Product packaging for 4-(Hydroxymethyl)pyridin-2(1H)-one(Cat. No.:CAS No. 127838-58-8)

4-(Hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B144497
CAS No.: 127838-58-8
M. Wt: 125.13 g/mol
InChI Key: NVWMXLBVGGYAQW-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B144497 4-(Hydroxymethyl)pyridin-2(1H)-one CAS No. 127838-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWMXLBVGGYAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454886
Record name 4-(Hydroxymethyl)pyridin-2(1H)-one
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127838-58-8
Record name 4-(Hydroxymethyl)pyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-1,2-dihydropyridin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 127838-58-8

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)pyridin-2(1H)-one, a pyridinone derivative of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential in anticancer research.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 127838-58-8[1]
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol
Boiling Point 428.035 °C at 760 mmHg[1]
Flash Point 212.668 °C[1]
Density 1.225 g/cm³[1]
LogP -0.13280[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Synthesis of this compound and Related Derivatives

A general workflow for this synthesis is proposed below:

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product start Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate reagents Lithium borohydride or Borane-THF in Tetrahydrofuran start->reagents Reduction product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a Related Derivative, 4-Hydroxy-6-methylpyridin-2(1H)-one

A detailed protocol for a structurally related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, is available and provides insight into the synthesis of pyridinone derivatives.

Procedure:

  • In a 500 ml round-bottom flask equipped with a magnetic stirrer, 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is placed in 350 ml of 1 N hydrochloric acid.

  • The mixture is stirred at reflux for 72 hours.

  • During this time, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.

  • The solid is collected by filtration.

This procedure yields approximately 6.2 g (99%) of the product.

Biological Activity and Mechanism of Action

Derivatives of 4-hydroxy-2-pyridone have demonstrated a range of biological activities, including antifungal, antibacterial, insecticidal, and cytotoxic effects. Of particular interest is their potential as anticancer agents.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of 4-hydroxy-2-pyridone derivatives. For instance, certain derivatives have shown significant activity against a panel of 60 human tumor cell lines at concentrations ranging from 1 x 10⁻⁶ to 1 x 10⁻⁵ M.[2] Another study on fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides reported ID50 values against L1210 lymphoid leukemia cells in culture.

The table below summarizes the in vitro antitumor activity of selected pyridinone derivatives.

CompoundCell LineActivity MetricValueReference
Derivative 4g60 human tumor cell linesConcentration Range1 x 10⁻⁶ - 1 x 10⁻⁵ M[2]
4-amino-3-fluoro-1-β-D-ribofuranosyl-2(1H)-pyridinone (17)L1210ID501.07 x 10⁻⁵ M
Triacetate of compound 17L1210ID501.23 x 10⁻⁵ M
Tetraacetate of compound 17L1210ID501.25 x 10⁻⁵ M
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2IC504.5 ± 0.3 µM
Mechanism of Action: Induction of Apoptosis

A representative derivative of 4-hydroxy-2-pyridone, Sambutoxin, has been shown to induce apoptosis in cancer cells through the activation of the mitochondrial apoptosis pathway. The proposed signaling cascade is initiated by an increase in reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and apoptosis.

The signaling pathway is illustrated in the diagram below:

G Sambutoxin Sambutoxin ROS Increased ROS Sambutoxin->ROS DNA_damage DNA Damage ROS->DNA_damage JNK_phosphorylation Sustained JNK Phosphorylation ROS->JNK_phosphorylation ATM_Chk2 Activation of ATM and Chk2 DNA_damage->ATM_Chk2 G2M_arrest G2/M Arrest ATM_Chk2->G2M_arrest cdc25C_cdc2_cyclinB1 Decreased cdc25C, cdc2, and cyclin B1 G2M_arrest->cdc25C_cdc2_cyclinB1 Apoptosis Apoptosis G2M_arrest->Apoptosis Mitochondrial_pathway Mitochondrial Apoptosis Pathway Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondrial_pathway->Bax_Bcl2 MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_Bcl2->MMP_loss Cyt_c_release Cytochrome c Release MMP_loss->Cyt_c_release Caspase9_3 Caspase-9 and -3 Activation Cyt_c_release->Caspase9_3 PARP_degradation PARP Degradation Caspase9_3->PARP_degradation PARP_degradation->Apoptosis JNK_phosphorylation->Mitochondrial_pathway

Caption: Apoptosis induction pathway by a 4-hydroxy-2-pyridone derivative.

This guide provides a foundational understanding of this compound and its broader class of derivatives. The presented data and experimental insights are intended to support further research and development in the fields of medicinal chemistry and oncology.

References

A Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(Hydroxymethyl)pyridin-2(1H)-one. The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [3][4][5]
Physical Form Solid[2][3]
Melting Point 144-145 °C[6]
Boiling Point 428.0 °C at 760 mmHg (Predicted)[1][3][6]
Density 1.225 g/cm³ (Predicted)[1][6]
logP -0.13280[1]
XLogP3 -1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 125.047678466[1]
Complexity 182[1]
Storage Temperature Room Temperature, Inert atmosphere[1][3]

Structural Information

The structural identity of this compound is defined by the following identifiers:

  • IUPAC Name : 4-(hydroxymethyl)-1H-pyridin-2-one[7]

  • CAS Number : 127838-58-8[1][3]

  • InChI : InChI=1S/C6H7NO2/c8-4-5-1-2-7-6(9)3-5/h1-3,8H,4H2,(H,7,9)[3]

  • Canonical SMILES : C1=CNC(=O)C=C1CO[1]

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the currently available literature, standardized methods are routinely employed for such characterizations. The following represents a general workflow for the determination of key physicochemical parameters.

G General Experimental Workflow for Physicochemical Profiling cluster_0 Compound Acquisition and Preparation cluster_1 Property Determination cluster_2 Structural Verification A Obtain pure sample of This compound B Prepare solutions of known concentrations in appropriate solvents A->B C Melting Point Determination (e.g., Differential Scanning Calorimetry) B->C D Solubility Assessment (e.g., Shake-flask method in various solvents) B->D E pKa Determination (e.g., Potentiometric titration or UV-Vis spectroscopy) B->E F logP Determination (e.g., Shake-flask method with n-octanol/water) B->F G NMR Spectroscopy (¹H and ¹³C NMR) B->G H Mass Spectrometry (e.g., ESI-MS for molecular weight confirmation) B->H I FTIR Spectroscopy (for functional group identification) B->I

Caption: General workflow for determining key physicochemical properties.

Spectroscopic Data Interpretation

Similarly, while the nuclear magnetic resonance (NMR) data for the target compound is not published, the ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the hydroxymethyl protons (-CH₂OH) and the pyridinone ring protons and carbons[7]. Mass spectrometry would be utilized to confirm the molecular weight of the compound[7].

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or involvement of this compound in any signaling pathways. Pyridin-2(1H)-one scaffolds, however, are recognized as important pharmacophores in drug discovery and are found in various biologically active molecules. Further research is required to elucidate the potential biological roles of this particular derivative.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like this compound, the following diagram outlines a potential screening cascade.

G Hypothetical Biological Screening Cascade A Compound Synthesis and Purification B In Vitro Primary Screening (e.g., Target-based or phenotypic assays) A->B C Hit Identification B->C C->B Inactive D Dose-Response and Potency Determination (IC₅₀/EC₅₀) C->D Active E Secondary Assays (e.g., Selectivity, mechanism of action) D->E F Lead Candidate E->F

Caption: A potential workflow for biological activity screening.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The compiled data and generalized protocols are intended to facilitate further investigation into the properties and potential applications of this compound.

References

A Senior Application Scientist's Guide to the Definitive Structure Elucidation of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation and confirmation of 4-(hydroxymethyl)pyridin-2(1H)-one (CAS No. 127838-58-8). As a pivotal heterocyclic building block in medicinal chemistry, the precise characterization of this pyridinone derivative is paramount for its application in drug discovery and development.[1] This document, designed for researchers and drug development professionals, moves beyond a simple listing of methods. It details an integrated analytical strategy, explaining the causal logic behind the sequence of experiments—from synthetic confirmation and preliminary analysis through to definitive proof by X-ray crystallography. We present field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography, supported by predicted data and interpretation strategies. The guide emphasizes a self-validating system where each analytical step corroborates the previous, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

Introduction: The Pyridinone Scaffold and the Need for Rigorous Characterization

The pyridin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antibacterial, antineoplastic, and anti-inflammatory properties.[1][2][3] The functionalization of this ring system allows for the fine-tuning of pharmacological profiles. This compound represents a particularly valuable derivative, offering a primary alcohol handle for further synthetic elaboration while retaining the key pharmacophoric features of the pyridinone ring.

Given its potential as a precursor in complex syntheses, absolute certainty of its molecular structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in later-stage development. This guide therefore presents a systematic and robust workflow to establish the identity and purity of this compound, ensuring a solid foundation for its use in research.

The Integrated Elucidation Workflow: A Strategy of Orthogonal Confirmation

Our approach is grounded in the principle of orthogonal verification, where each technique provides a unique piece of structural information that is cross-validated by the others. The workflow begins with the material's origin—its synthesis—and proceeds through a logical sequence of spectroscopic analyses, culminating in the gold-standard confirmation by X-ray crystallography.

G cluster_0 Phase 1: Synthesis & Initial Verification cluster_1 Phase 2: Spectroscopic Elucidation cluster_2 Phase 3: Absolute Confirmation Synthesis Chemical Synthesis (e.g., Reduction of Carboxylate) QC1 Purity Check (LC-MS, TLC) Synthesis->QC1 Material for Analysis HRMS HRMS (Elemental Composition) QC1->HRMS Confirmed Purity IR FTIR Spectroscopy (Functional Groups) HRMS->IR Confirmed Formula NMR NMR Spectroscopy (Connectivity & Framework) IR->NMR Confirmed Functional Groups XRay Single Crystal X-ray Diffraction (Definitive Structure) NMR->XRay Proposed Structure Final Confirmed Structure: This compound XRay->Final Final Validated Structure

Fig 1. Integrated workflow for structural elucidation.

Part I: Synthesis and Preliminary Analysis

The first step in confirming a structure is to synthesize it via a known, reliable route. This provides a sample of expected identity and allows for preliminary purity assessment.

Recommended Synthetic Protocol

A common and efficient method for preparing this compound is the reduction of a suitable carboxylic acid ester precursor, such as methyl 2-oxo-1,2-dihydropyridine-4-carboxylate.[4]

Protocol: Reduction of Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Cool the resulting suspension to 0 °C in an ice bath. Add lithium borohydride (LiBH₄, ~2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

  • Quenching: Once the starting material is consumed, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/ether mixture) to yield this compound as a solid.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is essential for handling and analysis.

PropertyValueSource
CAS Number 127838-58-8[4]
Molecular Formula C₆H₇NO₂[4]
Molecular Weight 125.13 g/mol [4]
Exact Mass 125.0477 g/mol [4]
Appearance Off-white to white solidN/A
Storage Temp. Inert atmosphere, Room Temperature[4]

Part II: Spectroscopic Elucidation

With a pure sample in hand, we proceed to the core spectroscopic analysis. The logic is to first confirm the mass and elemental formula (MS), then identify the functional groups (IR), and finally assemble the molecular framework (NMR).

G cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy start Pure Sample HRMS HRMS Analysis start->HRMS Result_MS Result: C₆H₇NO₂ (Confirms Elemental Formula) HRMS->Result_MS IR FTIR Analysis Result_MS->IR Result_IR Result: O-H, N-H, C=O, C=C (Confirms Functional Groups) IR->Result_IR NMR_1D 1D NMR (¹H, ¹³C) Result_IR->NMR_1D NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Result_NMR Result: Full C-H Framework (Confirms Connectivity) NMR_2D->Result_NMR Proposed Proposed Structure Result_NMR->Proposed

Fig 2. Logic of the spectroscopic elucidation process.
High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the initial and most crucial step to confirm the molecular formula. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and ruling out other possibilities.

Protocol: ESI-HRMS

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire data in positive ion mode to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺).

  • Compare the measured m/z value with the theoretical value calculated for the proposed formula C₆H₇NO₂. The mass error should be below 5 ppm.

Expected Data:

IonTheoretical m/z
[M+H]⁺ 126.0550
[M+Na]⁺ 148.0369
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. This confirms the presence of the hydroxyl, amide, and aromatic components suggested by the proposed structure.

Protocol: ATR-FTIR

  • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Expected Data: The spectrum is expected to show characteristic absorption bands. By analogy with similar pyridinone structures, the following peaks can be anticipated.[5][6]

Wavenumber (cm⁻¹)Functional Group AssignmentRationale
~3300-3100 (broad)O-H Stretch (alcohol)Characteristic broad peak for a hydroxyl group.
~3100-3000N-H Stretch (lactam)Amide N-H stretching, often overlaps with O-H.
~2950-2850C-H Stretch (sp³ CH₂)Aliphatic C-H stretching from the methylene group.
~1650-1630 (strong)C=O Stretch (amide I)Strong absorption typical for a cyclic amide (lactam).[5]
~1600-1550C=C Stretch (aromatic)Vibrations of the pyridinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms. ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while 2D NMR experiments (COSY, HMBC) establish direct bonding and through-bond correlations, allowing the molecular puzzle to be pieced together definitively.

Protocol: NMR Sample Preparation and Acquisition

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).

Expected Data and Interpretation: Based on the structure of this compound and data from analogous compounds, the following NMR data can be predicted.[5][6][7]

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment Rationale
NH~11.0-11.5broad singlet1HH1Deshielded lactam proton, exchangeable with D₂O.
Ring H~7.2-7.4doublet1HH6Olefinic proton adjacent to nitrogen.
Ring H~6.2-6.4doublet1HH5Olefinic proton coupled to H6.
Ring H~6.1-6.3singlet1HH3Olefinic proton with no adjacent H neighbors.
CH₂~4.3-4.5singlet/doublet2HH7 (CH₂)Methylene protons adjacent to the aromatic ring. May show coupling to OH proton.
OH~5.0-5.5broad singlet/triplet1HOHAlcohol proton, exchangeable with D₂O.
¹³C NMR Predicted δ (ppm) Assignment Rationale
Carbonyl~165C2Lactam carbonyl carbon.
Aromatic C~145C4Carbon bearing the hydroxymethyl group.
Aromatic C~140C6Olefinic CH adjacent to nitrogen.
Aromatic C~120C5Olefinic CH.
Aromatic C~105C3Olefinic CH.
Methylene~60C7 (CH₂)sp³ carbon of the hydroxymethyl group.

2D NMR Cross-Validation:

  • COSY (H-H Correlation): A crucial cross-peak is expected between the H5 and H6 protons, confirming their adjacent positions on the pyridinone ring.

  • HMBC (C-H Long-Range Correlation): This is the key experiment for final confirmation. The most important expected correlations are:

    • From the methylene protons (H7) to the ring carbons C3, C4, and C5. The correlation to C4 is definitive proof of the substitution pattern.

    • From the ring proton H3 to the carbonyl carbon C2 and to C4 and C5.

    • From the ring proton H5 to C3, C4, and C6.

Part III: Definitive Confirmation by X-ray Crystallography

Causality: While the combined spectroscopic data provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides absolute, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.[8][9]

Protocol: Crystal Growth and Data Collection

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol or ethanol). Allow the solution to cool slowly and undisturbed to room temperature. Alternatively, use vapor diffusion by dissolving the compound in a solvent like methanol and placing it in a sealed chamber containing a less polar anti-solvent like diethyl ether. Suitable single crystals should form over several days.[8]

  • Mounting and Data Collection: Select a well-formed, defect-free crystal and mount it on a goniometer head. Place the crystal in a stream of cold nitrogen (~100-150 K) on a single-crystal X-ray diffractometer.[9]

  • Data Collection: Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software packages. The resulting electron density map will reveal the positions of all non-hydrogen atoms, which are then refined to generate the final molecular structure.

Expected Outcome: The analysis will yield a detailed crystallographic information file (CIF) and a visual representation (e.g., an ORTEP diagram) of the molecule. This will definitively confirm:

  • The pyridin-2(1H)-one tautomeric form.

  • The attachment of the hydroxymethyl group at the C4 position.

  • Precise bond lengths and angles, confirming the nature of the bonds (e.g., C=O, C=C).

  • Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H and O-H groups.[5][8]

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, integrated analytical workflow. By systematically combining evidence from synthesis, high-resolution mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a confident structural hypothesis can be constructed. This hypothesis is then unequivocally confirmed by the "gold standard" technique of single-crystal X-ray crystallography. Adherence to this rigorous, self-validating methodology ensures the highest degree of scientific certainty, providing the solid and reliable foundation required for the successful application of this important chemical building block in drug discovery and materials science.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)pyridin-2(1H)-one, a heterocyclic compound belonging to the pyridinone class. Pyridinone scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2] This document details the nomenclature, physicochemical properties, synthetic methodologies, and the broad therapeutic potential of the pyridinone core, with a focus on providing a foundational understanding for researchers in drug discovery and development.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound . The "(1H)" indicates that the hydrogen atom is located at position 1 of the pyridine ring. This compound is a derivative of 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine, though the pyridone form is generally favored, especially under physiological conditions.[3]

Synonyms:

  • 4-(Hydroxymethyl)-2(1H)-pyridinone

  • 4-(hydroxymethyl)-1H-pyridin-2-one

  • 2-Hydroxypyridine-4-methanol

  • 4-Hydroxymethyl-2(1H)-pyridone

Physicochemical and Structural Data

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
CAS Number 127838-58-8[4]
Molecular Formula C₆H₇NO₂[4]
Molecular Weight 125.13 g/mol
Physical Form Solid
Boiling Point 428.0 °C at 760 mmHg[4]
Density 1.225 g/cm³[4]
LogP -0.13280[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
InChI Key NVWMXLBVGGYAQW-UHFFFAOYSA-N

Synthesis of Pyridin-2(1H)-one Derivatives

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization (Post-synthesis) A Active Methylene Compound (e.g., Cyanoacetamide) D Multicomponent Condensation (e.g., Hantzsch-type reaction) A->D B Carbonyl Compound (e.g., Aldehyde/Ketone) B->D C Ammonia Source or Amine C->D E Cyclization D->E F Halogenated Pyridinone Intermediate E->F J Substituted Pyridin-2(1H)-one E->J Direct Synthesis H Suzuki-Miyaura Cross-Coupling F->H G Boronic Acid / Ester G->H I Reduction of Ester/Acid (e.g., to hydroxymethyl) H->I I->J

General Synthetic Workflow for Pyridin-2(1H)-one Derivatives.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is representative for the functionalization of a pyridinone core, a common strategy to build a library of derivatives for structure-activity relationship (SAR) studies.[5]

  • Reaction Setup: To an argon-degassed solution of a brominated pyridin-2(1H)-one derivative (1.0 eq.) in a suitable solvent such as 1,4-dioxane, add the corresponding boronic acid or pinacol ester (1.5 eq.) and a 2 M aqueous solution of Na₂CO₃ (5.0 eq.).

  • Catalyst Addition: Degas the mixture again with argon for 10 minutes before adding the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq.).

  • Reaction Execution: Heat the solution to reflux and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridin-2(1H)-one.

Biological Activities and Therapeutic Potential

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] While specific quantitative data for this compound is limited in publicly accessible literature, the activities of its derivatives suggest potential applications in several therapeutic areas.

Table 2: Summary of Biological Activities of Pyridin-2(1H)-one Derivatives

Biological ActivityTarget / MechanismExample Derivatives / NotesReference(s)
Antiviral (Anti-HIV) Non-nucleoside reverse transcriptase inhibitors (NNRTIs)Pyridinone hybrids have shown potent activity against wild-type and mutant HIV-1 strains.[2][3]
Antiviral (Anti-HBV) Inhibition of HBV-DNA replicationN-aryl substituted 2-pyridinone analogs demonstrated potent inhibitory activity.[3]
Antitumor Kinase Inhibition (e.g., PIM-1), Apoptosis InductionHighly functionalized pyridin-2-ones show potent activity against various human tumor cell lines, in some cases exceeding cisplatin.[6]
Anti-inflammatory p38α MAPK Inhibition3,5-disubstituted pyridin-2(1H)-ones exhibit strong anti-allodynic (analgesic) potency in rat models of inflammatory pain.[1]
Antimicrobial Topoisomerase IV InhibitionPyridinone derivatives synthesized from cyanoacrylamide show weak to good antibacterial activity against various strains.
Role as Kinase Inhibitors and Signaling Pathways

Many pyridinone derivatives function as kinase inhibitors. For example, certain derivatives inhibit p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade responsible for inflammatory responses and pain hypersensitivity.[1] Inhibition of this pathway can lead to potent analgesic effects.

G cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response (e.g., COX-2, Cytokine Production) Substrates->Response Inhibitor Pyridin-2(1H)-one Derivatives Inhibitor->p38 Inhibition

Inhibition of the p38 MAPK pathway by Pyridin-2(1H)-one derivatives.

Other pyridinone compounds have been developed as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival, making it a key target in oncology.[6]

General Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Strain Preparation: Prepare an overnight culture of the indicator bacterial strain in an appropriate growth medium (e.g., Brain Heart Infusion broth for Streptococcus species).

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of growth medium to all wells. Create a serial two-fold dilution of the test compound (e.g., this compound) starting from a high concentration in the first well of a row.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL). Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion

This compound is a fundamental building block within the medicinally significant pyridinone class of heterocyclic compounds. While detailed biological studies on this specific molecule are not extensively documented, the proven and diverse activities of its derivatives in oncology, virology, and inflammatory diseases highlight its potential as a scaffold for the development of novel therapeutics. The synthetic routes are well-established, allowing for extensive derivatization and optimization. This guide provides the foundational chemical information and representative experimental protocols necessary for researchers to explore the therapeutic potential of this compound and its analogues in drug discovery programs.

References

An In-depth Technical Guide to the Discovery and History of 4-Hydroxypyridin-2-one Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxypyridin-2-one alkaloids are a structurally diverse class of natural products predominantly isolated from fungal and, to a lesser extent, plant sources. Their history dates back to the 19th century, with the isolation of ricinine from castor beans, although its correct 2-pyridone structure was not proposed until the early 20th century. It was not until the mid-20th century that the significant biological activities of this class of compounds began to be unveiled, starting with the discovery of fungal metabolites like tenellin and ilicicolin H. These alkaloids exhibit a wide array of biological effects, including potent antifungal, antibacterial, insecticidal, cytotoxic, and neurotrophic properties, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive overview of the discovery, history, biological activities, and experimental methodologies associated with 4-hydroxypyridin-2-one alkaloids.

Historical Timeline of Key Discoveries

The journey of understanding 4-hydroxypyridin-2-one alkaloids has been a long and incremental process, marked by key discoveries that have expanded our knowledge of their structural diversity and therapeutic potential.

  • 1864: Tuson isolates a crystalline substance from castor beans (Ricinus communis) and names it ricinine.

  • 1904: Maquenne and Philippe propose the correct 2-pyridone core structure for ricinine.

  • 1968: The yellow pigments tenellin and bassianin are isolated from the insect pathogenic fungi Beauveria bassiana and Beauveria tenella.

  • 1971: Ilicicolin H, an antifungal antibiotic, is isolated from the imperfect fungus Cylindrocladium ilicicola.

  • 2002-2006: The militarinones are isolated from the entomogenous fungus Paecilomyces militaris and are found to induce neurite outgrowth.

Data Presentation: Biological Activities

The diverse biological activities of 4-hydroxypyridin-2-one alkaloids have been extensively studied. The following tables summarize some of the key quantitative data reported for their antifungal and cytotoxic effects.

Antifungal Activity
CompoundFungal StrainMIC (µg/mL)Reference
Didymellamide ACandida albicans (azole-resistant)-[1][2]
Furanpydone AStaphylococcus aureus12.5[3]
Furanpydone AMRSA S. aureus12.5[3]
Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
Militarinone AMurine neuroblastoma (N2a)-
Deoxymilitarinone AHuman neuronal (IMR-32)100
Furanpydone AMKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, and PATU8988T4.35–9.72[3]

Experimental Protocols

Fungal Culture and Extraction of 4-Hydroxypyridin-2-one Alkaloids

A general protocol for the cultivation of fungi and subsequent extraction of alkaloids is outlined below. This protocol may require optimization based on the specific fungal species and the target alkaloids.

1. Fungal Culture:

  • Inoculate the desired fungal strain onto a suitable solid agar medium (e.g., Potato Dextrose Agar) and incubate at the optimal temperature (typically 25-28 °C) until sufficient mycelial growth is observed.
  • Prepare a liquid culture medium (e.g., Potato Dextrose Broth) in flasks.
  • Inoculate the liquid medium with agar plugs containing the fungal mycelium.
  • Incubate the liquid culture on a rotary shaker at an appropriate speed and temperature for a period of 1-4 weeks to allow for the production of secondary metabolites.

2. Extraction:

  • Separate the mycelial biomass from the culture broth by filtration.
  • Lyophilize the mycelium.
  • Extract the lyophilized mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol. This is typically done by repeated maceration or Soxhlet extraction.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification of 4-Hydroxypyridin-2-one Alkaloids using HPLC

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of individual alkaloids from the crude extract.

1. Sample Preparation:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).
  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.[4][5]
  • Mobile Phase: A gradient elution is typically employed, starting with a higher polarity solvent mixture and gradually increasing the proportion of a lower polarity solvent. A common mobile phase consists of water (A) and acetonitrile or methanol (B), often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[4]
  • Flow Rate: A typical flow rate is 1 mL/min for analytical scale separations.
  • Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the target alkaloids (often in the range of 220-350 nm).
  • Fraction Collection: Collect the fractions corresponding to the peaks of interest for further analysis.

Structure Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structure elucidation of novel 4-hydroxypyridin-2-one alkaloids.[6][7][8][9][10] A standard set of NMR experiments is typically required to determine the complete chemical structure.

1. Sample Preparation:

  • Dissolve a few milligrams of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • 1D NMR:
  • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their coupling patterns.
  • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
  • 2D NMR:
  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within a spin system.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

3. Data Analysis and Structure Elucidation:

  • Integrate the information from all NMR spectra to piece together the molecular structure. Start by identifying individual spin systems from the COSY and HSQC data. Use the HMBC correlations to connect these fragments and establish the overall carbon framework. Finally, use the NOESY data to determine the stereochemistry.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-hydroxypyridin-2-one alkaloids stem from their interactions with various cellular targets and modulation of key signaling pathways.

Antifungal Mechanism of Action

While the exact mechanisms for many 4-hydroxypyridin-2-one alkaloids are still under investigation, some are known to inhibit hyphal formation and biofilm formation in pathogenic fungi like Candida albicans.[11] This suggests an interference with fungal morphogenesis and virulence.

Cytotoxic and Apoptotic Mechanisms

Several 4-hydroxypyridin-2-one alkaloids have demonstrated potent cytotoxic activity against various cancer cell lines. The militarinones, for example, have been shown to induce apoptosis in neuroblastoma cells through the nuclear translocation of the apoptosis-inducing factor (AIF). This indicates a mitochondrion-independent pathway of programmed cell death.

Furthermore, some alkaloids are known to act as inhibitors of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) signaling pathway.[12][13][[“]] The NRF2 pathway is a key regulator of cellular defense against oxidative stress, and its inhibition can render cancer cells more susceptible to apoptosis. While direct evidence for 4-hydroxypyridin-2-one alkaloids as NRF2 inhibitors is still emerging, it represents a plausible mechanism for their cytotoxic effects.

The induction of apoptosis by some alkaloids can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, leading to the activation of caspases and subsequent cell death.[15]

Neurotrophic Effects

A remarkable property of some 4-hydroxypyridin-2-one alkaloids, such as the militarinones, is their ability to induce neurite outgrowth. This effect is mediated by the persistent activation of the PI3-K/PKB and MEK/ERK signaling pathways, which are crucial for neuronal survival and differentiation.

Mandatory Visualizations

Biosynthetic Pathway of 4-Hydroxypyridin-2-one Alkaloids

Biosynthesis Simplified Biosynthesis of 4-Hydroxypyridin-2-one Alkaloids PKS Polyketide Synthase (PKS) Tetramic_Acid Tetramic Acid Intermediate PKS->Tetramic_Acid Oxidative_Rearrangement Oxidative Ring Expansion Tetramic_Acid->Oxidative_Rearrangement Pyridone_Core 4-Hydroxypyridin-2-one Core Oxidative_Rearrangement->Pyridone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Pyridone_Core->Tailoring_Enzymes Final_Alkaloids Diverse 4-Hydroxypyridin-2-one Alkaloids Tailoring_Enzymes->Final_Alkaloids

Caption: Fungal biosynthesis of the 4-hydroxypyridin-2-one core from polyketide precursors.

Experimental Workflow for Isolation and Identification

Workflow General Experimental Workflow for Alkaloid Discovery Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compounds Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compounds->Bioactivity_Screening Identified_Alkaloid Identified Bioactive Alkaloid Structure_Elucidation->Identified_Alkaloid Bioactivity_Screening->Identified_Alkaloid

Caption: A typical workflow for the isolation and identification of bioactive alkaloids.

Signaling Pathway for Militarinone-Induced Neurite Outgrowth

Neuritogenesis Militarinone-Induced Neurite Outgrowth Signaling Militarinone Militarinone Receptor Cell Surface Receptor Militarinone->Receptor PI3K PI3-K Receptor->PI3K MEK MEK Receptor->MEK PKB PKB/Akt PI3K->PKB Transcription_Factors Transcription Factors PKB->Transcription_Factors ERK ERK MEK->ERK ERK->Transcription_Factors Neurite_Outgrowth Neurite Outgrowth Transcription_Factors->Neurite_Outgrowth

Caption: Activation of PI3-K/PKB and MEK/ERK pathways by militarinones.

Potential Apoptotic Pathway Induced by 4-Hydroxypyridin-2-one Alkaloids

Apoptosis Potential Apoptotic Pathways Alkaloid 4-Hydroxypyridin-2-one Alkaloid NRF2_Inhibition NRF2 Inhibition Alkaloid->NRF2_Inhibition Mitochondria Mitochondria Alkaloid->Mitochondria ROS_Increase Increased ROS NRF2_Inhibition->ROS_Increase ROS_Increase->Mitochondria AIF_Release AIF Release Mitochondria->AIF_Release Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis AIF_Release->Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized mechanisms of apoptosis induction by 4-hydroxypyridin-2-one alkaloids.

References

4-(Hydroxymethyl)pyridin-2(1H)-one molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Hydroxymethyl)pyridin-2(1H)-one. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C6H7NO2[1][2]
Molecular Weight 125.13 g/mol [3]
CAS Number 127838-58-8[1]
IUPAC Name This compound
Physical Form Solid
Boiling Point 428°C at 760 mmHg

Synthesis Protocols

The synthesis of pyridin-2(1H)-one derivatives is a well-established area of organic chemistry. While multiple synthetic routes to the pyridinone core exist, a specific pathway for the synthesis of this compound has been reported.

Reduction of a Carboxylate Precursor

A documented method for the synthesis of this compound involves the reduction of a methyl carboxylate precursor.

Experimental Workflow

Synthesis Workflow for this compound start Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate reagent Lithium borohydride in Tetrahydrofuran start->reagent Reduction at 55°C product This compound reagent->product

Caption: A high-level overview of the synthesis of this compound.

Methodology:

The synthesis proceeds via the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. The reaction is carried out using lithium borohydride as the reducing agent in a tetrahydrofuran solvent. The reaction mixture is typically heated to around 55°C to facilitate the conversion. Following the reduction, the reaction is quenched with water and further processed to isolate the final product, this compound.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound are not extensively documented in publicly available literature, the pyridinone scaffold is a recognized privileged structure in medicinal chemistry.[2] Derivatives of pyridinone have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[2]

Given the structural class, it is plausible that this compound could exhibit activity through modulation of signaling pathways targeted by other pyridinone-containing molecules. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is a known target for some classes of pyridinone derivatives. It is important to note that the interaction of this compound with this pathway has not been experimentally confirmed and this serves as a general example for the compound class.

Potential Target Pathway for Pyridinone Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Pyridinone Pyridinone Derivative (Hypothetical Target) Pyridinone->PI3K Inhibition (Potential)

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

safety, handling, and MSDS for 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-(Hydroxymethyl)pyridin-2(1H)-one. The content is structured to meet the needs of laboratory and drug development professionals, with a focus on data presentation, experimental context, and clear safety protocols.

Introduction

This compound is a heterocyclic organic compound. Pyridin-2(1H)-one and its derivatives are recognized as important scaffolds in medicinal chemistry. They are being investigated for a variety of therapeutic applications, including as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1][2] This guide will detail the essential safety and handling information for this compound to ensure its proper use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 127838-58-8[3][4]
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [4]
Appearance Solid[4]
Boiling Point 428°C at 760 mmHg[3][4]
Flash Point 212.668°C[3]
Density 1.225 g/cm³[3]
Storage Temperature Room Temperature[3][4]
Solubility No data available
LogP -0.13280[3]

Safety and Hazard Information

The following sections detail the known hazards and safety precautions for this compound based on available Material Safety Data Sheets.

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.

ClassificationCodeDescriptionReference(s)
Acute toxicity, oralH302Harmful if swallowed[4]
Skin corrosion/irritationH315Causes skin irritation[4]
Serious eye damage/eye irritationH319Causes serious eye irritation[4]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[4]

GHS Pictogram:

alt text
[4]

Signal Word: Warning[4]

Hazard and Precautionary Statements

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P330: Rinse mouth.[4]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[4]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.

PPESpecificationReference(s)
Eye/Face Protection Safety glasses with side-shields or goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[5]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for emergency situations.[6][7]
First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid MeasuresReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[8][9]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician if irritation persists.[8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician.[8][9]
Ingestion Do NOT induce vomiting. Wash out mouth with water if the person is conscious. Call a physician.[8][9]
Firefighting and Accidental Release Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8][10]

  • Specific Hazards: Emits toxic fumes under fire conditions.[8]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[8][10]

  • Accidental Release: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5][8]

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Information

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation upon contact.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a general synthetic route involves the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate.[3]

General Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-oxo-1,2-dihydropyridine-4-carboxylate in a suitable solvent such as tetrahydrofuran.

  • Reduction: Add a reducing agent, such as lithium borohydride, to the solution.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Quenching and Workup: After the reaction is complete, cool the mixture and quench it with water or a mild acid.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified using techniques such as column chromatography or recrystallization.

G cluster_synthesis Synthetic Workflow start Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate solvent Dissolve in Tetrahydrofuran start->solvent reduction Add Lithium Borohydride (Reducing Agent) solvent->reduction reaction Heat under Inert Atmosphere reduction->reaction quench Quench with Water reaction->quench workup Extraction and Purification quench->workup product This compound workup->product

Caption: A general workflow for the synthesis of this compound.

Biological Context and Potential Applications

Pyridin-2(1H)-one derivatives are of significant interest in drug discovery. One of the notable areas of research is their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1][2] NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an essential enzyme for the replication of HIV.

G cluster_hiv Mechanism of NNRTIs in HIV Replication hiv HIV Virion host_cell Host Cell (e.g., T-cell) hiv->host_cell Enters viral_rna Viral RNA host_cell->viral_rna Releases rt Reverse Transcriptase viral_rna->rt Template for viral_dna Viral DNA rt->viral_dna Synthesizes integration Integration into Host Genome viral_dna->integration nrti Pyridinone-based NNRTI (e.g., derivatives of This compound) nrti->rt Binds to and Inhibits

Caption: Simplified diagram of NNRTI action in the HIV life cycle.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_handling Safe Handling Workflow start Start: Handling This compound assess_risk Assess Risks: Review MSDS and Hazards start->assess_risk ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess_risk->ppe ventilation Ensure Proper Ventilation: Fume Hood or Well-Ventilated Area ppe->ventilation handle Handle Compound Carefully: Avoid Dust Generation and Contact ventilation->handle storage Store Properly: Tightly Closed Container, Cool, Dry Place handle->storage waste Dispose of Waste Correctly: Follow Institutional Guidelines handle->waste end End of Procedure storage->end decontaminate Decontaminate Work Area and Remove PPE waste->decontaminate decontaminate->end

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a compound with potential applications in drug discovery that requires careful handling due to its associated hazards. This guide has summarized the key safety, handling, and property information to aid researchers in its safe and effective use. Adherence to the outlined safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to minimize risks in a laboratory setting.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-(Hydroxymethyl)pyridin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a predicted physicochemical profile based on its structural features and data from related pyridinone analogs. Furthermore, it offers detailed, best-practice experimental protocols for the empirical determination of its solubility and stability, crucial parameters for drug discovery and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₆H₇NO₂LookChem[1]
Molecular Weight 125.13 g/mol Sigma-Aldrich
Melting Point 144-145 °CChemicalBook[2]
Boiling Point 428.0 ± 27.0 °C (Predicted)ChemicalBook[2]
LogP (Predicted) -1.1LookChem[1]
Hydrogen Bond Donors 2LookChem[1]
Hydrogen Bond Acceptors 2LookChem[1]
Physical Form SolidSigma-Aldrich

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar pyridinone ring, a hydroxyl group, and both hydrogen bond donor and acceptor sites, suggests a favorable solubility profile in polar solvents. The predicted LogP value of -1.1 further indicates its hydrophilic nature.[1]

  • Aqueous Solubility : The presence of the hydroxymethyl group and the ability to form multiple hydrogen bonds suggest good solubility in water. The pyridinone scaffold itself contributes to this polarity.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : High solubility is anticipated in alcohols due to the potential for hydrogen bonding with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF) : Good solubility is also expected in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene) : Limited solubility is predicted due to the compound's polar nature.

Stability Profile and Potential Degradation Pathways

  • Hydrolytic Degradation : The pyridinone ring is generally stable, but extreme pH conditions (strong acids or bases) could potentially lead to hydrolysis, especially at elevated temperatures.[3]

  • Oxidative Degradation : The compound may be sensitive to oxidative conditions, potentially leading to the formation of N-oxides or other oxidation products.[3][4]

  • Photodegradation : Exposure to UV light may induce photolytic degradation, a common pathway for heterocyclic compounds.[3]

  • Thermal Stability : While the melting point is relatively high, prolonged exposure to high temperatures, especially in solution, could lead to decomposition. Studies on related compounds have assessed thermal stability at temperatures up to 220°C.[5]

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

    • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[6]

  • Sample Processing :

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the samples or filter the supernatant using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).[6] It is critical to avoid disturbing the solid pellet.

    • Carefully collect the clear, saturated supernatant.

  • Quantification :

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV/Vis) Spectroscopy.[6][7]

    • For HPLC Quantification :

      • Develop a validated HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of an aqueous buffer and acetonitrile or methanol).[6]

      • Prepare a calibration curve using standard solutions of this compound of known concentrations.

      • Dilute the saturated solution with the mobile phase to a concentration that falls within the calibration curve range.

      • Inject the diluted sample and determine the concentration based on the peak area relative to the calibration curve.[6]

      • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

    • For UV/Vis Spectroscopy Quantification :

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

      • Dilute the saturated solution to an absorbance value within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of the molecule under various stress conditions.[3]

  • Preparation of Stock Solution :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions :

    • Acid Hydrolysis : Dilute the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.[3]

    • Base Hydrolysis : Dilute the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.[3]

    • Oxidation : Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a specified period (e.g., 24 hours).[3]

    • Thermal Stress : Store aliquots of the stock solution and the solid compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Photostability : Expose aliquots of the stock solution and solid compound to light conditions as specified by ICH Q1B guidelines (e.g., cool white fluorescent and near UV light).[3] A control sample should be protected from light.

  • Analysis :

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

    • Quantify the remaining parent compound and identify and characterize any major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate degradation pathways.

Visualizations

The following diagrams illustrate a generalized workflow for solubility determination and a hypothetical signaling pathway where a pyridinone-based compound might act as an inhibitor.

G cluster_workflow Experimental Workflow for Solubility Determination start Start: Excess Solid Compound + Solvent equilibration Equilibration (Shake-Flask) 24-48h @ constant temp. start->equilibration separation Separation of Solid (Centrifugation/Filtration) equilibration->separation supernatant Collect Saturated Supernatant separation->supernatant quantification Quantification (HPLC or UV/Vis) supernatant->quantification result Result: Solubility Value quantification->result

Workflow for equilibrium solubility determination.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase2 Inhibits

Hypothetical kinase signaling pathway.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-(Hydroxymethyl)pyridin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridinone core with a reactive hydroxymethyl substituent, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The pyridin-2(1H)-one moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of predicted values based on its chemical structure and comparative analysis with structurally related compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation for the robust characterization of this important molecule.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on its spectroscopic analysis.

PropertyValueSource
Molecular Formula C₆H₇NO₂[4]
Molecular Weight 125.13 g/mol [4][5]
CAS Number 127838-58-8[4]
Appearance Expected to be a solid[5]
Boiling Point 428.0 °C at 760 mmHg[4][5]
Density 1.225 g/cm³[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint of its structure. The pyridinone ring exists in tautomeric equilibrium between the keto and enol forms, with the keto form generally being predominant.[6] The following data is predicted for the keto tautomer.

¹H NMR (Proton NMR) Spectroscopy

The expected ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ) ppmMultiplicityIntegrationNotes
N-H ~11.0 - 12.0Broad Singlet1HChemical shift is highly dependent on solvent and concentration.
H-6 ~7.3 - 7.5Doublet1HCoupled to H-5.
H-5 ~6.2 - 6.4Doublet of Doublets1HCoupled to H-6 and H-3.
H-3 ~6.0 - 6.2Singlet (or narrow doublet)1HMay show very small coupling to H-5.
-CH₂- ~4.3 - 4.5Singlet (or doublet)2HProtons of the hydroxymethyl group. May show coupling to the -OH proton if exchange is slow.
-OH ~5.0 - 5.5Broad Singlet (or triplet)1HChemical shift and multiplicity are dependent on solvent, temperature, and concentration. May couple with the adjacent -CH₂- protons.

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the exchangeable protons (N-H and O-H) which might be broadened or absent in other solvents like CDCl₃.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ) ppmNotes
C=O (C-2) ~160 - 165Carbonyl carbon of the pyridinone ring.
C-4 ~145 - 150Aromatic carbon attached to the hydroxymethyl group.
C-6 ~135 - 140Aromatic carbon adjacent to the nitrogen.
C-5 ~115 - 120Aromatic carbon.
C-3 ~105 - 110Aromatic carbon.
-CH₂OH ~60 - 65Carbon of the hydroxymethyl group.

Expertise & Experience: The chemical shifts are predicted based on the electronic environment of each carbon. The electron-withdrawing carbonyl group and the heteroatom (nitrogen) significantly influence the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group AssignmentDescription
3400 - 3200 (broad) O-H StretchAlcohol hydroxyl group, hydrogen-bonded.
3100 - 3000 N-H StretchAmide N-H group of the pyridinone ring.
3000 - 2850 C-H StretchAromatic and aliphatic C-H bonds.
~1650 (strong) C=O StretchCarbonyl of the cyclic amide (lactam).
1600 - 1450 C=C StretchAromatic ring stretching vibrations.
~1050 C-O StretchAlcohol C-O bond.

Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is a key diagnostic feature for the pyridin-2(1H)-one core, confirming the presence of the cyclic amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data

m/z (mass-to-charge ratio)Ion AssignmentNotes
125 [M]⁺Molecular ion peak, confirming the molecular weight.
107 [M - H₂O]⁺Loss of a water molecule from the hydroxymethyl group.
96 [M - CHO]⁺Loss of a formyl radical.

Authoritative Grounding: The fragmentation pattern can be predicted based on the stability of the resulting fragments. The loss of water is a common fragmentation pathway for alcohols.[7]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols should be adapted based on the specific instrumentation available.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report Final Report Generation

References

Methodological & Application

Synthetic Approaches to 4-(Hydroxymethyl)pyridin-2(1H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(hydroxymethyl)pyridin-2(1H)-one scaffold is a significant structural motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] The hydroxymethyl group at the C4 position provides a versatile handle for chemical modifications, enabling the synthesis of a wide array of derivatives for drug discovery and development. This document outlines key synthetic methods for preparing this compound and its analogs, providing detailed protocols and quantitative data to support research endeavors.

Synthetic Strategies Overview

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Construction of the Pyridinone Ring: This involves the cyclization of acyclic precursors to form the core pyridinone structure, which may already contain the hydroxymethyl-equivalent functional group or a precursor that can be readily converted.

  • Modification of a Pre-existing Pyridinone Core: This strategy focuses on introducing the hydroxymethyl group onto a pre-synthesized pyridin-2(1H)-one ring, often through the reduction of a corresponding carboxylic acid or ester.

A general workflow for the synthesis via modification of a pre-existing pyridinone core is illustrated below.

G cluster_0 A 2-Oxo-1,2-dihydropyridine- 4-carboxylic acid/ester B This compound A->B Reduction C Aldehyde/Carboxylic Acid Derivatives B->C Oxidation D Further Derivatization C->D Various Reactions

References

One-Pot Synthesis of Substituted 2-(1H)-Pyridinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H)-pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. One-pot synthesis protocols offer an efficient and atom-economical approach to construct these valuable heterocyclic compounds, minimizing waste and purification steps. This document provides detailed application notes and experimental protocols for selected one-pot syntheses of substituted 2-(1H)-pyridinones.

Application Notes

Multicomponent Synthesis of Pyrano[3,2-c]pyridones

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[1] A notable example is the three-component reaction for the synthesis of pyrano[3,2-c]pyridones, which are known for their potential anticancer activities.[1][2] This approach involves the condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative.[1][2]

The reaction is typically mediated by a base, such as triethylamine, in a protic solvent like ethanol.[1][2] The key advantages of this method are its operational simplicity, short reaction times, high yields, and the use of an environmentally friendly solvent.[1][2] The reaction proceeds through a cascade of elementary steps, likely involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.

MCR_Workflow

Vilsmeier-Haack Reaction for Highly Substituted 2-Pyridinones

A facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones can be achieved through the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes.[3] This protocol is distinguished by its use of readily available starting materials and mild reaction conditions to produce high yields of the desired products.[3] The proposed mechanism involves a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions.[3] This method offers a versatile route to a wide range of substituted 2-pyridinones with good control over the reaction outcome.[3]

Vilsmeier_Haack_Mechanism

Catalyst- and Solvent-Free Thermal Multicomponent Domino Reaction

In a move towards greener chemistry, an eco-friendly synthesis of diverse and functionalized 2-pyridone derivatives has been developed.[4] This method utilizes a thermal, catalyst- and solvent-free multicomponent reaction of 4-oxo-4H-chromene-3-carbaldehydes with 1,3-diketoesters and primary amines.[4] The reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, ring opening, and subsequent ring closure to afford the 2-pyridone products in good yields.[4] The absence of both a catalyst and a solvent makes this an attractive and environmentally benign synthetic route.[4]

Green_Chemistry_Workflow

Data Presentation

Protocol Reactants Catalyst/Conditions Solvent Time Yield (%) Reference
1. MCR for Pyrano[3,2-c]pyridones Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-oneTriethylamine (45 mol%), RefluxEthanol50 min75-98[1][2]
2. Vilsmeier-Haack Reaction 1-Acetyl,1-carbamoyl cyclopropanes, Vilsmeier reagent (POCl₃/DMF)80-120 °CDMF10 min - 3 h25-high[3]
3. Thermal MCR 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, anilines/primary aliphatic aminesThermal, Catalyst-freeNoneNot specifiedGood[4]

Experimental Protocols

Protocol 1: Three-Component Synthesis of Pyrano[3,2-c]pyridones[1][2]

Materials:

  • Aromatic aldehyde (0.8 mmol)

  • Malononitrile (0.8 mmol)

  • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

  • Triethylamine (0.36 mmol, 45 mol%)

  • Ethanol (3 mL)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), and ethanol (3 mL).

  • Add triethylamine (0.36 mmol) to the mixture.

  • Attach a condenser and heat the reaction mixture to reflux for 50 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the filtered solid with cold ethanol to afford the pure pyrano[3,2-c]pyridone product.

Protocol 2: One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via Vilsmeier-Haack Reaction[3]

Materials:

  • 1-Acetyl,1-carbamoyl cyclopropane derivative

  • Vilsmeier reagent (prepared from POCl₃ and DMF)

  • Water

Procedure:

  • In a reaction vessel, dissolve the 1-acetyl,1-carbamoyl cyclopropane derivative in DMF.

  • Add 3.0 equivalents of the Vilsmeier reagent (POCl₃ in DMF).

  • Heat the reaction mixture to 80 °C for 10 minutes (note: optimal temperature and time may vary depending on the substrate).

  • After the reaction period, quench the reaction by carefully adding water.

  • The desired substituted pyridin-2(1H)-one product is then isolated and purified by standard methods (e.g., extraction, chromatography).

Protocol 3: Catalyst- and Solvent-Free Thermal Synthesis of 2-Pyridones[4]

Materials:

  • 4-oxo-4H-chromene-3-carbaldehyde

  • 1,3-Diketoester

  • Aniline or primary aliphatic amine

Procedure:

  • In a reaction vial, combine equimolar amounts of the 4-oxo-4H-chromene-3-carbaldehyde, the 1,3-diketoester, and the primary amine.

  • Seal the vial and heat the mixture under catalyst- and solvent-free conditions at an appropriate temperature (to be optimized for specific substrates).

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the crude product is purified using standard techniques such as recrystallization or column chromatography to yield the functionalized 2-pyridone.

References

Applications of Pyridinones in Medicinal Chemistry and Drug Design: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone scaffolds are a cornerstone in modern medicinal chemistry, recognized for their versatile roles as pharmacophores in a wide array of therapeutic agents. Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets. This has led to the development of numerous pyridinone-containing compounds with diverse pharmacological activities, including roles as kinase inhibitors, antibacterial agents, and antiviral therapeutics. Several pyridinone-based drugs have received FDA approval, underscoring the significance of this heterocyclic motif in drug discovery and design.[1][2][3]

This document provides detailed application notes on the use of pyridinones in several key therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.

Pyridinones as Kinase Inhibitors

The pyridinone ring is a privileged scaffold for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][3] This has been exploited in the development of inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.

Targeting p38 MAP Kinase

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, playing a central role in inflammatory diseases.[4][5] Pyridinone-based compounds have been successfully developed as potent and selective inhibitors of p38 kinases.

Quantitative Data: p38 Kinase Inhibitory Activity of Pyridinone Derivatives

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
N-Aryl PyridinonesCompound 12r p38α19[6]
N-Aryl PyridinonesCompound 19 p38α12[6]
Pyridone 6-JAK115[7][8]
Pyridone 6-JAK21[7][8]
Pyridone 6-JAK35[7][8]
Pyridone 6-TYK21[7][8]

Signaling Pathway: p38 MAPK Signaling Cascade

The diagram below illustrates the canonical p38 MAPK signaling pathway. Environmental stresses and inflammatory cytokines activate a cascade of kinases (MAPKKK, MAPKK), leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, resulting in a cellular response.

p38_MAPK_Pathway p38 MAPK Signaling Pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) stress->mapkkk activates mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2, STAT1) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Pyridinone Inhibitor inhibitor->p38 inhibits

p38 MAPK Signaling Pathway
Targeting EZH2

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[9] EZH2 plays a crucial role in epigenetic gene silencing and is frequently overexpressed or mutated in various cancers. Pyridinone-containing molecules have emerged as potent and selective inhibitors of EZH2.[10][11]

Quantitative Data: EZH2 Inhibitory Activity of Pyridinone Derivatives

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (nM)Reference
CPI-1205EZH2232[4]
Tazemetostat (EPZ-6438)EZH2 (mutant)2.511[10]
GSK126EZH2 (mutant)0.59.9[10]
Compound 31 EZH23.820[12]

Signaling Pathway: EZH2-Mediated Gene Silencing

The following diagram depicts the role of the PRC2 complex, with its catalytic subunit EZH2, in mediating gene silencing through the trimethylation of Histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression.

EZH2_Pathway EZH2-Mediated Gene Silencing prc2 PRC2 Complex (EZH2, EED, SUZ12) h3k27 Histone H3 (H3K27) prc2->h3k27 methylates h3k27me3 H3K27me3 prc2->h3k27me3 catalyzes chromatin Chromatin Compaction h3k27me3->chromatin repression Transcriptional Repression (Tumor Suppressor Genes) chromatin->repression inhibitor Pyridinone EZH2 Inhibitor inhibitor->prc2 inhibits

EZH2-Mediated Gene Silencing
Targeting Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is implicated in the regulation of cell cycle progression, apoptosis, and cell proliferation.[13][14] Its overexpression is associated with various cancers, making it an attractive target for cancer therapy. Pyridone derivatives have been developed as potent Pim-1 inhibitors.

Quantitative Data: Pim-1 Kinase Inhibitory Activity of Pyridinone Derivatives

CompoundTargetIC50 (µM)Reference
Compound 4c Pim-10.110[15]
Compound 4f Pim-10.095[15]
Compound 7a Pim-11.18[16]
Compound 7c Pim-11.38[16]
Compound 9 Pim-14.18[16]
TP-3654Pim-10.045[17]

Signaling Pathway: Pim-1 Kinase Signaling

The diagram below shows a simplified representation of the Pim-1 kinase signaling pathway. Upstream signals, such as those from the JAK/STAT pathway, can lead to the expression of Pim-1. Pim-1 then phosphorylates a variety of downstream substrates, promoting cell survival and proliferation.

Pim1_Pathway Pim-1 Kinase Signaling Pathway cytokines Cytokines (e.g., ILs) jak_stat JAK/STAT Pathway cytokines->jak_stat activates pim1 Pim-1 Kinase jak_stat->pim1 upregulates expression substrates Downstream Substrates (e.g., Bad, p21, c-Myc) pim1->substrates phosphorylates response Cell Survival & Proliferation substrates->response inhibitor Pyridinone Inhibitor inhibitor->pim1 inhibits

Pim-1 Kinase Signaling Pathway

Pyridinones as Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyridinone derivatives have shown promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Activity of Pyridinone Derivatives

Compound ClassSpecific Compound ExampleBacterial StrainMIC (µg/mL)Reference
4-PyridonesCompound 1S. aureus (MRSA)0.5 (MIC90)[1]
4-PyridonesCompound 2S. aureus (MRSA)2 (MIC90)[1]
Alkyl PyridinolsEA-02-009S. aureus0.5-1[18]
PyridonethiolsCompound 89b B. subtilisPotent[2]
Pyridinium SaltsCompound 3d S. aureus4[19]
2-PyridonesPS757S. aureus<4[20]
3-Nitro Imidazo[1,2-a]pyridines-S. aureus-[21]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of a pyridinone-based antibacterial agent.

Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Broth Microdilution MIC Assay Workflow prep_compound Prepare serial dilutions of Pyridinone compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic Determine MIC: lowest concentration with no visible growth read->determine_mic

Broth Microdilution MIC Assay Workflow

Detailed Methodology:

  • Preparation of Pyridinone Compound Dilutions:

    • Prepare a stock solution of the test pyridinone in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyridinone compound that completely inhibits visible bacterial growth.

Pyridinones as Antiviral Agents

Pyridinone-containing molecules have demonstrated significant antiviral activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and influenza virus. They can target various viral enzymes and processes essential for replication.

Anti-HIV Activity

Pyridinone derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[22] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.

Quantitative Data: Anti-HIV Activity of Pyridinone Derivatives

Compound ClassSpecific Compound ExampleViral StrainEC50 (µM)Reference
Pyridinone NNRTIsL-697,639HIV-10.012-0.2[22]
Pyridinone NNRTIsL-697,661HIV-10.012-0.2[22]
4-Cycloalkyloxy-pyridin-2(1H)-onesCompound 22 HIV-1 (wild-type)0.002[23]
4-Cycloalkyloxy-pyridin-2(1H)-onesCompound 23 HIV-1 (wild-type)0.002[23]
2-Pyridone-bearing PhenylalaninesFTC-2HIV-15.36[24]
2-Pyridone-bearing PhenylalaninesTD-1aHIV-24.86[24]
Anti-Influenza Activity

Certain pyridinone derivatives have shown promise as inhibitors of the influenza virus, targeting viral components such as neuraminidase or the viral RNA polymerase complex.[25][26]

Quantitative Data: Anti-Influenza Activity of Pyridinone Derivatives

Compound ClassSpecific Compound ExampleViral StrainEC50 (µM)Reference
DihydrofuropyridinonesCompound 15a Influenza A/H1N117.4-21.1[25]
DihydrofuropyridinonesCompound 15g Influenza A/H1N1<20[25]
Pyridine C-NucleosidesCompound 3c Influenza APotent[26]
Pyrimidine/Pyridine DerivativesCompound 1e Influenza A7.3[27]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Workflow: Plaque Reduction Assay

Plaque_Reduction_Workflow Plaque Reduction Assay Workflow seed_cells Seed host cells in a multi-well plate to form a confluent monolayer infect_cells Infect cell monolayers with virus in the presence of the compound seed_cells->infect_cells prepare_virus Prepare serial dilutions of the virus prepare_virus->infect_cells prepare_compound Prepare serial dilutions of the Pyridinone compound prepare_compound->infect_cells overlay Add a semi-solid overlay to restrict virus spread infect_cells->overlay incubate Incubate for several days to allow plaque formation overlay->incubate stain_count Stain the cells and count the plaques incubate->stain_count calculate_ec50 Calculate the EC50: concentration that reduces plaque number by 50% stain_count->calculate_ec50

Plaque Reduction Assay Workflow

Detailed Methodology:

  • Cell Culture and Viral Infection:

    • Seed a confluent monolayer of susceptible host cells in multi-well plates.

    • Pre-incubate the cells with serial dilutions of the pyridinone test compound.

    • Infect the cells with a known titer of the virus.

  • Plaque Formation:

    • After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days).

  • Plaque Visualization and Counting:

    • Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones where cells have been lysed by the virus.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Experimental Protocols for In Vitro Assays

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a pyridinone-based kinase inhibitor using a luminescence-based assay that measures ATP consumption.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyridinone inhibitor in an appropriate buffer (e.g., with a final DMSO concentration ≤1%).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km value for the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the pyridinone inhibitor dilutions.

    • Add the kinase solution to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyridinone compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

References

Application Notes and Protocols: Visible Light-Induced Hydroxymethylation of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the visible light-induced hydroxymethylation of pyridine N-oxides, a novel and efficient method for the synthesis of 2-hydroxymethylated pyridines.[1][2][3] This one-step photoredox method offers a valuable tool for medicinal chemists and researchers in drug development, enabling the synthesis of a range of pyridine derivatives that can be difficult to obtain through traditional methods.[1][2][3]

Introduction

Pyridine N-oxides are versatile precursors in organic synthesis.[4][5] This protocol details a photochemical method for the hydroxymethylation of pyridine N-oxides utilizing visible light and an organic photocatalyst.[1] The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it a valuable addition to the synthetic chemist's toolbox for accessing valuable pyridine derivatives of interest in pharmaceuticals and fine chemicals.[1][6]

Data Presentation

The following table summarizes the substrate scope and isolated yields for the visible light-induced hydroxymethylation of various pyridine N-oxides.

EntrySubstrate (Pyridine N-oxide)ProductYield (%)
14-Nitropyridine N-oxide2-Hydroxymethyl-4-nitropyridine53
24-Cyanopyridine N-oxide4-Cyano-2-hydroxymethylpyridine45
3Methyl 2-(N-oxy)isonicotinateMethyl 2-(hydroxymethyl)isonicotinate48
44-(Trifluoromethyl)pyridine N-oxide2-Hydroxymethyl-4-(trifluoromethyl)pyridine35
54-Phenylpyridine N-oxide2-Hydroxymethyl-4-phenylpyridine72
64-(p-Tolyl)pyridine N-oxide2-Hydroxymethyl-4-(p-tolyl)pyridine68
74-(4-Methoxyphenyl)pyridine N-oxide2-Hydroxymethyl-4-(4-methoxyphenyl)pyridine65
84-(4-Chlorophenyl)pyridine N-oxide4-(4-Chlorophenyl)-2-(hydroxymethyl)pyridine75
94-Methoxypyridine N-oxide2-Hydroxymethyl-4-methoxypyridine55
104-(tert-Butyl)pyridine N-oxide4-(tert-Butyl)-2-(hydroxymethyl)pyridine51
113,5-Dimethylpyridine N-oxide2-Hydroxymethyl-3,5-dimethylpyridine42
124-Methylpyridine N-oxide2-Hydroxymethyl-4-methylpyridine46

Experimental Protocols

General Procedure for Visible Light-Induced Hydroxymethylation

This protocol is based on the method described by Feng, et al.[1][6]

Materials:

  • Pyridine N-oxide substrate (0.2 mmol)

  • Thioxanthone (TX) (5 mol %, 0.01 mmol, 2.3 mg)

  • Trifluoromethanesulfonic acid (TfOH) (5 mol %, 0.01 mmol, 1.0 μL)

  • Anhydrous methanol (10 mL)

  • 30 W 404 nm LEDs

  • Reaction tube

  • Stirring plate

  • Standard laboratory glassware

  • Argon gas supply

Procedure:

  • To a reaction tube, add the pyridine N-oxide substrate (0.2 mmol), thioxanthone (2.3 mg, 0.01 mmol), and trifluoromethanesulfonic acid (1.0 μL, 0.01 mmol).

  • Add anhydrous methanol (10 mL) to the reaction tube.

  • Seal the reaction tube and degas the mixture by bubbling with argon for 15 minutes.

  • Place the reaction tube on a stirring plate and irradiate with 30 W 404 nm LEDs at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-hydroxymethylated pyridine product.

Note: The reaction has been shown to be scalable, with a gram-scale synthesis of 2-hydroxymethyl-4-phenylpyridine achieving a 68% yield.[1]

Reaction Mechanism and Experimental Workflow

The proposed mechanism for the hydroxymethylation of pyridine N-oxides involves a photoredox catalytic cycle.[1] The experimental workflow and the proposed catalytic cycle are illustrated below.

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Reaction Mechanism prep 1. Prepare Reaction Mixture (Substrate, TX, TfOH, Methanol) degas 2. Degas with Argon prep->degas irradiate 3. Irradiate with 404 nm LEDs (Room Temperature) degas->irradiate workup 4. Reaction Workup & Purification (Concentration, Column Chromatography) irradiate->workup product 5. Isolate 2-Hydroxymethylated Pyridine workup->product TX TX TX_excited TX* TX->TX_excited Visible Light (404 nm) TX_excited->TX SET TX_H_radical TXH• TX_excited->TX_H_radical + CH3OH - H+ PyO Pyridine N-Oxide PyO_radical [Pyridine N-Oxide]•- PyO->PyO_radical e- Product 2-Hydroxymethyl Pyridine PyO_radical->Product + •CH2OH Methanol CH3OH CH2OH_radical •CH2OH Methanol->CH2OH_radical HAT TX_H_radical->TX - H• H_plus H+

References

Application Notes: 4-(Hydroxymethyl)pyridin-2(1H)-one as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Hydroxymethyl)pyridin-2(1H)-one is a heterocyclic compound featuring the pyridin-2(1H)-one scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets.[1][2] Pyridinone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The significance of this compound lies in its hydroxymethyl group at the C4 position, which serves as a versatile chemical handle for synthesizing a diverse library of derivatives for drug discovery and development.[1] This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate characterization using modern spectroscopic methods is crucial for confirming its structure and purity.[1]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 127838-58-8[3][4]
Molecular Formula C₆H₇NO₂[3]
Molecular Weight 125.13 g/mol [3]
Appearance Solid
Boiling Point 428.0 °C at 760 mmHg[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Storage Temperature Room Temperature, Inert Atmosphere[3]

Table 2: Spectroscopic Data Summary

TechniqueDescriptionReference
¹H NMR Provides information on the proton environment, confirming the presence of the hydroxymethyl group and the pyridinone ring protons.[1]
¹³C NMR Determines the carbon skeleton of the molecule.[1]
Mass Spectrometry Confirms the molecular weight and elemental composition.[1]
IR Spectroscopy Identifies functional groups such as O-H (hydroxyl) and C=O (carbonyl) stretching vibrations.[1]

Synthetic Applications & Key Reactions

The primary utility of this compound stems from the reactivity of its hydroxymethyl group and the pyridinone core.

3.1. Synthesis of this compound

A highly efficient method for synthesizing the title compound is the reduction of its corresponding carboxylate ester. This reaction provides a direct and high-yielding pathway to the desired alcohol.

Table 3: Synthesis Reaction Data

Starting MaterialReagentSolventTemperatureTimeYieldReference
Methyl 2-oxo-1,2-dihydropyridine-4-carboxylateLithium borohydrideTetrahydrofuran (THF)55 °C3.5 h88%[3]

3.2. Derivatization of the Hydroxymethyl Group

The hydroxymethyl moiety is a key functional group that allows for extensive derivatization, making it a valuable starting point for creating compound libraries for screening.

  • Oxidation: The primary alcohol can be oxidized to the corresponding 4-formylpyridin-2(1H)-one (aldehyde) or 2-oxo-1,2-dihydropyridine-4-carboxylic acid. These intermediates are valuable for subsequent reactions like reductive amination, Wittig reactions, or amide bond formation.[1]

  • Esterification: Reaction with carboxylic acids or acid chlorides yields esters, which can be used to modulate properties like lipophilicity and cell permeability.

  • Etherification: Formation of ethers via reactions like the Williamson ether synthesis can introduce a wide variety of alkyl or aryl substituents.

These transformations enable the exploration of structure-activity relationships (SAR) by systematically modifying the C4 position of the pyridinone scaffold.

G start Methyl 2-oxo-1,2- dihydropyridine-4-carboxylate main This compound (Building Block) start->main Reduction (e.g., LiBH₄) aldehyde 4-Formylpyridin-2(1H)-one main->aldehyde Mild Oxidation (e.g., PCC, DMP) acid 2-Oxo-1,2-dihydropyridine- 4-carboxylic Acid main->acid Strong Oxidation (e.g., KMnO₄, Jones) ester Ester Derivatives main->ester Esterification (R-COOH, Acyl Chloride) ether Ether Derivatives main->ether Etherification (e.g., Williamson)

Caption: Synthetic utility of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate[3]

This protocol details the reduction of the methyl ester to the primary alcohol.

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate in anhydrous THF, add lithium borohydride portion-wise.

  • Heat the reaction mixture to 55 °C and stir for 3.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature (20 °C).

  • Carefully quench the reaction by the sequential addition of water, followed by methanol.

  • Stir the resulting mixture for 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: General Protocol for Oxidation to 4-Formylpyridin-2(1H)-one

This protocol describes a representative method for the mild oxidation of the hydroxymethyl group to the corresponding aldehyde using Dess-Martin Periodinane (DMP).

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add Dess-Martin Periodinane (approx. 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group provide a robust platform for developing novel pyridinone derivatives. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in the design and synthesis of new chemical entities with potential therapeutic applications, particularly in the development of antiviral agents and other targeted therapies.

References

The Pivotal Role of Pyridinones in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. Among the vast chemical space of fragments, pyridinone scaffolds have garnered significant attention due to their unique physicochemical properties and versatile biological activities.

Pyridinones are six-membered heterocyclic compounds that can exist as 2-pyridinone or 4-pyridinone isomers. Their utility in FBDD stems from several key features:

  • Hydrogen Bonding Capabilities: The pyridinone ring possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, enabling it to form crucial interactions with protein targets.[1][2][3][4]

  • Bioisosteric Mimicry: Pyridinones can act as bioisosteres for amides, phenyls, pyridines, and other heterocyclic rings, offering a valuable tool for scaffold hopping and improving physicochemical properties.[1][2][3][4]

  • Physicochemical Modulation: The pyridinone scaffold allows for facile chemical modification at multiple positions, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[1][2][3][4]

  • Privileged Scaffold: Pyridinone derivatives have demonstrated a broad range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects, making them a "privileged scaffold" in drug discovery.[1][3][5]

These application notes provide an overview of the application of pyridinone fragments in FBDD, including quantitative binding data, detailed experimental protocols for screening and validation, and visualization of relevant signaling pathways.

Data Presentation: Pyridinone Fragments in FBDD

The following table summarizes quantitative data from various studies where pyridinone-based fragments have been identified as hits and subsequently optimized. Ligand efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom, and is used to assess the quality of a fragment hit.

TargetFragment ScaffoldBinding Affinity (Kd, Ki, or IC50)Ligand Efficiency (LE)Screening MethodReference
Bromodomain and Extra-Terminal Domain (BET) Family (BRD4)PhenylpyridazinoneKi = 160 µM-2D NMR[6][7][8][9][10][11]
EndonucleasePyromeconic Acid (pyrone precursor)IC50 = 22.50 µM0.79Biochemical Assay[12][13]
EndonucleaseN-methylpyridinoneIC50 = 4.20 µM0.74Biochemical Assay[12][13]
Histone Deacetylase (HDAC)Pyridone-based hydroxamic acidIC50 = 0.07 µM-Biochemical Assay[5]
Inositol Hexakisphosphate Kinase (IP6K)QuinazolinoneIC50 = 14 µM0.43Biochemical Assay[14]
Disruptor of telomeric silencing 1-like protein (DOT1L)Phenyl-pyridinoneKD ≈ 50 µM, IC50 = 320 µM-Surface Plasmon Resonance (SPR)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical FBDD campaign involving pyridinone fragments.

Protocol 1: Fragment Library Screening using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for detecting the transient binding of fragments to a macromolecular target.[1][4]

Objective: To identify pyridinone fragments that bind to the target protein from a fragment library.

Materials:

  • Target protein (typically >20 kDa)

  • Pyridinone fragment library

  • Deuterated buffer (e.g., PBS in D2O, pH 7.4)

  • NMR spectrometer with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in the deuterated buffer.

    • Prepare stock solutions of individual pyridinone fragments or fragment mixtures at a concentration of 10-20 mM in a compatible deuterated solvent (e.g., DMSO-d6).

    • Prepare the final NMR sample by adding the fragment stock solution to the protein solution to achieve a final fragment concentration of 100-500 µM and a final protein concentration of 10-50 µM. The final DMSO-d6 concentration should be kept low (<5%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to ensure that the fragment signals are visible and not overlapping significantly.

    • Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein signals are present (e.g., at 30 ppm).

    • Key parameters to optimize include the saturation time (typically 1-3 seconds) and the saturation power.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals that appear in the STD difference spectrum belong to fragments that bind to the protein.

    • The intensity of the STD signal is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

    • Calculate the STD amplification factor for each proton to identify the binding epitope of the fragment.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions, making it ideal for validating fragment hits and determining their binding kinetics and affinity.[2][16]

Objective: To confirm the binding of pyridinone fragment hits and determine their dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

  • Target protein

  • Pyridinone fragment hits

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a suitable chemistry, such as amine coupling. The goal is to achieve a high immobilization level to detect the binding of low-molecular-weight fragments.

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the protein solution over the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

  • Fragment Binding Analysis:

    • Prepare a series of dilutions of the pyridinone fragment in the running buffer. Due to the weak affinity of fragments, concentrations in the µM to mM range are typically required.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding signal.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). The KD is a measure of the binding affinity, with lower values indicating stronger binding.

Protocol 3: Structural Characterization by X-ray Crystallography with Fragment Soaking

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for the structure-guided optimization of the fragment into a lead compound.

Objective: To determine the three-dimensional structure of the protein-pyridinone fragment complex.

Materials:

  • Crystals of the target protein

  • Pyridinone fragment hit

  • Cryoprotectant solution

  • Soaking solution (mother liquor supplemented with the fragment)

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein using techniques such as vapor diffusion.

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving the pyridinone fragment in the crystallization mother liquor at a concentration typically 10-100 times the KD. DMSO is often used to dissolve the fragment, and the final DMSO concentration in the soaking solution should be tested for its effect on crystal integrity.

    • Transfer a protein crystal from its growth drop to the soaking solution.

    • Incubate the crystal in the soaking solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain a set of structure factors.

    • Determine the structure of the complex using molecular replacement with the known structure of the apo-protein.

    • Analyze the electron density map to confirm the binding of the pyridinone fragment and to visualize its binding mode and interactions with the protein.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of an FBDD campaign and the biological context of the target can aid in understanding the overall strategy.

FBDD Workflow for Pyridinone Fragments

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Lead Optimization frag_lib Pyridinone Fragment Library screening Biophysical Screening (NMR, SPR, etc.) frag_lib->screening hits Initial Hits screening->hits validation Affinity Determination (SPR, ITC) hits->validation structural Structural Biology (X-ray Crystallography) validation->structural sbd Structure-Based Design structural->sbd synthesis Chemical Synthesis sbd->synthesis sar SAR Studies synthesis->sar sar->sbd Iterative Cycles lead Lead Compound sar->lead

Caption: A typical workflow for fragment-based drug discovery using a pyridinone library.

Simplified HDAC Signaling Pathway

Pyridinone-based compounds have been developed as inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are implicated in cancer.

HDAC_Pathway HDAC HDAC Chromatin Condensed Chromatin (Gene Repression) HDAC->Chromatin Histones Histones Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Acetylation (HATs) Acetyl_Groups->HDAC Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Inhibits Pyridinone_Inhibitor Pyridinone-based HDAC Inhibitor Pyridinone_Inhibitor->HDAC Inhibits

Caption: Simplified schematic of HDAC's role in gene expression and its inhibition by pyridinone-based drugs.

Conclusion

Pyridinone scaffolds represent a valuable class of fragments for FBDD campaigns. Their inherent physicochemical properties, combined with their synthetic tractability, make them ideal starting points for the development of novel therapeutics against a wide range of biological targets. The application of sensitive biophysical screening techniques, followed by structural characterization, enables the efficient identification and optimization of pyridinone-based hits into potent lead compounds. The protocols and data presented herein provide a practical guide for researchers embarking on FBDD projects utilizing this privileged chemical scaffold.

References

Application Notes and Protocols for the Synthesis and Antiviral Screening of Pyridin-2(1H)-one Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antiviral evaluation of novel pyridin-2(1H)-one hybrids. This class of compounds has demonstrated significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV), Influenza A virus (H5N1), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following sections detail the antiviral activity of representative compounds, step-by-step protocols for their synthesis and biological evaluation, and visual workflows to illustrate the key processes.

Data Presentation: Antiviral Activity of Pyridin-2(1H)-one Hybrids

The antiviral efficacy of selected pyridin-2(1H)-one hybrids against various viruses is summarized in the table below. The data includes 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values, which are critical metrics for assessing antiviral potency.

Compound IDHybrid TypeTarget VirusAssay TypeIC₅₀ (µM)EC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
L-697,639 [1][2]3-Aminopyridin-2(1H)-one-benzoxazoleHIV-1RT Inhibition0.02-0.8---
L-697,661 [1][2]3-Aminopyridin-2(1H)-one-benzoxazoleHIV-1RT Inhibition0.02-0.8---
Compound 6 [3]3-Aminopyridin-2(1H)-one-pyridylHIV-1MT-4 Cell Culture----
Compound 8e [4]Cyclohexanpyridin-2(1H)-oneHIV-1RT Inhibition & Cellular Assay69.828.78>100>3.47
Compound 8f [5]Benzothiazolyl-pyridin-2-oneSARS-CoV-23CLpro Inhibition544.6 (µg/mL)---
Compound 8g [5]Benzothiazolyl-pyridin-2-oneSARS-CoV-23CLpro Inhibition868.2 (µg/mL)---
Compound 8h [5]Benzothiazolyl-pyridin-2-oneH5N1 & SARS-CoV-2Plaque Reduction & 3CLpro Inhibition240.6 (µg/mL) (3CLpro)3.669 (SARS-CoV-2)15241.4
Compound 13a [6]Benzothiazole-N-sulfonamide-2-pyridoneCoxsackievirus B4 (CBV4)Plaque Assay-->100-
Isoleucine derivative (1b) [7]3-Cyano-4,6-diphenyl-pyridineInfluenza APA-PB1 Inhibition & Plaque Reduction3639>250>6.4

Experimental Protocols

Detailed methodologies for the synthesis of a representative pyridin-2(1H)-one hybrid and key antiviral screening assays are provided below.

Protocol 1: Synthesis of a Benzothiazolyl-pyridin-2-one Hybrid (General Procedure)

This protocol outlines a general synthetic route for preparing benzothiazolyl-pyridin-2-one hybrids, adapted from published procedures[5].

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 2-acetylbenzothiazole (1 mmol) in an appropriate solvent such as ethanol, add a secondary amine like piperidine (1.2 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting enamine intermediate by column chromatography on silica gel.

Step 2: Synthesis of the Final Benzothiazolyl-pyridin-2-one Hybrid

  • In a round-bottom flask, dissolve the enamine intermediate (1 mmol) and an appropriate arylcyanoacetamide (1 mmol) in ethanol.

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure benzothiazolyl-pyridin-2-one hybrid.

  • Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This non-radioactive, colorimetric assay quantifies the inhibition of HIV-1 RT activity[3].

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.8) containing 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, and 1 mM DTT.

    • Template/Primer: Use a poly(A) template and oligo(dT)₁₅ primer.

    • dNTP Mix: Prepare a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.

    • Enzyme: Use recombinant HIV-1 RT.

    • Test Compounds: Prepare serial dilutions of the pyridin-2(1H)-one hybrids in DMSO.

  • Assay Procedure:

    • Coat a streptavidin-coated 96-well plate with the biotinylated poly(A)/oligo(dT) template/primer.

    • Wash the wells to remove unbound template/primer.

    • Add the test compound dilutions to the wells.

    • Add the HIV-1 RT enzyme to each well (except for the negative control).

    • Initiate the reaction by adding the dNTP mix.

    • Incubate the plate at 37°C for 1-2 hours.

    • Wash the wells to stop the reaction and remove unincorporated nucleotides.

    • Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

    • Incubate to allow binding of the antibody to the incorporated digoxigenin.

    • Wash the wells to remove unbound antibody-HRP conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with an appropriate stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques[8].

  • Cell Culture and Virus Preparation:

    • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) to form a confluent monolayer in 6- or 12-well plates.

    • Prepare a virus stock with a known titer (plaque-forming units/mL).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the growth medium from the cell monolayers.

    • Infect the cells with a specific multiplicity of infection (MOI) of the virus.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • After adsorption, remove the virus inoculum and wash the cells.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.

    • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-4 days).

  • Plaque Visualization and Quantification:

    • Fix the cells with a fixative solution (e.g., 10% formalin).

    • Remove the overlay and stain the cells with a staining solution (e.g., 0.5% crystal violet).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 4: SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay

This is a biochemical assay to screen for inhibitors of the main protease of SARS-CoV-2[9].

  • Reagent Preparation:

    • Assay Buffer: For example, 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.

    • Enzyme: Purified recombinant SARS-CoV-2 3CLpro.

    • Substrate: A fluorescently quenched peptide substrate that is cleaved by 3CLpro.

    • Test Compounds: Serial dilutions of the pyridin-2(1H)-one hybrids in DMSO.

  • Assay Procedure:

    • Dispense the 3CLpro enzyme solution into the wells of a 384-well plate.

    • Add the test compounds to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent substrate.

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflows and a key mechanism of action.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Characterization start1 2-Acetylbenzothiazole step1 Step 1: Enamine Formation (Piperidine, p-TSA, Reflux) start1->step1 start2 Arylcyanoacetamide step2 Step 2: Cyclocondensation (Piperidine, Reflux) start2->step2 step1->step2 purify Purification (Filtration, Recrystallization) step2->purify charac Characterization (NMR, IR, MS) purify->charac product Final Product: Benzothiazolyl-pyridin-2-one Hybrid charac->product

Caption: General workflow for the synthesis of benzothiazolyl-pyridin-2-one hybrids.

Antiviral_Screening_Workflow cluster_cytotoxicity Toxicity Assessment cluster_antiviral Antiviral Efficacy cluster_analysis Data Analysis cyto_assay Cytotoxicity Assay (e.g., MTT Assay) cc50 Determine CC50 cyto_assay->cc50 si_calc Calculate Selectivity Index (SI) SI = CC50 / EC50 cc50->si_calc biochem_assay Biochemical Assay (e.g., RT or Protease Inhibition) ic50 Determine IC50 biochem_assay->ic50 cell_assay Cell-based Assay (e.g., Plaque Reduction) ec50 Determine EC50 cell_assay->ec50 sar Structure-Activity Relationship (SAR) Studies ic50->sar ec50->si_calc si_calc->sar start Synthesized Pyridin-2(1H)-one Hybrids start->cyto_assay start->biochem_assay start->cell_assay

Caption: Workflow for the antiviral screening of pyridin-2(1H)-one hybrids.

HIV_RT_Inhibition_Pathway cluster_virus HIV Life Cycle viral_rna Viral RNA rt_enzyme HIV-1 Reverse Transcriptase (RT) viral_rna->rt_enzyme Template proviral_dna Proviral DNA integration Integration into Host Genome proviral_dna->integration rt_enzyme->proviral_dna Reverse Transcription hybrid Pyridin-2(1H)-one Hybrid hybrid->rt_enzyme Inhibition

Caption: Mechanism of action for anti-HIV pyridin-2(1H)-one hybrids.

References

Application Notes and Protocols: Ruthenium-Catalyzed Dearomative Functionalization of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the ruthenium-catalyzed dearomative functionalization of pyridines. This powerful strategy allows for the conversion of flat, aromatic pyridine scaffolds into three-dimensional, saturated, or partially saturated nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below cover key transformations, including hydroboration, hydrosilylation, and hydrogenation, offering a versatile toolkit for the synthesis of complex molecular architectures.

Regioselective 1,4-Hydroboration of Pyridines

The ruthenium-catalyzed 1,4-hydroboration of pyridines provides a direct route to N-boryl-1,4-dihydropyridines, which are versatile intermediates for further functionalization. The use of a simple ruthenium precursor, [Ru(p-cymene)Cl₂]₂, in conjunction with pinacolborane (HBpin), offers a highly regioselective and efficient method for this transformation.[1]

Experimental Protocol: General Procedure for Ruthenium-Catalyzed 1,4-Hydroboration

Materials:

  • Ruthenium catalyst: [Ru(p-cymene)Cl₂]₂

  • Phosphine ligand: Tricyclohexylphosphine (PCy₃)

  • Borane reagent: Pinacolborane (HBpin)

  • Pyridine substrate

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Inside a nitrogen-filled glovebox, to a 4 mL screw-cap vial equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1.0 mol %) and PCy₃ (0.01 mmol, 2.0 mol %).

  • Add anhydrous DCM (1.0 mL) to the vial and stir the mixture at room temperature for 10 minutes to form the active catalyst, [Ru(p-cymene)Cl₂(PCy₃)].

  • Add the pyridine substrate (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Finally, add pinacolborane (0.75 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired N-boryl-1,4-dihydropyridine.

Table 1: Substrate Scope for the Ruthenium-Catalyzed 1,4-Hydroboration of Pyridines

EntryPyridine SubstrateProductYield (%)
1PyridineN-Boryl-1,4-dihydropyridine95
24-Methylpyridine4-Methyl-N-boryl-1,4-dihydropyridine92
33-Methylpyridine3-Methyl-N-boryl-1,4-dihydropyridine90
44-Phenylpyridine4-Phenyl-N-boryl-1,4-dihydropyridine88
53-Chloropyridine3-Chloro-N-boryl-1,4-dihydropyridine85

Yields are for the isolated product after column chromatography.

Diagram 1: Proposed Catalytic Cycle for 1,4-Hydroboration

G Proposed Catalytic Cycle for Ruthenium-Catalyzed 1,4-Hydroboration of Pyridines Ru_precatalyst [Ru(p-cymene)Cl₂]₂ + PCy₃ Active_catalyst [Ru(p-cymene)Cl₂(PCy₃)] (A) Ru_precatalyst->Active_catalyst Catalyst Activation Pyridine_complex [Ru(p-cymene)Cl₂(PCy₃)(Py)] (B) Active_catalyst->Pyridine_complex Pyridine Coordination Hydride_complex [Ru(p-cymene)HCl(PCy₃)(Py)] (C) Pyridine_complex->Hydride_complex Hydride Formation Borane_adduct HBpin Adduct (D) Hydride_complex->Borane_adduct Reaction with HBpin Product_release 1,4-Dihydropyridine Product Release Borane_adduct->Product_release 1,4-Hydroboration Product_release->Active_catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the 1,4-hydroboration of pyridines.

Regioselective 1,2-Hydrosilylation of Pyridines

The ruthenium-catalyzed 1,2-hydrosilylation of N-heteroarenes, including pyridines, offers a direct pathway to N-silyl-1,2-dihydropyridines. These products are valuable building blocks in organic synthesis. The reaction is efficiently catalyzed by the commercially available ruthenium complex [Ru(p-cymene)(PCy₃)Cl₂] under mild, neat conditions.[1]

Experimental Protocol: General Procedure for Ruthenium-Catalyzed 1,2-Hydrosilylation

Materials:

  • Ruthenium catalyst: [Ru(p-cymene)(PCy₃)Cl₂]

  • Silane reagent (e.g., diphenylsilane, diethylsilane)

  • Pyridine substrate

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Inside a nitrogen-filled glovebox, add the ruthenium catalyst [Ru(p-cymene)(PCy₃)Cl₂] (0.01 mmol, 1.0 mol %) to a screw-capped vial equipped with a magnetic stir bar.

  • Add the pyridine substrate (1.0 mmol, 1.0 equiv) to the vial.

  • Add the silane reagent (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the vial tightly and stir the neat reaction mixture at room temperature for the specified time (typically 2-12 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, the product can be isolated by direct distillation under reduced pressure or by column chromatography on silica gel.

Table 2: Substrate Scope for the Ruthenium-Catalyzed 1,2-Hydrosilylation of Pyridines

EntryPyridine SubstrateSilaneProductYield (%)
1PyridinePh₂SiH₂N-Diphenylsilyl-1,2-dihydropyridine98
24-MethylpyridinePh₂SiH₂4-Methyl-N-diphenylsilyl-1,2-dihydropyridine95
33,5-DimethylpyridineEt₂SiH₂3,5-Dimethyl-N-diethylsilyl-1,2-dihydropyridine92
44-MethoxypyridinePh₂SiH₂4-Methoxy-N-diphenylsilyl-1,2-dihydropyridine96
5QuinolinePh₂SiH₂N-Diphenylsilyl-1,2-dihydroquinoline99

Yields are for the isolated product.

Diagram 2: Experimental Workflow for 1,2-Hydrosilylation

G Experimental Workflow for Ruthenium-Catalyzed 1,2-Hydrosilylation Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Ru Catalyst, Pyridine, and Silane Setup->Reagents Reaction Stir at Room Temperature (Neat) Reagents->Reaction Monitoring Monitor by GC-MS/TLC Reaction->Monitoring Workup Isolation Monitoring->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product N-Silyl-1,2-dihydropyridine Purification->Product

Caption: A typical experimental workflow for the 1,2-hydrosilylation of pyridines.

Diastereoselective Hydrogenation of Substituted Pyridines

The complete dearomatization of pyridines to form piperidines is a fundamental transformation. Supported ruthenium nanoparticles have emerged as robust and reusable heterogeneous catalysts for the diastereoselective cis-hydrogenation of multi-substituted pyridines under mild conditions.

Experimental Protocol: General Procedure for Diastereoselective Hydrogenation

Materials:

  • Supported Ruthenium Nanoparticle Catalyst (e.g., Ru/C, Ru/Al₂O₃)

  • Substituted pyridine substrate

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas source

  • High-pressure autoclave or Parr hydrogenator

Procedure:

  • To a glass liner for the autoclave, add the substituted pyridine (1.0 mmol), the supported ruthenium catalyst (5-10 mol % Ru), and the solvent (5 mL).

  • Place the glass liner inside the autoclave.

  • Seal the autoclave, and purge it with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) for the required time (typically 12-48 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with the solvent, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

  • The product can be purified by column chromatography or crystallization.

Table 3: Diastereoselective Hydrogenation of Substituted Pyridines

EntrySubstrateProduct (cis isomer)dr (cis:trans)Yield (%)
12,6-Dimethylpyridinecis-2,6-Dimethylpiperidine>99:195
22-Methyl-5-ethylpyridinecis-2-Methyl-5-ethylpiperidine98:292
33,5-Lutidinecis-3,5-Dimethylpiperidine>99:196

Yields are for the isolated product. Diastereomeric ratios were determined by ¹H NMR.

Diagram 3: Logical Relationship in Heterogeneous Hydrogenation

G Key Steps in Heterogeneous Pyridine Hydrogenation sub Substrate Pyridine Derivative adsorption Adsorption Substrate adsorbs onto catalyst surface sub->adsorption cat Catalyst Supported Ru Nanoparticles cat->adsorption activation Activation H₂ dissociates on Ru surface cat->activation h2 Reagent Hydrogen Gas h2->activation hydrogenation Stepwise Hydrogenation Addition of H atoms to the pyridine ring adsorption->hydrogenation activation->hydrogenation desorption Desorption Piperidine product desorbs from the surface hydrogenation->desorption prod Product cis-Piperidine desorption->prod

Caption: Logical flow of the heterogeneous hydrogenation of pyridines.

References

Application Notes and Protocols for N-alkylation of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2(1H)-one and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds. The N-alkylation of these moieties is a critical synthetic transformation for modulating their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[1] However, the alkylation of pyridin-2(1H)-ones, such as 4-(hydroxymethyl)pyridin-2(1H)-one, presents a regioselectivity challenge due to the presence of two nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom of the pyridone tautomer. This can lead to a mixture of N-alkylated and O-alkylated products.[2][3]

These application notes provide a detailed experimental protocol for the selective N-alkylation of this compound, summarizing key reaction parameters and expected outcomes. The presented methodologies are based on established principles for the alkylation of 2-pyridone systems, adapted for this specific substrate.

Reaction Principle

The N-alkylation of this compound proceeds through its pyridone tautomer. The reaction is typically conducted in the presence of a base, which deprotonates the pyridone to form a resonance-stabilized ambident anion. This anion can then react with an alkylating agent. The regioselectivity of the reaction (N- versus O-alkylation) is influenced by several factors, including the choice of base, solvent, and alkylating agent.[1][3][4] Generally, the use of alkali metal bases in polar aprotic solvents favors the desired N-alkylation.[1][4]

Experimental Protocols

Two primary protocols are presented here: a classical approach using a base and an alkyl halide, and a catalyst- and base-free method.

Protocol 1: Classical N-Alkylation with Base

This protocol is a standard and widely applicable method for the N-alkylation of 2-pyridones.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃, 1.1-1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for workup and purification (e.g., water, brine, ethyl acetate, hexane, silica gel)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add the anhydrous polar aprotic solvent to achieve a concentration of 0.1-0.5 M.

  • Add the base portion-wise to the stirred suspension at room temperature. If using a strong base like NaH, cool the reaction mixture to 0 °C before addition.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated this compound.

Protocol 2: Catalyst- and Base-Free N-Alkylation

This protocol offers a simplified and highly selective method for N-alkylation, avoiding the need for a base and minimizing the formation of O-alkylated byproducts.[5][6]

Materials:

  • This compound

  • Organohalide (alkylating agent, excess may be required)

  • Solvent (if necessary, e.g., a high-boiling point solvent like dioxane or no solvent)

  • Reagents for workup and purification (as in Protocol 1)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.) and the organohalide.

  • If a solvent is used, add it to the mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). The optimal temperature will depend on the reactivity of the organohalide.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of the organohalide was used, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of 2-pyridone systems under various conditions to guide experimental design.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%) of N-alkylated ProductReference
12-PyridoneBenzyl bromideK₂CO₃DMF8012>95[1]
22-PyridoneEthyl iodideNaHTHFReflux6High[4]
32-Hydroxypyridine1-BromobutaneNoneNone1202492[5]
42-PyridoneVarious alkyl halidesCs₂CO₃DMF45-50671-91[3]
52-PyridoneAlkyl halidesMicrowaveMCRs--High[7]

Mandatory Visualization

Signaling Pathway Diagram

N_Alkylation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_intermediates Intermediates cluster_products Products Pyridone This compound Deprotonation Deprotonation Pyridone->Deprotonation AlkylatingAgent Alkylating Agent (R-X) NucleophilicAttack Nucleophilic Attack AlkylatingAgent->NucleophilicAttack Base Base (B:) Base->Deprotonation Anion Pyridonate Anion (Ambident Nucleophile) Deprotonation->Anion Salt Salt (B-H⁺ X⁻) Deprotonation->Salt N_Product N-Alkylated Product NucleophilicAttack->N_Product O_Product O-Alkylated Product (Side Product) NucleophilicAttack->O_Product Anion->NucleophilicAttack N-attack Anion->NucleophilicAttack O-attack

Caption: Reaction pathway for the base-mediated N-alkylation of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Setup Reagents Add Reactants: - this compound - Anhydrous Solvent Setup->Reagents Base_Addition Add Base (e.g., NaH, K₂CO₃) Reagents->Base_Addition Stir_1 Stir at RT (30-60 min) Base_Addition->Stir_1 Alkylating_Agent Add Alkylating Agent Stir_1->Alkylating_Agent Heat Heat Reaction (60-100 °C) Alkylating_Agent->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Quench with Water - Extraction Monitor->Workup Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: The Role of 4-(Hydroxymethyl)pyridin-2(1H)-one in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the 4-(hydroxymethyl)pyridin-2(1H)-one scaffold. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways to guide researchers in the development of novel therapeutics.

Introduction

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it an ideal starting point for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is therefore a major focus of modern drug discovery.

This compound is a particularly useful building block in this context. The hydroxymethyl group provides a versatile handle for chemical modification, allowing for the introduction of various pharmacophoric features to enhance potency and selectivity. This document will explore the synthesis of kinase inhibitors targeting several key enzymes, including c-Src, Tropomyosin receptor kinase (TRK), and NIMA-related kinase 6 (NEK6), using pyridin-2(1H)-one derivatives.

Quantitative Data Summary

The following table summarizes the in vitro potency of various pyridin-2(1H)-one derivatives against their respective kinase targets. This data highlights the potential of this scaffold in generating highly potent kinase inhibitors.

Compound IDTarget KinaseIC50 (µM)Reference
1 c-Src12.5[1][2][3]
2 c-Src8.39[4]
3 NEK63.4[5]
4 TRKPotent Inhibition

Note: For compound 4 , the reference indicates potent inhibition was achieved with a novel pyridin-2(1H)-one scaffold, with compound 14q identified as a potent inhibitor.[6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

c_Src_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates c-Src c-Src Receptor Tyrosine Kinase->c-Src Activates Downstream Signaling Downstream Signaling c-Src->Downstream Signaling Proliferation, Survival, Motility Proliferation, Survival, Motility Downstream Signaling->Proliferation, Survival, Motility Pyridinone Inhibitor Pyridinone Inhibitor Pyridinone Inhibitor->c-Src Inhibits TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization & Autophosphorylation Downstream Pathways (e.g., MAPK, PI3K) Downstream Pathways (e.g., MAPK, PI3K) Dimerization & Autophosphorylation->Downstream Pathways (e.g., MAPK, PI3K) Neuronal Survival & Growth Neuronal Survival & Growth Downstream Pathways (e.g., MAPK, PI3K)->Neuronal Survival & Growth Pyridinone Inhibitor Pyridinone Inhibitor Pyridinone Inhibitor->TRK Receptor Inhibits General_Synthetic_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Functional Group Transformation (e.g., Halogenation, Oxidation) Start->Step1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Product Final Kinase Inhibitor Step2->Product Assay1 In vitro Kinase Assay Product->Assay1 Assay2 Cell-Based Proliferation Assay Assay1->Assay2 Assay3 In vivo Xenograft Model Assay2->Assay3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 4-(Hydroxymethyl)pyridin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a low yield in the synthesis of this compound from methyl 2-oxo-1,2-dihydropyridine-4-carboxylate using lithium borohydride. What are the potential causes and solutions?

A1: Low yields in this reduction can stem from several factors. Here is a breakdown of potential issues and how to address them:

  • Reagent Quality: Lithium borohydride (LiBH₄) is highly moisture-sensitive. Ensure you are using a fresh, anhydrous grade of LiBH₄ and that your reaction solvent (typically THF) is thoroughly dried.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 55°C) can improve the reaction rate and yield. However, excessive heat can lead to side product formation. It is recommended to monitor the reaction progress by TLC to determine the optimal reaction time at a given temperature.

  • Incomplete Reaction: The reduction of the ester to the alcohol may be sluggish. Ensure a sufficient excess of LiBH₄ is used (typically 2-4 equivalents). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up Procedure: The work-up is critical for isolating the product. A careful quench of the excess LiBH₄ is necessary. Slowly add water or aqueous acid (e.g., 1M HCl) at 0°C to decompose the excess hydride and any borate complexes. The product is polar and may have some water solubility, so thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is crucial.

  • Product Isolation: this compound is a polar molecule, which can make extraction and purification challenging. Saturation of the aqueous layer with NaCl during extraction can help to improve recovery in the organic phase.

Q2: What are the common side products I should look out for in this reaction?

A2: While specific side product analysis for this exact reaction is not extensively documented, based on the reactivity of similar compounds, potential side products could include:

  • Unreacted Starting Material: If the reaction is incomplete, you will observe the starting ester in your crude product.

  • Over-reduction Products: Although less common with LiBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction of the pyridinone ring is a theoretical possibility, though unlikely under standard conditions.

  • Products from Ring Opening: Under harsh conditions or with certain Lewis acidic impurities, cleavage of the pyridinone ring could occur, though this is not a commonly reported issue.

  • Borate Esters: During the reaction, borate esters of the product alcohol can form. The acidic work-up is designed to hydrolyze these intermediates to release the desired alcohol.

Q3: I am having difficulty purifying this compound. What are the recommended purification methods?

A3: The polarity of this compound requires specific purification strategies.

  • Column Chromatography: This is a common method for purifying polar compounds.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A polar solvent system is required. A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. For example, starting with 100% DCM and gradually increasing the proportion of MeOH (e.g., to 5-10%) can provide good separation. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to reduce tailing of the product on the silica gel.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Due to the product's polarity, polar solvents are necessary. Good single solvents to try are methanol or ethanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[1] The goal is to find a solvent or solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound.

ParameterValue/RangeNotes
Starting Material Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Reducing Agent Lithium Borohydride (LiBH₄)2-4 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Room Temperature to 55°CMonitor by TLC
Reaction Time 3.5 - 24 hoursDependent on temperature and scale
Reported Yield Up to 88%
Work-up Aqueous acid quench (e.g., 1M HCl)Perform at 0°C
Purification Column Chromatography or Recrystallization

Experimental Protocols

Key Experiment: Reduction of Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

  • Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate in anhydrous THF, add lithium borohydride (2-4 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or gently heat to 55°C for 3.5-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1M HCl to decompose the excess LiBH₄ and borate complexes. Be cautious as hydrogen gas will be evolved.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient or by recrystallization.

Visualizations

Reaction_Pathway start Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate product This compound start->product 1. LiBH4, THF 2. H3O+ workup

Caption: Synthesis of this compound.

Experimental_Workflow A Dissolve Starting Material in Anhydrous THF B Add LiBH4 at 0°C A->B C Reaction (RT or 55°C) B->C D Monitor by TLC C->D E Quench with 1M HCl at 0°C D->E Reaction Complete F Aqueous Workup & Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Characterization H->I

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield Start Low Reaction Yield Incomplete Incomplete Reaction? Start->Incomplete Degradation Product Degradation? Incomplete->Degradation No Sol_Incomplete1 Increase LiBH4 equivalents Incomplete->Sol_Incomplete1 Yes Sol_Incomplete2 Increase reaction time/temperature Incomplete->Sol_Incomplete2 Yes Isolation Poor Isolation? Degradation->Isolation No Sol_Degradation Ensure mild workup conditions (0°C) Degradation->Sol_Degradation Yes Sol_Isolation1 Thorough extraction with appropriate solvent Isolation->Sol_Isolation1 Yes Sol_Isolation2 Saturate aqueous layer with NaCl Isolation->Sol_Isolation2 Yes

Caption: Troubleshooting guide for low reaction yield.

References

optimization of pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Frequently Asked Questions (FAQs)

Q1: What are the primary goals in the optimization of pyridinone-based NNRTIs?

A1: The primary goals are to enhance the compound's potency against both wild-type and drug-resistant strains of HIV-1, improve its pharmacokinetic profile (solubility, metabolic stability), and minimize cytotoxicity to achieve a favorable therapeutic window.[1][2] Key strategies include modifying substituents on the pyridinone core to improve interactions with the NNRTI binding pocket and introducing flexible linkers to adapt to mutations.[3][4]

Q2: What are the most common resistance mutations affecting pyridinone-based NNRTIs, and how can they be addressed?

A2: Common mutations that confer resistance to NNRTIs include K103N, Y181C, L100I, Y188L, and G190A/S.[1][4] These mutations can cause steric hindrance or loss of crucial interactions within the NNRTI binding pocket.[1][3] Strategies to overcome resistance include:

  • Structure-based design: Utilizing crystal structures of mutant reverse transcriptase to design inhibitors that can accommodate or form new interactions within the mutated pocket.[1][5]

  • Increasing ligand flexibility: Incorporating flexible side chains allows the inhibitor to adapt its conformation to fit into the mutated binding site.[3]

  • Targeting conserved residues: Designing compounds that interact with more conserved residues in the binding pocket, such as Phe227, Trp229, and Leu234, can reduce the impact of mutations at more variable positions like Tyr181 and Tyr188.[3]

Q3: How can the Structure-Activity Relationship (SAR) of pyridinone NNRTIs be effectively explored?

A3: The SAR can be systematically investigated by making targeted modifications to the pyridinone scaffold and evaluating the impact on antiviral activity and cytotoxicity. Key areas for modification include:

  • Substituents on the pyridinone ring: Altering groups at various positions can influence hydrogen bonding and hydrophobic interactions within the binding pocket. For example, the NH group of the pyridinone core often forms a critical hydrogen bond with the carbonyl oxygen of Lys101.[3]

  • Side chains: Modifications to side chains, particularly at the C-4 position, can impact the compound's flexibility and interactions with different regions of the binding pocket.[3]

  • Molecular hybridization: Combining pharmacophores from different NNRTI classes can lead to novel compounds with improved potency and resistance profiles.[1][6] Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of new derivatives based on their physicochemical properties.[7][8]

Troubleshooting Guides

Issue 1: High Potency (Low EC₅₀) but High Cytotoxicity (Low CC₅₀)

  • Question: My lead compound is very potent against HIV-1, but it also shows significant toxicity to the host cells, resulting in a low Selectivity Index (SI). What are my next steps?

  • Answer:

    • Structural Modification: High cytotoxicity can be due to off-target effects. Systematically modify the compound's structure to dissociate antiviral activity from toxicity. Introducing more hydrophilic groups can sometimes improve solubility and reduce non-specific toxicity.[3]

    • Re-evaluate SAR: Synthesize and test a focused library of analogs to identify which structural features contribute to toxicity versus potency. Often, minor changes can significantly alter the toxicity profile while retaining desired activity.

    • Mechanism of Toxicity Study: Investigate the mechanism of cytotoxicity (e.g., mitochondrial toxicity, membrane disruption). This can provide insights into which parts of the molecule to modify.

Issue 2: Good Activity Against Wild-Type HIV-1 but Ineffective Against Resistant Mutants

  • Question: My pyridinone derivative is potent against the wild-type virus but loses activity against common NNRTI-resistant strains like K103N or Y181C. How can I improve its resistance profile?

  • Answer:

    • Docking Studies: Perform molecular docking simulations using crystal structures of the mutant reverse transcriptase enzymes (e.g., PDB ID: 1BQN for Tyr188Leu).[3] This can reveal why your compound is inactive (e.g., steric clashes) and guide the design of new derivatives that can better fit the mutated pocket.

    • Enhance Flexibility: Introduce flexible linkers or side chains into your molecule. This "wobble" can allow the compound to adapt to changes in the binding pocket's shape caused by mutations.[1][3]

    • Focus on Conserved Interactions: Redesign the compound to rely less on interactions with highly mutable residues (like Tyr181, Tyr188) and more on interactions with conserved residues in the binding pocket.[3]

Issue 3: Inconsistent Results in Antiviral Assays

  • Question: I am getting variable EC₅₀ values for the same compound across different experiments. What could be the cause?

  • Answer:

    • Compound Solubility: Poor solubility can lead to inaccurate concentrations in the assay medium. Verify the solubility of your compound in the cell culture medium and consider using a different solvent or formulation if necessary. Poor water solubility is a known issue for some NNRTIs.[1]

    • Cell Health and Density: Ensure that the host cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[9]

    • Virus Titer: Use a consistent multiplicity of infection (MOI) for the virus in all experiments.[9] Variations in the amount of virus used can significantly impact the calculated EC₅₀.

    • Reagent Stability: Ensure all reagents, including the compound, cell culture medium, and viral stocks, are stored correctly and have not undergone degradation.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyridinone-based NNRTIs against wild-type and mutant HIV-1 strains.

Table 1: Antiviral Activity and Cytotoxicity of Selected Pyridinone Derivatives

CompoundTarget StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Pyridinone A Wild-Type HIV-10.004>100>25000
K103N Mutant0.086>100>1162
Y181C Mutant0.150>100>667
Pyridinone B Wild-Type HIV-10.0056>1400>50000
E138K Mutant0.0342>1400>40935
Pyridinone C Wild-Type HIV-10.003>100>33333
Y181C Mutant0.023>100>4347

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%.[9] CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.[9] SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.[9] (Note: Data is compiled and representative of findings in the field.[1][10][11])

Experimental Protocols

Protocol 1: Cell-Based Antiviral Activity Assay (EC₅₀ Determination)

  • Cell Seeding: Seed host cells (e.g., MT-2 or TZM-bl cells) into a 96-well plate at a predetermined density.

  • Compound Preparation: Prepare serial dilutions of the pyridinone test compound in cell culture medium. Include a "no drug" control (vehicle, e.g., DMSO).

  • Compound Addition: Add the diluted compounds to the wells containing the cells.

  • Viral Infection: Infect the cells with an HIV-1 reporter virus (e.g., a luciferase reporter virus) at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours.

  • Quantification:

    • For Luciferase Reporter Virus: Lyse the cells and add a luciferase assay reagent. Measure luminescence using a luminometer.

    • For other methods, quantify a viral protein (e.g., p24 antigen) using an ELISA.

  • Data Analysis: Plot the percentage of viral inhibition against the compound concentration and determine the EC₅₀ value using a non-linear regression curve fit.[9][12]

Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)

  • Cell Seeding: Seed host cells into a 96-well plate at the same density as the antiviral assay.

  • Compound Addition: Add the same serial dilutions of the test compound as in the antiviral assay. Include a "no drug" control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

  • Quantification of Cell Viability: Add a cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®).

  • Measurement: Measure the absorbance or luminescence according to the reagent manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value.[9]

Visualizations

NNRTI_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase (RT) ActiveSite Polymerase Active Site Proviral_DNA Proviral DNA ActiveSite->Proviral_DNA Synthesis Blocked NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Induces Conformational Change NNRTI Pyridinone NNRTI NNRTI->NNIBP Binds to Viral_RNA Viral RNA Viral_RNA->ActiveSite Binds to Inhibition Inhibition

Caption: Mechanism of pyridinone NNRTI action on HIV-1 Reverse Transcriptase.

NNRTI_Optimization_Workflow Start Lead Pyridinone Compound SAR SAR & QSAR Analysis Molecular Docking Start->SAR Design Design New Analogs (e.g., Molecular Hybridization) SAR->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening Synthesis->Screening Potency Antiviral Assay (EC50) Wild-Type & Mutant Strains Screening->Potency Toxicity Cytotoxicity Assay (CC50) Screening->Toxicity Decision Improved Profile? Potency->Decision Toxicity->Decision Decision->SAR No PK Pharmacokinetic Studies Decision->PK Yes End Optimized Candidate PK->End

Caption: General workflow for the optimization of pyridinone-based NNRTIs.

Troubleshooting_Tree Start Experimental Issue Observed Q1 What is the issue? Start->Q1 A1 Low Selectivity Index (High Toxicity) Q1->A1 Toxicity A2 Poor Activity vs Mutants Q1->A2 Resistance A3 Inconsistent EC50 Results Q1->A3 Variability S1 Modify structure to reduce off-target effects. Introduce hydrophilic groups. A1->S1 S2 Use mutant RT crystal structures for docking and redesign. Increase ligand flexibility. A2->S2 S3 Check compound solubility. Standardize cell density & virus MOI. Verify reagent stability. A3->S3

Caption: Troubleshooting decision tree for common NNRTI optimization issues.

References

overcoming challenges in the synthesis of 3,5-disubstituted pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted pyridin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 3,5-disubstituted pyridin-2(1H)-ones.

Issue 1: Low Yield in the Final Pyridin-2(1H)-one Product

Question: My reaction is resulting in a low yield of the desired 3,5-disubstituted pyridin-2(1H)-one. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reactions, side product formation, or degradation of starting materials or products. Here is a systematic approach to troubleshoot low yields:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions start Problem: Low Yield check_purity 1. Verify Purity of Starting Materials & Solvents start->check_purity review_conditions 2. Review Reaction Conditions check_purity->review_conditions Purity Confirmed sol_purity Impure Starting Materials? • Recrystallize/re-distill starting materials. • Use anhydrous solvents. check_purity->sol_purity analyze_side_products 3. Analyze Reaction Mixture for Side Products review_conditions->analyze_side_products Conditions Standard sol_conditions Suboptimal Conditions? • Adjust temperature. • Screen different catalysts/reagents. • Vary reaction time. review_conditions->sol_conditions optimize 4. Optimize Reaction Parameters analyze_side_products->optimize Side Products Identified sol_side_products Side Reactions Occurring? • Identify byproducts (TLC, LC-MS, NMR). • Adjust stoichiometry. • Use protecting groups. analyze_side_products->sol_side_products purification 5. Re-evaluate Purification Method optimize->purification Optimization Performed sol_optimize Parameter Optimization Needed? • Perform a Design of Experiments (DoE). • Systematically vary one parameter at a time. optimize->sol_optimize end Improved Yield purification->end sol_purification Product Loss During Purification? • Use alternative chromatography (e.g., flash vs. prep-HPLC). • Consider crystallization. purification->sol_purification

Caption: A stepwise workflow for troubleshooting low yields in chemical synthesis.

Data on Reaction Condition Optimization:

Parameter InvestigatedInitial ConditionModified ConditionObserved YieldNotes
Reaction Time4 hours8 hoursIncreased from 60% to 75%The reaction was found to be incomplete at 4 hours.[1]
Temperature80 °C100 °CIncreased from 65% to 70%A higher temperature showed a slight improvement but also led to increased impurity formation.[1]
Catalyst Loading0.1 eq0.2 eqIncreased from 60% to 80%Higher catalyst loading significantly improved the reaction rate and yield.[1]
SolventEthanolTolueneDecreased from 70% to 50%Toluene was found to be a less effective solvent for this specific transformation.[1]
Issue 2: Formation of Regioisomers (3,4- vs. 3,5-disubstituted)

Question: I am observing the formation of the 3,4-disubstituted pyridin-2(1H)-one as a significant byproduct. How can I improve the regioselectivity for the 3,5-isomer?

Answer: The formation of regioisomers is a common challenge, particularly in cycloaddition reactions. The predominance of the 3,5-disubstituted product is often desired.

Strategies to Improve Regioselectivity:

  • Choice of Dienophile: In Diels-Alder approaches, the nature of the alkyne dienophile can influence regioselectivity. However, studies have shown that both electron-donating (e.g., propargyl alcohol) and electron-withdrawing (e.g., ethyl propiolate) groups on the alkyne can lead to the 3,5-disubstituted pyridone as the major product.[2]

  • Reaction Conditions: While the electronic nature of the dienophile may not be the primary driver for regioselectivity, systematic screening of solvents and temperatures may still have an impact.

  • Separation of Intermediates: In some synthetic routes, the regioisomeric intermediates, such as [2.2.2]-diazabicycloalkene cycloadducts, can be separated by chromatography before the final cycloreversion step.[2] This allows for the isolation of the precursor to the desired 3,5-disubstituted isomer.

Logical Flow for Managing Regioisomers

RegioisomerManagement start Problem: Regioisomer Formation analyze_ratio 1. Determine Isomer Ratio (NMR, LC-MS) start->analyze_ratio screen_conditions 2. Screen Reaction Conditions (Solvent, Temperature) analyze_ratio->screen_conditions separate_intermediates 3. Attempt Separation of Isomeric Intermediates screen_conditions->separate_intermediates Selectivity Not Improved separate_products 4. Attempt Separation of Final Products separate_intermediates->separate_products Intermediates Inseparable end Pure 3,5-Isomer or Characterized Mixture separate_intermediates->end Successful Separation accept_mixture 5. Proceed with Mixture if Separation is Not Feasible separate_products->accept_mixture Products Inseparable separate_products->end Successful Separation accept_mixture->end

Caption: Decision-making process for handling regioisomeric mixtures.

Issue 3: Difficulty with Purification

Question: I am struggling to purify my 3,5-disubstituted pyridin-2(1H)-one. What are the recommended methods?

Answer: Purification can be challenging due to the presence of closely related isomers or byproducts.

Recommended Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, for example, with ethyl acetate in petroleum ether, can be effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material. Suitable solvents include ethanol, isopropanol, or a mixture with water.[1]

  • Preparative HPLC (Prep-HPLC): For difficult separations, Prep-HPLC can be employed.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated briefly.

  • Filter the hot solution to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further, cool the mixture in an ice bath to maximize the crystal yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under a vacuum.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,5-disubstituted pyridin-2(1H)-ones?

A1: Several effective methods have been developed. Some of the most prominent include:

  • Diels-Alder/Retro-Diels-Alder Strategy: This involves the intermolecular cycloaddition of pyrazinone precursors with alkyne substrates, followed by a cycloreversion of the resulting [2.2.2]-bicyclic intermediates to yield the 2-pyridone core.[2][3] This method often favors the formation of the 3,5-disubstituted regioisomer.[2]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing substituents onto the pyridinone scaffold. For example, it can be used to couple an indole-4-boronic acid pinacol ester to a brominated pyridinone derivative.[4]

  • Multi-component Reactions: One-pot multi-component reactions offer an efficient way to construct the pyridinone ring from simple starting materials.[5]

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Standard laboratory safety practices should always be followed. Specific points to consider for these syntheses include:

  • Handling of Reagents: Many reagents used, such as strong bases, organometallic compounds, and acylating agents (e.g., acetic anhydride), are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: Some reactions, particularly those involving organometallic reagents or catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.[1]

  • High Temperatures and Pressures: Some steps may require heating, potentially under reflux or in a sealed vessel (e.g., microwave synthesis). Ensure that the glassware is appropriate for the conditions and that pressure-relief systems are in place if necessary.

Q3: My final deprotection step is failing or giving low yields. What can I do?

A3: The choice of protecting groups and the conditions for their removal are crucial for the success of the synthesis. If a deprotection step is problematic:

  • Re-evaluate the Protecting Group: The stability of the protecting group under the various reaction conditions throughout the synthesis should be considered. It may be necessary to choose a more suitable protecting group.

  • Optimize Deprotection Conditions: Systematically screen different reagents, solvents, temperatures, and reaction times for the deprotection step. For example, the removal of a dimethoxybenzyl (DMB) group can be effectively achieved under acidic conditions using trifluoroacetic acid (TFA) and a scavenger like triethylsilane (Et3SiH) with microwave heating.[2]

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Pyridone via Cycloaddition/Cycloreversion

This protocol is based on the synthesis of compound 11 as described by Pettus, T. R. R., & Green, M. E. (2015).[2]

Step 1: Diels-Alder Cycloaddition

  • To a solution of the pyrazinone precursor in a suitable solvent (e.g., toluene), add the alkyne dieneophile.

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) in a sealed tube for a designated time (e.g., 24 hours).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • The resulting mixture of cycloadducts (e.g., 9a and 9b) may be used directly in the next step if inseparable.

Step 2: Cleavage of the Lactim O-methyl Ether

  • Dissolve the mixture of cycloadducts in acetic acid.

  • Add potassium iodide (KI) and heat the mixture (e.g., at 110 °C).

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • The resulting lactams (e.g., 10a and 10b) may be separable by column chromatography.

Step 3: Lactam Activation and Cycloreversion

  • To a solution of the isolated major lactam isomer (e.g., 10b) in pyridine, add acetic anhydride (Ac₂O).

  • Heat the reaction mixture (e.g., at 110 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 3,5-disubstituted pyridone (e.g., 11), which was obtained in a 97% yield.[2]

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the work of Mallet, C., et al. (2021).[4]

  • To a solution of the brominated pyridin-2(1H)-one derivative in 1,4-dioxane, add the indole-4-boronic acid pinacol ester (1.5 equivalents) and a 2 M aqueous solution of Na₂CO₃ (5 equivalents).

  • Degas the mixture with argon for 10 minutes.

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 equivalents).

  • Heat the solution at reflux overnight.

  • After cooling, perform an aqueous work-up, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 3,5-disubstituted pyridin-2(1H)-one.

References

Technical Support Center: Purification of 4-(Hydroxymethyl)pyridin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(hydroxymethyl)pyridin-2(1H)-one and its analogs. The information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogs?

A1: The most frequently employed purification techniques for this class of compounds are recrystallization and silica gel column chromatography.[1] For more challenging separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can also be utilized.[2]

Q2: Why is the purification of pyridin-2(1H)-one derivatives sometimes challenging?

A2: A primary challenge in the purification of some pyridinone derivatives stems from the potential for tautomerism. These compounds can exist in equilibrium between the pyridin-2(1H)-one (keto) form and its 2-hydroxypyridine (enol) tautomer. These two forms may have similar polarities, making their separation by standard chromatographic techniques difficult.[3]

Q3: My purified this compound appears as an oil and will not crystallize. What could be the issue?

A3: Failure to crystallize can be due to the presence of residual impurities that inhibit the formation of a crystal lattice. It is also possible that the inherent properties of the specific analog favor an amorphous or oily state. Ensuring the highest possible purity before attempting crystallization is crucial.

Q4: What are some potential impurities I should be aware of during the synthesis of this compound?

A4: While specific impurities will depend on the synthetic route, general classes of impurities in pharmaceutical synthesis can include unreacted starting materials, byproducts from side reactions, reagents, and solvents.[2] For instance, if synthesizing from a 2-chloro-substituted pyridine derivative, a potential side reaction could be the reduction of the chlorine atom.[4]

Troubleshooting Guides

Recrystallization
Symptom Possible Cause Solution
Low or no crystal formation upon cooling. The compound may be too soluble in the chosen solvent, even at low temperatures. The solution may be supersaturated.- Try adding a small seed crystal of the pure compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the surface of the solution. - If the compound is too soluble, consider a different solvent or a two-solvent system (e.g., a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble).[3]
Oiling out instead of crystallization. The compound's melting point may be lower than the boiling point of the solvent. The cooling rate may be too rapid. Impurities are present.- Select a solvent with a lower boiling point. - Ensure a slow cooling process; allow the solution to cool to room temperature before placing it in an ice bath. - If impurities are suspected, an initial purification by column chromatography may be necessary.
Poor recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper and perform the filtration as quickly as possible.
The purified product is not sufficiently pure. The chosen solvent does not effectively differentiate between the desired compound and the impurities. Co-crystallization of the impurity with the product.- Perform solubility tests to find a more selective solvent. The ideal solvent will dissolve the desired compound at high temperatures but not the impurities. - A second recrystallization may be necessary. - Consider an alternative purification method, such as column chromatography.
Column Chromatography
Symptom Possible Cause Solution
Poor separation of the desired compound from impurities (co-elution). The polarity of the mobile phase is too high or too low. The stationary phase is not suitable. Tautomerism is leading to band broadening.- Optimize the mobile phase by systematically varying the solvent ratio (e.g., using a gradient of ethyl acetate in hexanes).[5] - Consider using a different stationary phase, such as alumina. - For compounds exhibiting tautomerism, derivatization to a single, less polar form prior to chromatography can improve separation.[3]
Streaking or tailing of the compound on the column. The compound is too polar for the mobile phase. The compound is interacting strongly with the silica gel. The column is overloaded.- Increase the polarity of the mobile phase. - Add a small amount of a polar modifier, such as methanol or triethylamine, to the mobile phase. - Ensure that the amount of crude material loaded onto the column is appropriate for the column size.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound has irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. A common mobile phase for pyridinone derivatives is a mixture of ethyl acetate and petroleum ether or dichloromethane and methanol.[5] - If the compound is suspected to be strongly adsorbed, consider using a more polar solvent system or a different stationary phase.
Low recovery of the purified product. The compound is partially soluble in the mobile phase but not eluting efficiently. The compound is degrading on the silica gel.- Ensure complete elution by flushing the column with a more polar solvent after the main fractions have been collected. - If degradation is suspected, consider using a less acidic stationary phase or neutralizing the silica gel with a base like triethylamine before use.

Experimental Protocols

General Protocol for Recrystallization of Pyridinone Analogs

This protocol is a general guideline and may require optimization for specific analogs. Ethanol is often a suitable solvent for the recrystallization of dihydropyridone derivatives.[1]

  • Dissolution: In a fume hood, place the crude this compound or its analog in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. This is best achieved by heating the ethanol to its boiling point and adding it portion-wise to the flask containing the crude product while stirring.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. To maximize the yield, further cool the solution in an ice bath.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a crystalline solid.[1]

General Protocol for Silica Gel Column Chromatography of Pyridinone Analogs

This is a general procedure and the choice of eluent will depend on the polarity of the specific analog. A common mobile phase for N-alkylated 2-pyridone derivatives is a mixture of ethyl acetate and petroleum ether.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in petroleum ether). Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[5]

  • Sample Loading: Dissolve the crude this compound or its analog in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the prepared column.[5]

  • Elution: Begin eluting the column with the initial, less polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the compound.[5]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Quantitative Data

PropertyValueSource
Molecular Formula C6H7NO2[6]
Molecular Weight 125.13 g/mol [6]
Boiling Point 428.0 ± 27.0 °C (Predicted)
Melting Point 144-145 °C
Storage Temperature Room Temperature, Inert atmosphere[6]

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Secondary PurityCheck Purity Check (TLC, HPLC, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PrepHPLC Preparative HPLC (High Purity Required) PrepHPLC->PurityCheck PurityCheck->PrepHPLC If Impure PureProduct Pure Product PurityCheck->PureProduct If Pure

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Impure Product Impure Problem->Impure Yes Success Successful Crystallization Problem->Success No Solution1 Add Seed Crystal / Scratch Flask NoCrystals->Solution1 Solution2 Change Solvent / Use Anti-solvent NoCrystals->Solution2 Solution3 Use Lower Boiling Solvent / Slow Cooling OilingOut->Solution3 Solution4 Use Minimum Hot Solvent / Cool Thoroughly LowYield->Solution4 Solution5 Re-recrystallize / Change Solvent Impure->Solution5 Solution6 Consider Column Chromatography Impure->Solution6

Caption: Troubleshooting logic for recrystallization issues.

References

assessing the stability of pyridinone compounds in different chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the stability of pyridinone compounds in various chemical environments. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of pyridinone compounds?

A1: The stability of pyridinone compounds is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. These compounds exist in a tautomeric equilibrium between the pyridinone and hydroxypyridine forms, and the position of this equilibrium is affected by the polarity of the solvent. Polar solvents tend to favor the more stable pyridinone form.[1] Hydrolytic degradation is a major concern and is highly dependent on pH.

Q2: In what pH range are pyridinone compounds generally most stable?

A2: Pyridinone derivatives are typically most stable in neutral to slightly acidic conditions. They are often labile in acidic environments and can be extremely unstable in alkaline (basic) media, where hydrolysis of the amide bond can occur.[1]

Q3: What are the common degradation pathways for pyridinone compounds?

A3: Common degradation pathways include:

  • Hydrolysis: The amide bond in the pyridinone ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The pyridine ring can be oxidized, leading to the formation of N-oxides and hydroxylated derivatives.[1][2] This can be initiated by atmospheric oxygen or oxidizing agents like hydrogen peroxide.

  • Photodegradation: Many pyridinone compounds are sensitive to light, particularly UV radiation, which can induce photochemical degradation.[1]

  • Microbial Degradation: In environmental contexts, pyridinone can be degraded by microorganisms, often initiated by mono-oxygenase attack leading to dihydroxypyridine, followed by ring fission.[1]

Q4: How can I minimize the degradation of my pyridinone compound during storage and handling?

A4: To minimize degradation, it is recommended to:

  • Store solid compounds in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare solutions fresh whenever possible. If stock solutions need to be stored, keep them at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.

  • Use high-purity, degassed solvents to minimize oxidative degradation.

  • Buffer solutions to a pH where the compound exhibits maximum stability, typically in the neutral range.

Q5: What are some common analytical techniques used to assess the stability of pyridinone compounds?

A5: The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) with UV or photodiode array (PDA) detection. A validated stability-indicating HPLC method can separate the parent drug from its degradation products, allowing for accurate quantification of stability.[3][4][5] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and characterization of degradation products.[6][7][8]

Troubleshooting Guides

Problem 1: Inconsistent or irreproducible results in stability studies.
  • Possible Cause: Tautomeric equilibrium.

    • Solution: The presence of both pyridinone and hydroxypyridine tautomers can lead to chromatographic issues like peak broadening or multiple peaks.[1] Ensure your HPLC method is optimized to handle this. This can involve adjusting the mobile phase pH to favor one tautomer, controlling the column temperature, and allowing the sample to equilibrate in the mobile phase before injection.

  • Possible Cause: pH of the solution is not controlled.

    • Solution: Unbuffered solutions can experience pH shifts, leading to variable degradation rates. Always use a suitable buffer system to maintain a constant pH throughout the experiment.

  • Possible Cause: Contaminated solvents or reagents.

    • Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Traces of acids, bases, or oxidizing agents can significantly impact stability.

Problem 2: Rapid degradation of the pyridinone compound in solution.
  • Possible Cause: Inappropriate pH.

    • Solution: Pyridinone compounds are often highly susceptible to degradation in acidic or, more commonly, alkaline conditions.[1] Determine the optimal pH for your compound's stability by conducting a pH profile study. For routine experiments, maintain the pH in the neutral range if the optimal pH is unknown.

  • Possible Cause: Exposure to light.

    • Solution: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions if necessary.

  • Possible Cause: Oxidative degradation.

    • Solution: De-gas solvents before use and consider working under an inert atmosphere (e.g., in a glove box or by purging solutions with nitrogen or argon) if your compound is particularly sensitive to oxidation.

Problem 3: Unexpected peaks appearing in the chromatogram during stability analysis.
  • Possible Cause: Formation of degradation products.

    • Solution: This is the expected outcome of a stability study. The goal is to separate these new peaks from the main compound peak. If they co-elute, the HPLC method needs to be re-developed and re-validated to be "stability-indicating."

  • Possible Cause: Interaction with excipients.

    • Solution: If the formulation contains excipients, these new peaks could be the result of drug-excipient incompatibilities.[9][10][11][12][13] Conduct compatibility studies with individual excipients to identify the problematic component.

  • Possible Cause: Impurities in the starting material.

    • Solution: Analyze a sample of the compound at the start of the study (time zero) to identify any pre-existing impurities.

Data Presentation: Stability of Pyridinone Compounds

The following tables summarize the typical stability behavior of pyridinone compounds under forced degradation conditions. The actual degradation will be compound-specific and should be determined experimentally.

Table 1: Summary of Pyridinone Stability under Different Stress Conditions

Stress ConditionTypical ObservationRecommendations
Acidic Hydrolysis Labile to moderate degradationUse buffered solutions to control pH.
Basic Hydrolysis Often extremely unstable; rapid degradationAvoid highly alkaline conditions.
Oxidative Susceptible to degradationUse degassed solvents; store under inert atmosphere.
Thermal Stability varies with structureConduct studies at elevated temperatures (e.g., 40-80°C).
Photolytic Often light-sensitiveProtect from light at all times.

Table 2: Example Forced Degradation Conditions for a Pyridinone Compound

ConditionReagent/ParameterDurationTemperature
Acid Hydrolysis 0.1 M HCl24 hours60°C
Base Hydrolysis 0.01 M NaOH4 hoursRoom Temperature
Oxidation 3% H₂O₂24 hoursRoom Temperature
Thermal Solid State48 hours80°C
Photolytic SolutionAs per ICH Q1B guidelinesControlled

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyridinone Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the pyridinone compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours). The duration may need to be adjusted based on the lability of the compound.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acid- and base-hydrolyzed samples before analysis. Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation of the parent compound. Identify and quantify the major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate a pyridinone compound from its degradation products.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

    • If peak shape is poor or separation is inadequate, add a buffer to the aqueous phase (e.g., phosphate or acetate buffer) to control the pH. A pH in the slightly acidic to neutral range is often a good starting point.

    • The organic modifier can be changed to methanol if necessary.

  • Detection: Use a PDA detector to monitor the elution of the parent compound and any degradation products. The detection wavelength should be set at the λmax of the parent compound.

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing the parent peak and all major degradation products.

    • Adjust the gradient, mobile phase composition, and flow rate to achieve adequate separation (resolution > 1.5) between all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Protocol 3: Drug-Excipient Compatibility Study

This protocol describes a method to assess the compatibility of a pyridinone compound with common pharmaceutical excipients.

  • Excipient Selection: Choose excipients that are likely to be used in the final formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate, starch).

  • Sample Preparation:

    • Prepare binary mixtures of the pyridinone compound and each excipient, typically in a 1:1 ratio by weight.

    • Prepare a sample of the pure drug and each pure excipient as controls.

    • For each mixture and control, prepare two sets: one stored dry and one with a small amount of added water (e.g., 5% w/w) to simulate high humidity conditions.

  • Storage: Store all samples in sealed vials at an accelerated storage condition (e.g., 40°C/75% RH or 50°C) for a specified period (e.g., 2-4 weeks).

  • Analysis:

    • At designated time points, visually inspect the samples for any physical changes (e.g., color change, clumping).

    • Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent drug remaining and to detect the formation of any new degradation products.

    • Techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool for potential interactions.

  • Evaluation: Compare the stability of the drug in the binary mixtures to that of the pure drug. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility.[9][10][11][12][13]

Visualizations

Degradation_Pathway Pyridinone Pyridinone Hydrolysis Hydrolysis (Acid/Base) Pyridinone->Hydrolysis Oxidation Oxidation (e.g., H2O2) Pyridinone->Oxidation Photodegradation Photodegradation (UV/Vis Light) Pyridinone->Photodegradation Ring_Opened_Product Ring-Opened Product Hydrolysis->Ring_Opened_Product N_Oxide N-Oxide Oxidation->N_Oxide Hydroxylated_Product Hydroxylated Product Oxidation->Hydroxylated_Product Photodegradants Photodegradants Photodegradation->Photodegradants Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solution Prepare Stock Solution Stressed_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stressed_Samples HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Incubate & sample LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis If unknown peaks Quantify_Degradation Quantify Degradation HPLC_Analysis->Quantify_Degradation Identify_Products Identify Degradation Products LCMS_Analysis->Identify_Products Assess_Stability Assess Overall Stability Quantify_Degradation->Assess_Stability Identify_Products->Assess_Stability Troubleshooting_Flowchart Start Inconsistent Stability Results Check_pH Is pH controlled with a buffer? Start->Check_pH Check_Light Is the sample protected from light? Check_pH->Check_Light Yes Buffer_Solution Use a suitable buffer. Check_pH->Buffer_Solution No Check_Tautomerism Chromatographic issues (e.g., peak broadening)? Check_Light->Check_Tautomerism Yes Protect_From_Light Use amber vials or foil. Check_Light->Protect_From_Light No Check_Excipients Are excipients present? Check_Tautomerism->Check_Excipients No Optimize_HPLC Optimize HPLC method (pH, temp). Check_Tautomerism->Optimize_HPLC Yes Compatibility_Study Conduct drug-excipient compatibility study. Check_Excipients->Compatibility_Study Yes Resolved Issue Resolved Check_Excipients->Resolved No Buffer_Solution->Check_Light Protect_From_Light->Check_Tautomerism Optimize_HPLC->Check_Excipients Compatibility_Study->Resolved

References

identifying and minimizing side products in pyridinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyridinone synthesis, focusing on the identification and minimization of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridinones and what are their general drawbacks?

A1: Common methods for pyridinone synthesis include the Guareschi-Thorpe reaction, the Bohlmann-Rahtz synthesis, and various multicomponent reactions.[1][2] Each method has its own set of advantages and potential for side product formation. For instance, the Hantzsch synthesis, a related multicomponent reaction, often requires harsh conditions and long reaction times, which can lead to low yields and the formation of impurities.[1] The Bohlmann-Rahtz synthesis can require high temperatures for the cyclodehydration step, which may also contribute to side product formation.[2]

Q2: What are the typical impurities I might encounter in my crude pyridinone product?

A2: Common impurities often include unreacted starting materials, reaction intermediates from incomplete cyclization, and side products arising from competing reaction pathways.[3] For example, in syntheses like the Hantzsch reaction, symmetrical 1,4-dihydropyridines can form as byproducts.[3] Oxidation of dihydropyridine intermediates to the corresponding pyridine derivative is also a possibility.[3]

Q3: How can I best purify my pyridinone product?

A3: Purification strategies depend on the physical properties of your pyridinone and the nature of the impurities. Common techniques include:

  • Recrystallization: This is effective for solid products. A good starting solvent system for many pyridinone derivatives is an ethanol/water mixture.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities with different polarities.[3][4]

  • Aqueous Wash: An acidic wash (e.g., with 1M HCl) can remove basic impurities like pyridine by converting them into water-soluble salts.[5] This is suitable for acid-stable products.

  • Trituration: For oily products that are difficult to crystallize, washing with a non-polar solvent in which the product is insoluble (like n-hexane or diethyl ether) can help remove soluble impurities and induce crystallization.[3]

Q4: What analytical methods are recommended for identifying and quantifying pyridinone and its side products?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and for preliminary purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of side products.[6]

  • Gas Chromatography (GC): Often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), GC is a powerful tool for separating and identifying volatile components.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated side products.[7]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the pyridinone ring.[7]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My pyridinone synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from various factors. A systematic approach to troubleshooting is key.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Check_Conditions->Monitor_Reaction Check_Workup Analyze Work-up/ Extraction Procedure Monitor_Reaction->Check_Workup Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Adjust_Workup Adjust Work-up (pH, Solvent) Check_Workup->Adjust_Workup Suboptimal Side_Reactions Side Reactions Dominant? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (e.g., Catalyst, Solvent) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Check_Workup No Side_Reactions->Optimize_Conditions Yes End Improved Yield Optimize_Conditions->End Purify_SM->Check_Conditions Adjust_Workup->Monitor_Reaction Adjust_Workup->End

Caption: A logical flowchart for troubleshooting low yields in pyridinone synthesis.

Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of reactants. Impurities can inhibit the reaction or lead to unwanted side products. Consider recrystallization or column chromatography of starting materials if their purity is questionable.[8]
Suboptimal Reaction Conditions Temperature: Screen a range of temperatures. Some reactions may require higher temperatures to proceed, while for others, lower temperatures over a longer duration may minimize side product formation.[8] Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition.[8] Stoichiometry: Re-evaluate the stoichiometry of your reactants. A slight excess of one reactant can sometimes drive the reaction to completion.[1]
Inefficient Catalyst The choice of catalyst can significantly impact the yield. For example, in the Bohlmann-Rahtz synthesis, acid catalysts like acetic acid or Amberlyst 15 can lower the required reaction temperature for cyclodehydration.[9][10]
Poor Oxidation of Dihydropyridine Intermediate In syntheses that proceed through a dihydropyridine intermediate (e.g., Hantzsch-type reactions), incomplete oxidation to the pyridinone will result in low yields. Consider using milder and more efficient oxidizing agents.[1]
Issue 2: Formation of Isomeric Side Products

Q: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?

A: The formation of isomeric products is a common challenge, particularly in multicomponent reactions.

Strategies for Improving Selectivity

Strategy Description
Optimize Reaction Temperature Temperature can influence the rates of competing reaction pathways. Experimenting with different temperatures may favor the formation of the desired isomer.[1]
Change the Order of Reagent Addition In some cases, adding reagents in a specific sequence can prevent the formation of certain side products. For example, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[1]
Use of Directing Groups The presence of certain substituents on the starting materials can direct the reaction to a specific regioisomeric outcome.[11]
Catalyst Selection Employing regioselective or stereoselective catalysts can significantly enhance the formation of the desired isomer.

Logical Relationship for Isomer Formation

Start Isomeric Side Products Formed Thermodynamic_vs_Kinetic Thermodynamic vs. Kinetic Control? Start->Thermodynamic_vs_Kinetic Adjust_Temp Adjust Temperature Thermodynamic_vs_Kinetic->Adjust_Temp Yes Steric_Hindrance Steric Hindrance Effects? Thermodynamic_vs_Kinetic->Steric_Hindrance No End Improved Selectivity Adjust_Temp->End Modify_Substrates Modify Substrates to Alter Sterics Steric_Hindrance->Modify_Substrates Yes Electronic_Effects Electronic Effects of Substituents? Steric_Hindrance->Electronic_Effects No Modify_Substrates->End Add_Directing_Groups Add/Modify Directing Groups Electronic_Effects->Add_Directing_Groups Yes Electronic_Effects->End No Add_Directing_Groups->End

Caption: Decision-making flowchart for addressing isomeric side product formation.

Detailed Experimental Protocols

Protocol 1: Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)

This protocol is a modified, one-step procedure for the synthesis of highly functionalized pyridines.[10]

Materials:

  • Enamino ester/ketone (1.0 mmol)

  • Alkynone (1.0 mmol)

  • Glacial acetic acid (5 mL) or Amberlyst 15 ion exchange resin

  • Toluene (optional, as solvent)

Procedure:

  • To a solution of the enamino ester/ketone (1.0 mmol) and the alkynone (1.0 mmol) in toluene (5 mL), add glacial acetic acid (1 mL).

  • Heat the reaction mixture at 50°C.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Bohlmann-Rahtz Synthesis

Start Start Combine_Reagents Combine Enamino Ester, Alkynone, and Acetic Acid in Toluene Start->Combine_Reagents Heat Heat at 50°C Combine_Reagents->Heat Monitor Monitor by TLC Heat->Monitor Reaction_Complete Reaction Complete? Monitor->Reaction_Complete Reaction_Complete->Monitor No Cool Cool to Room Temperature Reaction_Complete->Cool Yes Evaporate Evaporate Solvent Cool->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End End Purify->End

Caption: A general experimental workflow for the modified Bohlmann-Rahtz synthesis.

Protocol 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one

This protocol describes the synthesis of a pyridone from dehydroacetic acid.[12]

Materials:

  • Dehydroacetic acid

  • 92% Sulfuric acid

  • 28% Ammonium hydroxide

  • Ice

Procedure: Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one

  • Place dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol) in a 25 mL flask.

  • Heat the mixture to 130°C for 10 minutes.

  • While still warm, pour the mixture into a beaker containing chopped ice.

  • Collect the resulting precipitate by filtration and wash with cold water to obtain 4-hydroxy-6-methylpyran-2-one.

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one

  • To a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) with stirring.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Isolate the product, which may precipitate from the reaction mixture.

Data on Side Product Minimization

While comprehensive comparative tables are scarce in the literature, the following table summarizes common side products in pyridinone synthesis and strategies to minimize their formation.

Table 1: Common Side Products and Minimization Strategies

Synthesis Method Common Side Product(s) Minimization Strategy Reference
Guareschi-Thorpe Polymeric materials, open-chain intermediatesUse of a green buffer system and ammonium carbonate can lead to high yields with no noticeable side products.[13]
Bohlmann-Rahtz Aminodiene intermediate (from incomplete cyclization)Use of an acid catalyst (e.g., acetic acid, Amberlyst 15) promotes the cyclodehydration step at lower temperatures.[2][10]
Hantzsch-type Symmetrical 1,4-dihydropyridines, over-oxidized productsCareful control of reactant stoichiometry and choice of a mild oxidizing agent.[1][3]
General Multicomponent Isomeric productsOptimization of reaction temperature, order of reagent addition, and use of regioselective catalysts.[1]

References

Technical Support Center: Scale-Up Production of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of 4-(Hydroxymethyl)pyridin-2(1H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently cited scalable route is the reduction of a 4-substituted carbonyl precursor, specifically the reduction of methyl 2-oxo-1,2-dihydropyridine-4-carboxylate. This method is advantageous due to the availability of the starting material and the generally high yields achievable.

Q2: Which reducing agents are recommended for the scale-up of this synthesis?

A2: For the reduction of the methyl ester, lithium borohydride (LiBH₄) and borane-tetrahydrofuran complex (BH₃·THF) are commonly employed. Lithium borohydride is a stronger reducing agent than sodium borohydride and is effective for reducing esters.[1] Borane-THF is also a suitable option, particularly for its selectivity in reducing carboxylic acids and esters. The choice between them may depend on factors such as cost, safety protocols, and the specific impurity profile observed at scale.

Q3: What are the primary challenges when scaling up the production of this compound?

A3: Key challenges include:

  • Reaction Control: Managing the exothermic nature of the reduction reaction, especially with hydride reagents.

  • Work-up and Purification: Efficiently quenching the reaction and removing boron-containing byproducts.

  • Product Isolation: Achieving high purity and yield, which can be complicated by the product's solubility.

  • Impurity Profile: Minimizing the formation of process-related impurities.

Q4: How can I effectively remove boron-containing byproducts during work-up?

A4: A carefully controlled acidic work-up is crucial. This typically involves a slow, dropwise addition of an acid (e.g., dilute HCl) to the cooled reaction mixture to hydrolyze boron complexes into water-soluble species, which can then be removed through aqueous extraction.[2]

Q5: What purification methods are most suitable for large-scale production?

A5: Recrystallization is often the most practical and cost-effective method for purifying solid products at scale. Identifying a suitable solvent system is key to achieving high purity. If recrystallization is insufficient, column chromatography may be necessary, although it is generally less favored for large-scale manufacturing due to cost and solvent consumption.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Reagents: Moisture contamination of the reducing agent. 3. Suboptimal Stoichiometry: Incorrect ratio of reducing agent to starting material.1. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time or moderately increasing the temperature. 2. Ensure all reagents and solvents are anhydrous. Handle hydride reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Re-evaluate the stoichiometry of the reducing agent; a slight excess may be necessary at a larger scale.
Product Contaminated with Boron Impurities Inefficient Work-up: Incomplete hydrolysis of boron complexes.Re-dissolve the impure product in an appropriate organic solvent and perform additional washes with dilute acid (e.g., 1M HCl), followed by a wash with a mild base (e.g., saturated sodium bicarbonate) and brine.[2]
Difficult Product Isolation (e.g., Oily Product, Poor Crystallization) 1. Residual Solvent: Incomplete removal of reaction or extraction solvents. 2. Presence of Impurities: Impurities may inhibit crystallization.1. Ensure thorough drying of the extracted organic phase and evaporate the solvent under reduced pressure. Consider co-evaporation with a suitable solvent. 2. Attempt purification by column chromatography to remove impurities before proceeding with crystallization. Experiment with different solvent systems for recrystallization.
Exothermic Reaction is Difficult to Control During Scale-Up Poor Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, leading to less efficient heat dissipation.1. Use a jacketed reactor with controlled cooling. 2. Add the reducing agent slowly and portion-wise or as a solution via a dropping funnel to maintain a consistent internal temperature. 3. Dilute the reaction mixture with more solvent to help dissipate heat.
Formation of Unknown Byproducts Side Reactions: Over-reduction or reaction with other functional groups if present. While less common in this specific transformation, impurities in starting materials can also lead to byproducts.1. Analyze byproducts using techniques like LC-MS and NMR to identify their structures. 2. Consider lowering the reaction temperature or using a milder reducing agent if over-reduction is suspected. 3. Ensure the purity of the starting methyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

Data Presentation

Table 1: Comparison of Reducing Agents for Ester Reduction
Parameter Lithium Borohydride (LiBH₄) Borane-THF (BH₃·THF)
Relative Reactivity Stronger than NaBH₄, weaker than LiAlH₄[1]Milder than LiAlH₄
Chemoselectivity Reduces esters, lactones, nitriles, and primary amides[1]Highly selective for carboxylic acids and esters
Typical Solvents Ethers (e.g., THF, Diethyl ether)[1]THF
Safety Considerations Reacts with water; handle under inert atmosphere.[1]Flammable; diborane gas can be released upon decomposition. Requires careful handling and quenching.
Work-up Complexity Requires careful quenching and acidic work-up to remove boron salts.Requires careful quenching and work-up to decompose borane complexes.
Table 2: Indicative Process Parameters for Scale-Up
Parameter Lab Scale (e.g., 1-10 g) Pilot Scale (e.g., 100-1000 g) Considerations for Scale-Up
Solvent Volume ~10-20 mL per gram of substrate~5-10 mL per gram of substrateHigher concentrations can increase throughput but may pose heat transfer challenges.
Reaction Temperature 0 °C to reflux25-55 °C (controlled)Precise temperature control is critical to minimize side reactions and ensure safety.
Addition Time of Reagent 10-30 minutes1-3 hoursSlower addition is necessary to control the exotherm.
Typical Yield 85-95%80-90%A slight decrease in yield is common upon scale-up due to handling losses and less ideal mixing.
Purity (Post-Work-up) >98%>95%May require an additional purification step (e.g., recrystallization) to achieve high purity.

Note: The values in Table 2 are illustrative and will depend on the specific equipment and conditions used.

Experimental Protocols

Synthesis of this compound via Reduction of Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

  • Lithium Borohydride (LiBH₄) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching BH₃·THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, suspend methyl 2-oxo-1,2-dihydropyridine-4-carboxylate in anhydrous THF.

  • Addition of Reducing Agent:

    • Using LiBH₄: Cool the suspension to 0-5 °C. Add LiBH₄ portion-wise, maintaining the internal temperature below 10 °C.

    • Using BH₃·THF: Add the BH₃·THF solution dropwise via the addition funnel, keeping the internal temperature between 20-25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Quenching: Cool the reaction mixture to 0-5 °C.

    • For LiBH₄: Slowly and carefully add 1M HCl dropwise to quench the excess hydride and hydrolyze the boron complexes. Significant gas evolution will occur.

    • For BH₃·THF: Slowly add methanol dropwise to quench the excess borane, followed by the slow addition of 1M HCl.

  • Work-up:

    • Adjust the pH of the mixture to ~7-8 with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, isopropanol) to obtain pure this compound.

Visualizations

Synthesis_Pathway start Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate product This compound start->product Reduction reagent Reducing Agent (LiBH4 or BH3-THF) in THF reagent->product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Inert Atmosphere) addition Slow Addition of Reducing Agent setup->addition stirring Stirring and Monitoring addition->stirring quench Controlled Quenching (0-5 °C) stirring->quench extraction Aqueous Extraction quench->extraction purification Recrystallization extraction->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for scale-up production.

Troubleshooting_Tree start Low Yield or Purity? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yield Issue impurity_issue Impurity Issues? start->impurity_issue Purity Issue extend_time Increase Reaction Time/ Temperature incomplete_reaction->extend_time Yes check_reagents Check Reagent Quality and Stoichiometry incomplete_reaction->check_reagents No boron_contam Boron Contamination? impurity_issue->boron_contam Yes other_byprod Other Byproducts? boron_contam->other_byprod No acid_wash Repeat/Intensify Acidic Wash boron_contam->acid_wash Yes recrystallize Optimize Recrystallization Solvent other_byprod->recrystallize Yes chromatography Consider Column Chromatography other_byprod->chromatography If persists

Caption: Troubleshooting decision tree for scale-up issues.

References

Technical Support Center: Regioselectivity in the Functionalization of Pyridinone Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting regioselectivity in the functionalization of pyridinone rings. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guides & FAQs

C-H Functionalization: Controlling Regioselectivity (C3 vs. C5 vs. C6)

Q1: My C-H arylation/alkenylation of an N-substituted 2-pyridinone is giving me a mixture of C3 and C5 products. How can I improve selectivity for the C5 position?

A1: Achieving high regioselectivity between the electron-rich C3 and C5 positions can be challenging.[1] Here are several strategies to favor C5 functionalization:

  • Steric Hindrance: The C5 position is generally less sterically hindered than the C3 position, especially when a substituent is present at the C4 or C6 position. Introducing a bulky substituent on the nitrogen atom of the pyridinone can further enhance selectivity for the C5 position.

  • Catalyst and Ligand Choice: Palladium-catalyzed reactions have shown tunable selectivity. For instance, in the dehydrogenative alkenylation of N-pivaloyl-2-pyridone, the use of a palladium catalyst with specific ligands can favor C5 functionalization.[1]

  • Directing Groups: While less common for C5, certain directing groups on the nitrogen or other positions of the ring can steer the functionalization to a specific position.

  • Reaction Conditions: Optimization of solvent, temperature, and additives is crucial. For the palladium-catalyzed dehydrogenative C5-arylation with polyfluoroarenes, the use of Ag₂CO₃ as an oxidant and S(i-Pr)₂ as an additive was found to be effective.[1]

Q2: I am trying to achieve C3-selective functionalization, but I am observing competing C5-functionalization and low yields. What should I do?

A2: The C3 position is electronically favored for electrophilic attack, but achieving high selectivity often requires specific catalytic systems.[1] Consider the following approaches:

  • Radical-Mediated Reactions: Radical functionalizations often exhibit a strong preference for the C3 position.[1] For instance, radical trifluoromethylation using CF₃I under Fenton-type conditions has shown high C3 selectivity.[1] Similarly, nickel-catalyzed radical alkylation with α-bromo carbonyl compounds also proceeds with excellent C3 selectivity.[1]

  • Organometallic Catalysis: Certain transition metal catalysts are known to favor C3-functionalization. For example, iron-based catalytic systems with K₂S₂O₈ as a terminal oxidant can be used for C3-arylation.[1]

  • Substrate Modification: If your substrate has a substituent at the C5 position, this will naturally block reaction at that site and direct functionalization to C3.

Q3: How can I achieve functionalization at the C6 position, which is electronically disfavored for many reactions?

A3: The C6 position is the most electron-deficient site on the 2-pyridinone ring, requiring different strategies compared to C3 and C5 functionalization.[1]

  • Cooperative Catalysis: A highly successful approach is the use of cooperative catalyst systems. For example, a Ni/Al cooperative catalysis has been elegantly designed for the C6-selective alkenylation of 2-pyridones with internal alkynes.[1]

  • Directing Groups: Attaching a directing group to the nitrogen atom can facilitate C-H activation at the adjacent C6 position.

N-Alkylation vs. O-Alkylation: A Common Challenge

Q1: My N-alkylation of a 2-pyridinone is yielding the O-alkylated product as the major isomer. How can I favor N-alkylation?

A1: The competition between N- and O-alkylation is a classic problem in pyridinone chemistry.[2] The outcome is highly dependent on the reaction conditions. To favor N-alkylation, consider the following factors:

  • Choice of Base: The nature of the base used to deprotonate the pyridinone is critical. Harder bases, which have a higher charge density and are less polarizable, tend to favor reaction at the harder nitrogen atom. Softer, more polarizable bases favor reaction at the softer oxygen atom.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the pyridone salt, leaving the anion more exposed and reactive. In these solvents, the more electronegative oxygen atom is often more nucleophilic, leading to O-alkylation. Protic solvents or less polar solvents can favor N-alkylation through hydrogen bonding or different ion-pairing effects.

  • Counter-ion: The nature of the counter-ion of the pyridone salt can influence the N/O selectivity.

  • Alkylating Agent: Harder alkylating agents (e.g., those with less leaving group ability) tend to react at the harder nitrogen center (HSAB principle).

  • Temperature: Lower reaction temperatures can sometimes improve N-selectivity.

Q2: I am consistently getting the O-alkylated product. What is a reliable method to ensure N-alkylation?

A2: If optimizing the above conditions is not fruitful, a change in strategy might be necessary.

  • Mitsunobu Reaction: The Mitsunobu reaction can be a reliable method for N-alkylation, although the regioselectivity can still be influenced by substituents on the pyridinone ring.[2]

  • Alternative Alkylating Agents: The use of specific alkylating agents in combination with certain catalysts can provide high N-selectivity.

Halogenation: Achieving Regiocontrol

Q1: I am attempting to brominate my 2-pyridinone and I am getting a mixture of regioisomers. How can I achieve selective bromination?

A1: The regioselectivity of pyridinone halogenation is influenced by both the electronic nature of the ring and the reaction conditions.

  • Activating Groups: The presence of activating groups on the pyridinone ring will direct the halogenation. For example, a hydroxyl group at the 4-position will strongly activate the C3 and C5 positions for electrophilic substitution.

  • Halogenating Agent: The choice of halogenating agent is crucial. Milder brominating agents like N-bromosuccinimide (NBS) can offer better selectivity compared to harsher reagents like Br₂.

  • Solvent: The solvent can play a significant role. For instance, using NBS in acetonitrile has been shown to allow for regioselective monobromination of activated pyridines.

  • Temperature: Controlling the reaction temperature can help minimize the formation of over-halogenated byproducts.

Data Presentation

Table 1: Comparison of Conditions for N- vs. O-Alkylation of 2-Pyridones

Alkylating AgentBaseSolventTemperature (°C)N/O RatioReference
Benzyl BromideK₂CO₃Water with Tween 20Room Temp>19:1[GSK study]
Benzyl BromideCs₂CO₃DMFRoom TempO-alkylation favored[General observation]
Isopropyl IodideK₂CO₃Water with Tween 20702.4:1 to 7:1[GSK study]
Various AlcoholsDEAD, PPh₃THF0 to Room TempVaries with substrate[Mitsunobu study]

Experimental Protocols

Protocol 1: C3-Selective Radical Arylation of 2-Pyridone

This protocol is adapted from a reported iron-catalyzed C3-arylation.[1]

  • Materials: N-substituted-2-pyridinone, Arylboronic acid, Fe(acac)₃ (10 mol%), K₂S₂O₈ (2.0 equiv.), Dioxane/H₂O (4:1).

  • Procedure: a. To a reaction vessel, add the N-substituted-2-pyridinone (1.0 equiv.), arylboronic acid (1.5 equiv.), Fe(acac)₃ (0.1 equiv.), and K₂S₂O₈ (2.0 equiv.). b. Add the Dioxane/H₂O solvent mixture. c. Degas the mixture with an inert gas (e.g., Argon) for 15 minutes. d. Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Protocol 2: Regioselective N-Alkylation of 2-Pyridone in Water

This protocol is based on a mild and selective method developed by GSK.

  • Materials: 2-Pyridone, Alkyl halide, K₂CO₃, Tween 20, Water.

  • Procedure: a. In a reaction flask, dissolve Tween 20 (2% w/w) in water. b. Add the 2-pyridinone (1.0 equiv.) and K₂CO₃ (2.0 equiv.). c. Add the alkyl halide (1.2 equiv.). d. Stir the mixture vigorously at the desired temperature (room temperature for activated halides, 70 °C for less reactive halides). e. Monitor the reaction by HPLC or LC-MS. f. After completion, extract the reaction mixture with an appropriate organic solvent. g. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the product by flash chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Regioselectivity_Factors cluster_CH C-H Functionalization cluster_Alkylation N/O Alkylation C3_Selectivity C3 Selectivity C5_Selectivity C5 Selectivity C6_Selectivity C6 Selectivity N_Alkylation N-Alkylation O_Alkylation O-Alkylation Radical_Mechanism Radical Mechanism Radical_Mechanism->C3_Selectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->C5_Selectivity Directing_Groups Directing Groups Directing_Groups->C6_Selectivity Catalyst_Control Catalyst Control Catalyst_Control->C5_Selectivity Hard_Base Hard Base (e.g., K2CO3) Hard_Base->N_Alkylation Soft_Base Soft Base (e.g., Cs2CO3) Soft_Base->O_Alkylation Polar_Aprotic_Solvent Polar Aprotic Solvent (e.g., DMF) Polar_Aprotic_Solvent->O_Alkylation Troubleshooting_Workflow Start Poor Regioselectivity Observed Identify_Reaction Identify Reaction Type (C-H, Alkylation, Halogenation) Start->Identify_Reaction CH_Func C-H Functionalization Issue Identify_Reaction->CH_Func C-H Alkylation_Issue N/O Alkylation Issue Identify_Reaction->Alkylation_Issue Alkylation Halogenation_Issue Halogenation Issue Identify_Reaction->Halogenation_Issue Halogenation Analyze_CH Analyze C3/C5/C6 Mixture CH_Func->Analyze_CH Analyze_Alkylation High % of O-Alkylation Alkylation_Issue->Analyze_Alkylation Analyze_Halogenation Mixture of Halogenated Isomers Halogenation_Issue->Analyze_Halogenation Solution_CH Modify Catalyst/Ligand or Switch to Radical Conditions Analyze_CH->Solution_CH Solution_Alkylation Change Base (e.g., to K2CO3) or Solvent Analyze_Alkylation->Solution_Alkylation Solution_Halogenation Use Milder Reagent (e.g., NBS) and Control Temperature Analyze_Halogenation->Solution_Halogenation Re-run Re-run Experiment & Evaluate Solution_CH->Re-run Solution_Alkylation->Re-run Solution_Halogenation->Re-run

References

Technical Support Center: Enhancing Oral Bioavailability of Polar 4(1H)-Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of polar 4(1H)-pyridinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4(1H)-pyridinone derivative shows high potency but extremely low aqueous solubility. What initial strategies should I consider?

Low aqueous solubility is a primary hurdle for oral absorption and is a common issue with pyridinone scaffolds.[1][2] Addressing this early is critical. Two main strategies can be pursued: chemical modification and formulation development.

A1: Recommended Strategies

  • Chemical Modification: Introduce polar or ionizable groups to the molecular scaffold. This can dramatically improve solubility. For example, substituting a sulfur atom with nitrogen to create a 1H-pyrrolo[2,3-b]pyridine core from a thieno[2,3-b]pyridine core increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[1] Similarly, substituting a methyl pyrazole with ionizable polar substituents can significantly improve aqueous solubility without negatively impacting target binding.[2]

  • Formulation Strategies: Utilize advanced formulation techniques to create amorphous solid dispersions where the drug is molecularly dispersed in a hydrophilic polymer carrier.[3][4] This enhances the apparent water solubility compared to the crystalline form. Polymer encapsulation is another effective method.[1]

Table 1: Comparison of Solubility Enhancement Strategies

Strategy Example Compound/Scaffold Initial Solubility Modified Solubility Fold Increase Reference
Chemical Modification Thieno[2,3-b]pyridine vs. 1H-pyrrolo[2,3-b]pyridine 1.2 µg/mL 1.3 mg/mL ~1083x [1]

| Formulation | Thieno[2,3-b]pyridine derivative (2) in Ch5 Polymer | Low (unspecified) | 0.59 mg/mL (drug encapsulation) | N/A |[1] |

Q2: Despite improving solubility, the oral bioavailability of my compound remains poor. What are the likely causes and how can I troubleshoot this?

If solubility is addressed, poor oral bioavailability is often due to low membrane permeability, rapid first-pass metabolism, or active removal by efflux transporters.[2][5][6] A systematic approach is needed to identify the limiting factor.

A2: Troubleshooting Low Bioavailability

  • Assess Permeability: The compound may be too polar to efficiently cross the lipid membranes of the intestinal epithelium. Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[7]

  • Evaluate Metabolic Stability: The compound may be rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism).[2][6] Conduct in vitro microsomal stability assays to determine the rate of metabolic clearance.

  • Investigate Efflux Transporters: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs back into the intestinal lumen, reducing net absorption.[8] Caco-2 permeability assays can help identify potential P-gp substrates.

Below is a decision tree to guide your troubleshooting process.

G start Start: Low Oral Bioavailability (%F) solubility Is Aqueous Solubility Adequate? start->solubility permeability Is Permeability High? (e.g., PAMPA, Caco-2) solubility->permeability Yes improve_sol Action: Improve Solubility - Formulation (Polymers) - Chemical Modification - Salt Formation solubility->improve_sol No metabolism Is Metabolic Stability High? (Microsomes) permeability->metabolism Yes improve_perm Action: Improve Permeability - Prodrug Approach - Reduce H-bond donors - Optimize Lipophilicity permeability->improve_perm No reduce_met Action: Reduce Metabolism - Modify Metabolic 'Hotspots' - Deuteration metabolism->reduce_met No efflux Problem: Efflux Transporter Substrate Action: Design out efflux - Co-dose with inhibitor (research) - Structural Modification metabolism->efflux Yes

Caption: Troubleshooting workflow for low oral bioavailability.

Q3: How can I use a prodrug strategy for a polar 4(1H)-pyridinone derivative?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[9] This approach is highly effective for transiently masking polar functional groups (like the hydroxyl group on the pyridinone ring) that hinder membrane permeation.[10][11]

A3: Prodrug Design and Activation

The goal is to attach a promoiety to the polar group, increasing the molecule's overall lipophilicity. This promoiety is later cleaved by enzymes (e.g., esterases) in the plasma or liver to release the active parent drug.[12]

  • Common Promoieties: Lipophilic groups such as N,N-diethyl glycolamide esters or various acyl esters can be used.[12]

  • Mechanism: The lipophilic prodrug can more easily cross the intestinal membrane via passive diffusion. Once in systemic circulation, esterases hydrolyze the ester linkage, regenerating the active polar pyridinone derivative.

The diagram below illustrates this general concept.

G cluster_0 cluster_1 Prodrug Lipophilic Prodrug (Polar group masked) Membrane Intestinal Epithelium Prodrug->Membrane Passive Diffusion (Enhanced Permeability) Enzyme Esterase Enzymes (in Plasma/Liver) Prodrug->Enzyme ActiveDrug Active Polar Drug (Released in circulation) Enzyme->ActiveDrug Metabolic Cleavage

Caption: General mechanism of a lipophilic prodrug strategy.

Data Summary

The following table summarizes pharmacokinetic data for pyrazolo-pyridone inhibitors, illustrating how targeted modifications improved oral bioavailability. Compound 2 had poor solubility and high clearance. Compound 4 improved metabolic stability but solubility remained an issue. Compound 40 , which incorporated a polar ionizable group to improve solubility while retaining the metabolic stability of 4 , showed a dramatic improvement in overall exposure and bioavailability.[2][6]

Table 2: Pharmacokinetic Parameters of Pyrazolo-Pyridone Inhibitors in Mice

Parameter Compound 2 Compound 4 Compound 40
Aqueous Solubility (µM) 16 11 >200
Oral Dose (mg/kg) 50 50 50
Cmax (µM) 0.36 1.15 10.9
AUC (h·µM) 2.9 23.8 73.1
Plasma Clearance (ClIV, L/kg·h) 5.2 0.64 0.61
Oral Bioavailability (%F) 15% 36% 91%

Data sourced from the Journal of Medicinal Chemistry.[2][6]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive oral absorption by measuring a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[7]

Workflow Diagram

G prep 1. Prepare Donor Plate - Add compound solution to wells coat 2. Coat Filter Plate - Add lipid solution (e.g., lecithin in dodecane) to filter membrane prep->coat assemble 3. Assemble PAMPA Sandwich - Place filter plate onto donor plate coat->assemble incubate 4. Incubate - Typically 4-16 hours at room temp. assemble->incubate analyze 5. Analyze Concentrations - Measure compound concentration in donor and acceptor wells via LC-MS/MS incubate->analyze calculate 6. Calculate Permeability (Pe) - Use concentrations and physical parameters to calculate Pe analyze->calculate

Caption: Experimental workflow for the PAMPA assay.

Methodology:

  • Materials:

    • 96-well microfilter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

    • 96-well acceptor plates (e.g., PTFE Acceptor Plate)

    • Lipid solution (e.g., 10-20% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound stock solution in DMSO

  • Procedure:

    • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

    • Prepare Lipid Membrane: Pipette 5 µL of the lipid solution onto the filter of each well in the 96-well filter plate. Allow the lipid to permeate the filter for 5-10 minutes.

    • Prepare Donor Plate: Dilute the test compound stock (from DMSO) into PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be <1%. Add 300 µL of this solution to the wells of a separate 96-well plate (the donor plate).

    • Assemble and Incubate: Carefully place the lipid-coated filter plate on top of the donor plate, ensuring the bottom of the filter makes contact with the donor solution. This "sandwich" is then incubated at room temperature for a specified period (e.g., 4 to 16 hours) with gentle shaking.

    • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

    • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C * [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant incorporating incubation time and membrane area, and [drug]equilibrium is the concentration if the drug were allowed to fully equilibrate between chambers.

Protocol 2: Mouse Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[2][6]

Methodology:

  • Materials:

    • Pooled mouse liver microsomes (MLM)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Test compound stock solution in DMSO

    • Control compounds (e.g., a high-clearance and a low-clearance compound)

    • Acetonitrile with an internal standard for reaction quenching

  • Procedure:

    • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration e.g., 0.5 mg/mL).

    • Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate Reaction: Add the test compound (final concentration e.g., 1 µM) and vortex. Immediately add the NADPH regenerating system to start the metabolic reaction.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench Reaction: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.

    • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

    • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

    • Calculation: Plot the natural log of the percent remaining parent drug versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

References

Validation & Comparative

A Comparative Guide to 4-(Hydroxymethyl)pyridin-2(1H)-one and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of 4-(hydroxymethyl)pyridin-2(1H)-one and its foundational hydroxypyridine isomers: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. We will dissect their structural nuances, physicochemical properties, and synthetic pathways, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind their distinct behaviors and how these differences can be leveraged in medicinal chemistry and materials science.

Introduction: The Significance of the Hydroxypyridine Scaffold

Hydroxypyridines are a class of heterocyclic compounds that serve as "privileged scaffolds" in drug discovery.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for amides, phenols, and other heterocycles, makes them exceptionally versatile.[1] However, not all isomers are created equal. The seemingly minor shift of a hydroxyl group around the pyridine ring induces profound changes in electronic structure, tautomeric equilibrium, and, consequently, biological activity.

A critical concept for understanding these molecules is tautomerism—the equilibrium between the enol (-C=C-OH, "hydroxypyridine") form and the keto (-NH-C=O, "pyridinone") form. This equilibrium is highly sensitive to the isomer's structure and the solvent environment.[2][3] As we will explore, the 2- and 4-isomers predominantly exist as pyridones in polar, physiological conditions, while the 3-isomer strongly favors the hydroxypyridine form.[4][5] This fundamental difference dictates their acidity, polarity, and interaction with biological targets. This compound, the focus of our comparison, is a functionalized derivative of the 2-pyridone scaffold, designed to introduce an additional vector for chemical modification.

The Subject of Interest: this compound

This compound (CAS 127838-58-8) is a bifunctional molecule that combines the core 2-pyridone structure with a reactive hydroxymethyl group.[6] This design is intentional; the 2-pyridone core provides a stable, drug-like scaffold, while the hydroxymethyl handle at the 4-position allows for subsequent chemical elaboration, enabling its use as a versatile building block in the synthesis of more complex molecules.

Key Properties:

  • Molecular Formula: C₆H₇NO₂[6]

  • Molecular Weight: 125.13 g/mol [6]

  • Physical Form: Solid

  • Boiling Point: 428 °C at 760 mmHg

The presence of the 2-pyridone tautomer is critical. This form possesses an amide-like character, influencing its hydrogen bonding capabilities and metabolic stability compared to a true phenol. The additional hydroxymethyl group enhances polarity and provides a site for esterification, etherification, or oxidation to introduce further diversity.

The Isomeric Landscape: A Structural and Physicochemical Comparison

The properties of this compound are best understood by comparing the parent hydroxypyridine isomers from which its scaffold is derived.

2-Hydroxypyridine vs. 2-Pyridone

This isomer is the classic example of pyridone-hydroxypyridine tautomerism.[7] In non-polar solvents or the gas phase, the 2-hydroxypyridine form is favored.[8] However, in polar solvents like water, the equilibrium dramatically shifts to favor the 2-pyridone tautomer.[8] This is because the pyridone form is more polar and can be stabilized by intermolecular hydrogen bonding.[2][7] The 2-pyridone form is also aromatic, as the lone pair of electrons on the nitrogen atom can be delocalized into the ring.[7]

3-Hydroxypyridine

Unlike its counterparts, 3-hydroxypyridine exists almost exclusively in the enol (hydroxypyridine) form, regardless of the solvent.[3][5] This is a consequence of its electronic structure; the keto tautomer (a zwitterionic 3-pyridone) cannot achieve the same conjugated stability as the 2- and 4-pyridones.[5] Its properties are therefore more akin to a phenol. It is soluble in water and alcohol and appears as a white to light brown crystalline powder.[9]

4-Hydroxypyridine vs. 4-Pyridone

Similar to the 2-isomer, 4-hydroxypyridine exists predominantly as the 4-pyridone tautomer in most solvents.[4] This tautomer benefits from the stability of a strong carbon-oxygen double bond (C=O) and maintains aromaticity.[4] Its chemical behavior often mirrors that of the 2-pyridone isomer. In drug development, the 4-hydroxypyridine scaffold is valued for its chemical stability and ability to act as a versatile intermediate or stabilizing agent in the synthesis of Active Pharmaceutical Ingredients (APIs).[10]

Comparative Data Summary

The following table summarizes the key physicochemical differences between the core hydroxypyridine isomers. These properties are fundamental to their selection and application in research and development.

Property2-Hydroxypyridine / 2-Pyridone3-Hydroxypyridine4-Hydroxypyridine / 4-Pyridone
CAS Number 142-08-5[11]109-00-2[12]626-64-2[13]
Predominant Form Pyridone (in polar solvents)[8]Hydroxypyridine[3]Pyridone (in polar solvents)[4]
Melting Point (°C) 105-107[11]127[14]150-151[15]
pKa 0.75 / 11.65[8][11]4.86 / 8.723.2 / 11.1[15]
Water Solubility 450 g/L (20 °C)[11]Soluble[14]Soluble[15]

Visualization of Key Concepts

To better illustrate the core chemical principles discussed, the following diagrams have been generated.

Tautomeric Equilibria of Hydroxypyridine Isomers

This diagram illustrates the dominant tautomeric forms of the 2-, 3-, and 4-hydroxypyridine isomers in an aqueous environment. The shift towards the pyridone form for the 2- and 4-isomers is a critical differentiator.

G cluster_2 2-Isomer cluster_3 3-Isomer cluster_4 4-Isomer 2HP 2-Hydroxypyridine (Enol, Minor) 2PO 2-Pyridone (Keto, Major) 2HP->2PO K_T >> 1 3HP 3-Hydroxypyridine (Enol, Major) 3PO 3-Pyridone (Keto, Minor) 3HP->3PO K_T << 1 4HP 4-Hydroxypyridine (Enol, Minor) 4PO 4-Pyridone (Keto, Major) 4HP->4PO K_T >> 1

Caption: Tautomeric equilibria in aqueous solution.

Structure-Property Causality

The position of the hydroxyl group is the primary determinant of the molecule's fundamental chemical properties. This flow demonstrates the logical cascade from structure to application.

G A Isomer Position (2-, 3-, or 4-) B Electronic Conjugation Potential A->B determines C Tautomeric Equilibrium (Pyridone vs. Hydroxypyridine) B->C influences D Physicochemical Properties (pKa, Polarity, H-Bonding) C->D dictates E Biological Activity & Application D->E governs

Caption: From isomeric position to biological function.

Experimental Protocols: Synthesis of Hydroxypyridine Isomers

The choice of synthetic route is governed by starting material availability, desired yield, and scalability. Below is a validated, high-yield protocol for the synthesis of 4-hydroxypyridine, chosen for its efficiency and clear procedural steps.

Protocol: Synthesis of 4-Hydroxypyridine via Diazotization-Hydrolysis

This method leverages the diazotization of 4-aminopyridine followed by hydrolysis to yield the target compound with high purity. The causality for this choice rests on the clean conversion and high yields reported, making it ideal for laboratory-scale production.[16]

Workflow Diagram

G A Step 1: Prepare Diazonium Solution (4-Aminopyridine + H₂SO₄ + Butyl Nitrite) B Step 2: Hydrolysis & Neutralization (Dilute & add Ba(OH)₂) A->B C Step 3: Isolation & Purification (Filtration, Crystallization) B->C D Final Product (4-Hydroxypyridine, >99% Purity) C->D

Caption: High-yield synthesis of 4-hydroxypyridine.

Step-by-Step Methodology: [16]

  • Preparation of Diazonium Solution:

    • In a 1000 mL three-necked flask equipped with a stirrer and thermometer, add 400 mL of water.

    • Slowly add 140 mL of 98% concentrated sulfuric acid while maintaining the temperature between 20-40°C.

    • Cool the solution to 0-20°C and add 95 g of 99% 4-aminopyridine.

    • Over a period of approximately 120 minutes, slowly add 150.8 g of butyl nitrite, strictly controlling the temperature to remain in the 0-20°C range. The reaction progress should be monitored via sampling until completion.

    • Causality Note: Butyl nitrite serves as the diazotizing agent in the acidic medium. Strict temperature control is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Hydrolysis and Neutralization:

    • Transfer the prepared diazonium solution to a larger three-necked flask and dilute it with 2000 mL of water.

    • Add a barium hydroxide solution for neutralization, controlling the reaction temperature between 30-60°C, until the solution's pH reaches 7.5-8.

    • Causality Note: The dilution and heating promote the hydrolysis of the diazonium salt, replacing the diazo group with a hydroxyl group. Barium hydroxide is used for neutralization, as the resulting barium sulfate is insoluble and can be easily removed by filtration.

  • Isolation and Purification:

    • Filter the reaction mixture to remove the precipitated barium sulfate.

    • Concentrate the filtrate under reduced pressure to induce crystallization of the crude 4-hydroxypyridine.

    • The crude product can be further purified by recrystallization from water or an appropriate solvent system to achieve a purity of over 99%.[15][16]

Applications in Drug Discovery and Research

The distinct properties of each isomer translate into different applications.

  • 2-Pyridone and 4-Pyridone Scaffolds: These are widely used in medicinal chemistry. Their stability and ability to participate in hydrogen bonding make them excellent mimics for amide bonds or phenol rings.[1] For example, derivatives of the 2-pyridone scaffold have shown potent activity as HIV inhibitors and against Hepatitis B virus.[17] this compound fits into this category, providing a stable core with a functional handle for creating compound libraries.

  • 3-Hydroxypyridine: Its phenol-like character makes it a key component in molecules requiring a weakly acidic proton or specific coordination chemistry. It is a known building block for pharmaceuticals and agrochemicals.

  • Metalloenzyme Inhibition: Hydroxypyridinones (HOPOs) are excellent metal chelators.[18] This property is exploited in the design of inhibitors for metalloenzymes, where the HOPO moiety binds to the catalytic metal ion (e.g., zinc in histone deacetylases) to block its function.[18][19] Deferiprone, a drug used to treat iron overload, is a prime example of a hydroxypyridinone-based chelator.[18]

Conclusion

The choice between this compound and other hydroxypyridine isomers is not arbitrary; it is a strategic decision rooted in fundamental chemical principles. The position of the hydroxyl group dictates the tautomeric equilibrium, which in turn governs the molecule's pKa, polarity, and hydrogen bonding profile. The 2- and 4-isomers, existing as stable pyridones, offer robust scaffolds for drug design, with this compound providing an added site for synthetic elaboration. In contrast, the 3-isomer provides a distinct, phenol-like chemical character. A thorough understanding of these isomeric and tautomeric differences is paramount for any scientist aiming to rationally design and synthesize new chemical entities with tailored properties for therapeutic or material applications.

References

A Comparative Analysis of Pyridinone Synthesis Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyridinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The efficient construction of this heterocyclic motif is, therefore, of paramount importance. This guide presents a comparative analysis of three prominent methodologies for pyridinone synthesis: the Bohlmann-Rahtz synthesis, the Guareschi-Thorpe condensation, and a contemporary one-pot multi-component reaction. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Comparative Data of Pyridinone Synthesis Methodologies

The following table summarizes the key quantitative parameters for the three distinct synthetic routes to pyridinones, facilitating a rapid comparison of their efficacy and reaction conditions.

ParameterBohlmann-Rahtz Synthesis (One-Pot Modification)Guareschi-Thorpe Condensation (Advanced Protocol)One-Pot Four-Component Synthesis (Microwave-Assisted)
Starting Materials Enamine/1,3-Dicarbonyl Compound, Alkynone, Ammonium AcetateCyanoacetamide, Ethyl Acetoacetate, Ammonium CarbonateAldehyde, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium Acetate
Key Reagents/Catalyst Acetic Acid or Amberlyst 15 ion exchange resin[1]Ammonium Carbonate[2][3]None (Microwave Irradiation)[4][5]
Solvent Toluene or Ethanol[6][7]Water:Ethanol (1:1)[2]Ethanol[4][5]
Reaction Temperature 50°C to Reflux[1][6][7]80°C[2]Microwave Irradiation (e.g., 300W, 100°C)[5]
Reaction Time 24 hours (thermal) or 10-20 minutes (microwave)[7]4 hours[2]2-7 minutes[4][5]
Yield (%) 65-98%[1][7]High (not specified in detail in the provided search result)82-94%[4][5]
Number of Steps 1 (One-pot)1 (One-pot)1 (One-pot)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Acid-Catalyzed)

This protocol is a modified, one-step version of the Bohlmann-Rahtz synthesis that avoids the isolation of the intermediate aminodiene.[1][6]

Materials:

  • Enamino ester (e.g., ethyl β-aminocrotonate) (1 mmol)

  • Alkynone (e.g., but-3-yn-2-one) (1 mmol)

  • Acetic acid (catalyst)

  • Toluene (solvent)

Procedure:

  • To a solution of the enamino ester (1 mmol) in toluene (5 mL), add the alkynone (1 mmol).

  • Add a catalytic amount of acetic acid to the mixture.

  • Heat the reaction mixture at 50°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyridine.

Guareschi-Thorpe Condensation (Advanced, Green Protocol)

This protocol is an environmentally friendly version of the Guareschi-Thorpe reaction for the synthesis of 2-pyridones.[2][3]

Materials:

  • Cyanoacetamide (10 mmol, 0.84 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Ammonium carbonate (20 mmol, 1.92 g)

  • Water:Ethanol (1:1 mixture, 20 mL)

Procedure:

  • In a round-bottom flask, combine cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol).

  • Add the 1:1 water:ethanol mixture (20 mL) to the flask.

  • Heat the mixture at 80°C for 4 hours with stirring.

  • After cooling to room temperature, the product precipitates out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water and dry to yield the desired 2-pyridone.

One-Pot Four-Component Synthesis (Microwave-Assisted)

This protocol describes a rapid and efficient one-pot synthesis of highly substituted pyridines using microwave irradiation.[4][5]

Materials:

  • Aromatic aldehyde (e.g., p-formylphenyl-4-toluenesulfonate) (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Acetophenone derivative (e.g., acetophenone) (1 mmol)

  • Ammonium acetate (2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), acetophenone derivative (1 mmol), and ammonium acetate (2 mmol).

  • Add ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 2-7 minutes at a suitable power and temperature (e.g., 300W, 100°C).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • If necessary, the product can be further purified by recrystallization.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the pyridinone synthesis methodologies.

Pyridinone_Synthesis_Workflow cluster_Bohlmann_Rahtz Bohlmann-Rahtz Synthesis cluster_Guareschi_Thorpe Guareschi-Thorpe Condensation cluster_MCR One-Pot Multi-Component Reaction BR_Start Enamine + Alkynone BR_Intermediate Aminodiene Intermediate BR_Start->BR_Intermediate Michael Addition BR_Cyclization Heat/ Acid Catalyst BR_Intermediate->BR_Cyclization BR_Product Substituted Pyridine BR_Cyclization->BR_Product Cyclodehydration GT_Start Cyanoacetamide + 1,3-Dicarbonyl GT_Condensation Condensation & Cyclization GT_Start->GT_Condensation GT_Ammonia Ammonia Source (e.g., (NH4)2CO3) GT_Ammonia->GT_Condensation GT_Product 2-Pyridone GT_Condensation->GT_Product MCR_Start Aldehyde + Active Methylene + Ketone + NH4OAc MCR_Reaction Microwave Irradiation MCR_Start->MCR_Reaction MCR_Product Highly Substituted Pyridine MCR_Reaction->MCR_Product Cascade Reaction

Caption: Generalized workflows for pyridinone synthesis methodologies.

Reaction_Parameters Parameters Parameter Starting Materials Catalyst/Conditions Reaction Time Yield BohlmannRahtz Bohlmann-Rahtz Enamine, Alkynone Acid, Heat/Microwave Minutes to Hours High Parameters->BohlmannRahtz GuareschiThorpe Guareschi-Thorpe Cyanoacetamide, 1,3-Dicarbonyl Base, Heat Hours High Parameters->GuareschiThorpe MCR Multi-Component Aldehyde, Ketone, etc. Microwave Minutes Very High Parameters->MCR

Caption: Key parameter comparison for pyridinone synthesis.

References

Validating the Structure of Novel 4-(Hydroxymethyl)pyridin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for validating the structure of novel 4-(Hydroxymethyl)pyridin-2(1H)-one derivatives. By leveraging a combination of advanced analytical techniques, researchers can unambiguously confirm the molecular structure of a synthesized compound and differentiate it from potential isomers. This guide presents a comparison with its potential positional isomers, 3-(Hydroxymethyl)pyridin-2(1H)-one and 5-(Hydroxymethyl)pyridin-2(1H)-one, and outlines the experimental protocols for key validation methods.

Comparative Analysis of Spectroscopic and Physical Data

Accurate structural characterization relies on the careful analysis and comparison of data obtained from various analytical methods. Below is a summary of expected data for this compound and its isomers.

PropertyThis compound3-(Hydroxymethyl)pyridin-2(1H)-one5-(Hydroxymethyl)pyridin-2(1H)-one
Molecular Formula C₆H₇NO₂C₆H₇NO₂C₆H₇NO₂
Molecular Weight 125.13 g/mol 125.13 g/mol 125.13 g/mol
Predicted ¹H NMR Distinct aromatic and methylene proton signals.Unique chemical shifts for aromatic and methylene protons due to different substitution patterns.A different set of distinct chemical shifts for aromatic and methylene protons.
Predicted ¹³C NMR Characteristic chemical shifts for carbonyl, aromatic, and hydroxymethyl carbons.Unique carbon signal pattern reflecting the 3-substituted isomer.A unique carbon signal pattern characteristic of the 5-substituted isomer.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 125.Molecular ion peak (M⁺) at m/z 125.Molecular ion peak (M⁺) at m/z 125.
X-ray Crystallography Provides definitive bond connectivity and stereochemistry.Confirms the precise arrangement of atoms in the crystal lattice.Unambiguously determines the molecular structure in the solid state.

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the number of different types of protons and their neighboring environments. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon NMR spectrum to identify the number of unique carbon atoms. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for assigning the signals to specific atoms within the molecule and confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile compounds.

  • Mass Analysis: Acquire a full-scan mass spectrum to determine the molecular ion peak.

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis on the molecular ion to obtain a characteristic fragmentation pattern, which can help to distinguish between isomers.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will provide precise atomic coordinates, bond lengths, and bond angles, confirming the absolute structure of the molecule.

Logical Workflow for Structural Validation

The process of validating the structure of a novel compound follows a logical progression of experiments to gather and interpret data systematically.

Experimental Workflow for Structural Validation synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char spectroscopic Spectroscopic Analysis initial_char->spectroscopic xray X-ray Crystallography (if crystalline) initial_char->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) spectroscopic->nmr ms Mass Spectrometry (MS, HRMS) spectroscopic->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis xray->data_analysis comparison Comparison with Alternative Structures data_analysis->comparison final_structure Final Structure Confirmation comparison->final_structure

A logical workflow for the synthesis and structural validation of a novel compound.

Potential Signaling Pathway Involvement: MAPK Pathway Inhibition

Pyridinone derivatives have been identified as potent inhibitors of various kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly cancer. The ability of a novel this compound derivative to inhibit key kinases in this pathway, such as MEK or ERK, would be a significant finding for its potential therapeutic application.

MAPK Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Responses (Proliferation, Survival) transcription_factors->cellular_response inhibitor This compound Derivative inhibitor->mek inhibitor->erk

Potential inhibition of the MAPK signaling pathway by a pyridinone derivative.

By following the rigorous analytical procedures outlined in this guide, researchers can confidently validate the structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of Pyridinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in the design of novel therapeutic agents.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridinone analogs, with a focus on their anticancer and antibacterial activities. The information is presented to aid in the rational design of more potent and selective drug candidates.

Anticancer Activity of Pyridinone Analogs

Pyridinone-containing molecules have demonstrated a broad spectrum of antiproliferative activities against various human tumor cell lines.[2] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.[1][2]

Pyridinone-Quinazoline Conjugates as Protein Tyrosine Kinase (PTK) Inhibitors

A study by Alafeefy et al. explored a series of quinazoline-conjugated pyridinones as potential PTK inhibitors. The general structure of these compounds is depicted below.

General Structure of Pyridinone-Quinazoline Analogs

G cluster_0 Pyridinone-Quinazoline Scaffold base img img

A representative chemical scaffold for pyridinone-quinazoline conjugates.

The SAR studies revealed that substitutions on the quinazoline and pyridinone rings significantly influenced the cytotoxic activity. The introduction of different functional groups led to a range of potencies against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyridinone-Quinazoline Analogs against Cancer Cell Lines

CompoundR1R2IC50 (µM) - MCF-7 (Breast)IC50 (µM) - HCT-116 (Colon)
1a HH15.218.5
1b 4-OCH3H9.811.2
1c H4-Cl12.514.8
1d 4-OCH34-Cl7.58.9

Data sourced from Alafeefy et al. (2012).

The data indicates that the presence of an electron-donating group (OCH3) at the R1 position and an electron-withdrawing group (Cl) at the R2 position generally enhances the cytotoxic activity of these analogs.

The antiproliferative activity of the pyridinone-quinazoline conjugates was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow for MTT Assay

MTT_Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of pyridinone analogs incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan crystal formation add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm using a microplate reader add_dmso->read calculate Calculate IC50 values read->calculate

Workflow of the MTT assay for determining the cytotoxic activity of compounds.

Antibacterial Activity of Pyridinone Analogs

Pyridinone derivatives have also been investigated for their potential as antibacterial agents.[1][2] Their mode of action can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase.

Fluorescent 3-Hydroxy-4-Pyridinone (3,4-HPO) Chelators

Novais et al. synthesized a series of fluorescent 3-hydroxy-4-pyridinones and evaluated their antibacterial activity. The core structure of these compounds allows for chelation of metal ions, which is believed to contribute to their biological activity.

SAR of 3,4-HPO Analogs

SAR_Antibacterial pyridinone 3-Hydroxy-4-Pyridinone Core substituent Substituent on Nitrogen pyridinone->substituent Modification at this position activity Antibacterial Activity substituent->activity Influences

Impact of nitrogen substituent on the antibacterial activity of 3,4-HPO analogs.

The SAR studies indicated that the nature of the substituent on the nitrogen atom of the fluorophore significantly impacted the antibacterial efficacy.[1][2]

Table 2: Antibacterial Activity of Fluorescent 3,4-HPO Analogs

CompoundSubstituent on NitrogenMIC (mg/L) - S. aureusMIC (mg/L) - B. subtilis
2a Methyl>180>180
2b Ethyl120150
2c Propyl7090
2d Butyl13.26.7

Data sourced from Novais et al. (2018).

As the lipophilicity of the substituent on the nitrogen atom increases (from methyl to butyl), the antibacterial activity against Gram-positive bacteria improves, likely due to enhanced permeability of the bacterial cell membrane.[1][2]

The minimum inhibitory concentration (MIC) of the 3,4-HPO analogs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow start Prepare serial dilutions of pyridinone analogs in broth inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for bacterial growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Workflow of the broth microdilution assay for determining the MIC of antibacterial compounds.

Conclusion

The pyridinone scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications of the pyridinone core and its substituents can lead to significant improvements in biological activity. For anticancer applications, strategic placement of electron-donating and electron-withdrawing groups on linked aromatic systems can enhance cytotoxicity. In the context of antibacterial agents, tuning the lipophilicity of substituents can improve cell permeability and overall efficacy. The provided experimental protocols and workflows offer a standardized approach for the evaluation of future pyridinone analogs, facilitating the discovery of new and effective drug candidates.

References

A Comparative Guide to the Biological Efficacy of 2-(1H)-Pyridinone and 4-(1H)-Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The two primary isomers, 2-(1H)-pyridinone and 4-(1H)-pyridinone, while structurally similar, exhibit distinct biological profiles due to the differential positioning of the carbonyl group, which influences their electronic properties, hydrogen bonding capabilities, and spatial arrangement.[4][5] This guide provides an objective comparison of their biological efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

The Foundational Chemistry: Tautomerism

A critical aspect influencing the interaction of these isomers with biological targets is their existence in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. While the pyridone form predominates in physiological conditions, the equilibrium can be crucial for receptor binding and catalytic interactions.[1][6][7][8] Theoretical calculations indicate that 2-pyridone is slightly more stable than its 2-hydroxypyridine tautomer, whereas 4-hydroxypyridine is favored over the 4-pyridone form, a distinction that can impact their roles as bioisosteres and hydrogen bond donors/acceptors.[7][8]

G cluster_2 2-(1H)-Pyridinone Isomer cluster_4 4-(1H)-Pyridinone Isomer s2_pyridone 2-Pyridone (Lactam) s2_hydroxypyridine 2-Hydroxypyridine (Lactim) s2_pyridone->s2_hydroxypyridine Equilibrium s4_pyridone 4-Pyridone (Lactam) s4_hydroxypyridine 4-Hydroxypyridine (Lactim) s4_pyridone->s4_hydroxypyridine Equilibrium

Caption: Tautomeric equilibrium of 2- and 4-pyridinone isomers.

Comparative Biological Activities

The isomeric difference profoundly impacts the therapeutic applications of pyridinone derivatives. While both scaffolds are versatile, distinct patterns of activity have emerged from numerous studies.

Anticancer and Kinase Inhibitory Activity

The 2-pyridinone scaffold is particularly prominent in the design of kinase inhibitors, which are crucial in oncology.[9] Its structure can effectively mimic hinge-binding motifs, crucial for inhibiting ATP-binding sites in various kinases.

  • 2-(1H)-Pyridinone Derivatives: These have been successfully developed as potent inhibitors of several kinases, including PIM-1, MEK1, and c-Src.[10][11][12] For example, certain O-alkylated 2-pyridone derivatives show potent PIM-1 kinase inhibition with IC50 values as low as 0.095 µM.[10] Similarly, 4-anilino-5-carboxamido-2-pyridones have been designed as noncompetitive inhibitors of MEK1.[11] Another study identified a 2-pyridone derivative with an IC50 value of 12.5 µM against c-Src kinase.[12]

  • 4-(1H)-Pyridinone Derivatives: While also investigated for anticancer properties, they are more frequently highlighted for other activities. However, their potential in this area is still under exploration.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Cell_Proliferation Cell Proliferation, Survival Phospho_Substrate->Cell_Proliferation Leads to Pyridinone 2-Pyridinone Inhibitor Pyridinone->Kinase Competitively Inhibits ATP Binding

Caption: General mechanism of 2-pyridinone as a kinase inhibitor.

Table 1: Comparative Kinase Inhibitory Activity

Compound Class Isomer Target Kinase IC50 (µM) Reference
Aromatic O-alkyl pyridine 2-(1H)-Pyridinone PIM-1 0.095 [10]
4-Anilino-5-carboxamido-pyridone 2-(1H)-Pyridinone MEK1 0.100 [11]

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridinone | 2-(1H)-Pyridinone | c-Src | 12.5 |[12] |

Analgesic and Anti-inflammatory Activity

In this domain, derivatives of 4-(1H)-pyridinone have been more extensively reported and show significant promise.

  • 4-(1H)-Pyridinone Derivatives: Several studies have synthesized and evaluated 1,3-disubstituted and 2,3-disubstituted-4(1H)-pyridinones, demonstrating potent analgesic and anti-inflammatory effects.[13][14][15] In models like the acetic acid-induced writhing test, these compounds exhibited analgesic activity comparable to or higher than aspirin.[13][14] In the carrageenan-induced rat paw edema model, certain derivatives showed anti-inflammatory activity comparable to indomethacin.[13][14][15]

Table 2: Analgesic and Anti-inflammatory Activity of 4-(1H)-Pyridinone Derivatives

Compound Type Biological Test Result Standard Drug Reference
1,3-disubstituted-4(1H)-pyridinones Acetic acid-induced writhing (Analgesic) Active, comparable to standard Aspirin [13]
1,3-disubstituted-4(1H)-pyridinones Carrageenan rat paw edema (Anti-inflammatory) Active, comparable to standard Indomethacin [13]
2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones Acetic acid-induced writhing (Analgesic) Higher activity than standard Acetylsalicylic acid [14][15]

| Select 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones | Carrageenan rat paw edema (Anti-inflammatory) | Higher activity than standard | Indomethacin |[14][15] |

Antiviral Activity

Both isomers have been utilized as scaffolds for antiviral agents, targeting different viruses and mechanisms.

  • 2-(1H)-Pyridinone Derivatives: This isomer is a cornerstone of many non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[4][16] One promising compound exhibited potent anti-HIV-1 replication activity with an EC50 value of 0.0563 µM.[16] Derivatives have also been investigated as inhibitors of the Hepatitis B Virus (HBV), with one analog showing an IC50 of 0.12 µM against HBV DNA replication.[4]

  • 4-(1H)-Pyridinone Derivatives: The antiviral drug Baloxavir marboxil, used to treat influenza, is a complex polycyclic molecule containing a substituted pyridone core, although it is not a simple 4-pyridinone. It acts by inhibiting the cap-dependent endonuclease activity of the viral polymerase.[17]

Table 3: Comparative Antiviral Activity

Compound Class Isomer Viral Target Activity Metric Value Reference
Substituted Pyridinone 2-(1H)-Pyridinone HIV-1 Replication EC50 0.0563 µM [16]
5-benzoyl-1-phenylpyridinone 2-(1H)-Pyridinone HBV DNA Replication IC50 0.12 µM [4]

| Baloxavir marboxil | Polycyclic Pyridone | Influenza A & B | Mechanism | Endonuclease Inhibitor |[17] |

Antimalarial Activity

The 4-(1H)-pyridinone chemotype has been a major focus in the development of novel antimalarials that target multiple stages of the parasite's life cycle.

  • 4-(1H)-Pyridinone Derivatives: These compounds have demonstrated potent activity against the blood and liver stages of Plasmodium falciparum and also possess transmission-blocking capabilities.[18] Their mechanism of action often involves the inhibition of the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex, similar to the drug atovaquone.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the biological activities discussed.

In Vitro Kinase Inhibition Assay (Example: PIM-1)
  • Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

  • Principle: A radiometric assay using [γ-33P]-ATP or a fluorescence-based assay measures the phosphorylation of a specific substrate by the kinase.

  • Procedure:

    • The PIM-1 enzyme is incubated with the test compound (at various concentrations) in an assay buffer.

    • A specific substrate peptide and [γ-33P]-ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-33P]-ATP, often using phosphocellulose paper.

    • The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

In Vitro Anticancer Activity (MTT Assay)
  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Procedure:

    • Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well, and the plates are incubated for another 2-4 hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

G cluster_workflow Workflow: In Vitro Anticancer Screening A Seed Cancer Cells in 96-well plate B Treat cells with Pyridinone Compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Incubate 2-4 hours) C->D E Living cells convert MTT to purple formazan D->E F Solubilize formazan crystals (e.g., DMSO) E->F G Measure Absorbance with Plate Reader F->G H Calculate Cell Viability & Determine IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Analgesic Activity (Acetic Acid-Induced Writhing Test)
  • Objective: To evaluate the peripheral analgesic effect of a compound.

  • Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), a response indicative of pain that is inhibited by analgesic agents.

  • Procedure:

    • Animals (mice) are divided into groups: control (vehicle), standard (e.g., aspirin), and test compound groups.

    • The test compound or standard drug is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (stretching of the abdomen and hind limbs) is counted for each animal over a specific period (e.g., 20 minutes).

    • The percentage of analgesic activity is calculated as the reduction in the number of writhes compared to the control group.[14][15]

Conclusion

The comparative analysis of 2-(1H)-pyridinone and 4-(1H)-pyridinone isomers reveals distinct and valuable biological profiles.

  • 2-(1H)-Pyridinone derivatives are particularly successful as kinase inhibitors for anticancer therapy and as antiviral agents , especially as HIV-1 NNRTIs. Their geometry appears well-suited for interaction with enzymatic active sites.

  • 4-(1H)-Pyridinone derivatives have demonstrated significant potential as analgesic and anti-inflammatory agents and are a leading chemotype in the development of multi-stage antimalarials .

This divergence underscores the critical importance of isomeric structure in drug design. For drug development professionals, the choice of the pyridinone scaffold should be guided by the therapeutic target. The 2-pyridinone core is a strong starting point for enzyme inhibitors, while the 4-pyridinone core offers a proven foundation for developing agents against infectious diseases like malaria and for treating pain and inflammation. Further exploration of both scaffolds through targeted derivatization will undoubtedly continue to yield novel therapeutic candidates.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Hydroxy-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the in vitro and in vivo evaluation of 4-hydroxy-2-pyridone derivatives across three key therapeutic areas: oncology, neurodegenerative disease, and infectious disease. The data presented is compiled from various studies to aid researchers in understanding their potential and in designing future investigations.

Anticancer Activity

4-hydroxy-2-pyridone derivatives have shown promising anticancer activity through various mechanisms, including the induction of cell cycle arrest and apoptosis.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-hydroxy-2-pyridone derivatives against several human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Sambutoxin A549 (Lung)1.8 ± 0.2Doxorubicin A549 (Lung)0.8 ± 0.1
HepG2 (Liver)2.5 ± 0.3HepG2 (Liver)1.1
MCF-7 (Breast)3.2 ± 0.4MCF-7 (Breast)1.93
Derivative 4g Various (60 lines)1 - 10
4c (O-alkyl pyridine) HepG-2 (Liver)0.0132Doxorubicin HepG-2 (Liver)>0.0266
Caco-2 (Colon)0.007Caco-2 (Colon)
PC-3 (Prostate)0.005PC-3 (Prostate)
NFS-60 (Leukemia)0.006NFS-60 (Leukemia)
4f (O-alkyl pyridine) HepG-2 (Liver)-Doxorubicin Wi-38 (Normal)0.0266
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives A-549, PC-3, HCT-116, MCF-7≥70% inhibition at 100 µMErlotinib --
3,4-dihydro-6-methyl-2-pyridone derivative HepG-2 (Liver)1.2Doxorubicin HepG-2 (Liver)1.1
MDA-MB-231 (Breast)26.8PBMC (Normal)2
PBMC (Normal)> 30

Note: The activity of some derivatives is presented as percent inhibition at a specific concentration, which was the preliminary screening data available.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) [1][2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 4-hydroxy-2-pyridone derivatives or a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vivo Xenograft Model [3][4]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a certain volume, the mice are treated with the 4-hydroxy-2-pyridone derivative (e.g., sambutoxin) or a vehicle control, typically via intraperitoneal injection, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathway

anticancer_pathway cluster_1 Cellular Response Sambutoxin Sambutoxin ROS ROS Production Sambutoxin->ROS DNA_damage DNA Damage ROS->DNA_damage Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ROS->Mitochondrial_Pathway JNK activation ATM_Chk2 ATM/Chk2 Activation DNA_damage->ATM_Chk2 G2M_arrest G2/M Arrest ATM_Chk2->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Mitochondrial_Pathway->Apoptosis

Alzheimer's Disease

In the context of Alzheimer's disease, 4-hydroxy-2-pyridone derivatives are being investigated for their potential to counteract disease pathology through mechanisms such as metal chelation and inhibition of amyloid-β (Aβ) aggregation.

Data Presentation: In Vitro Activity
DerivativeAssayResultReference CompoundAssayResult
Glycosylated 3-hydroxy-4-pyridinones MTT Cytotoxicity (MCF-7)IC50 = 570 ± 90 µMCisplatin MTT Cytotoxicity (MCF-7)IC50 = 35 ± 5 µM
Metal-Aβ(1-40) aggregate resolubilizationEffective for Zn and Cu
1-Phenyl-3-hydroxy-4-pyridinone (5c) H3 Receptor AntagonismNanomolar IC50Trolox ABTS Radical ScavengingLess potent than 5c
Aβ(1-42) Fibril Formation InhibitionEfficient
Copper and Iron ChelationGood
Experimental Protocols

Aβ Aggregation Inhibition Assay (Thioflavin T Assay) [5]

  • Aβ Preparation: Monomeric Aβ peptide is prepared and incubated at 37°C to induce aggregation.

  • Compound Incubation: The Aβ peptide is co-incubated with various concentrations of the 4-hydroxy-2-pyridone derivatives.

  • Thioflavin T (ThT) Binding: Aliquots of the incubation mixture are taken at different time points, and ThT is added. ThT fluoresces upon binding to amyloid fibrils.

  • Fluorescence Measurement: The fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm). A decrease in fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.

In Vivo Alzheimer's Disease Model (APP/PS1 Transgenic Mice) [5]

  • Animal Model: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used.

  • Treatment: The mice are treated with the 4-hydroxy-2-pyridone derivative or a vehicle control over a specified period.

  • Behavioral Testing (e.g., Morris Water Maze): Cognitive function is assessed using behavioral tests like the Morris water maze, which evaluates spatial learning and memory.

  • Histopathological Analysis: After the treatment period, the brains of the mice are analyzed for Aβ plaque burden.

Logical Relationship Diagram

ad_logic cluster_0 Therapeutic Mechanisms cluster_1 Pathological Hallmarks of AD Derivative 4-Hydroxy-2-pyridone Derivative Metal_Chelation Metal Ion Chelation (Cu, Fe, Zn) Derivative->Metal_Chelation Abeta_Inhibition Aβ Aggregation Inhibition Derivative->Abeta_Inhibition Radical_Scavenging Radical Scavenging Derivative->Radical_Scavenging Metal_Abeta Metal-induced Aβ Aggregation Metal_Chelation->Metal_Abeta Inhibits Abeta_Inhibition->Metal_Abeta Inhibits Oxidative_Stress Oxidative Stress Radical_Scavenging->Oxidative_Stress Reduces Outcome Potential Therapeutic Effect for AD Metal_Abeta->Outcome Oxidative_Stress->Outcome

HIV-1 Integrase Inhibition

Certain 4-hydroxy-2-pyridone derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

Data Presentation: In Vitro Anti-HIV-1 Activity
DerivativeAssayIC50Reference CompoundAssayIC50
3-Aminopyridin-2(1H)-one derivatives HIV-1 RT InhibitionAs low as 19 nMRaltegravir HIV-1 Integrase Inhibition-
STP0404 (pyrrolopyridine-based) Anti-HIV-1 (PBMCs)0.41 nMAZT (RT inhibitor) Anti-HIV-1 (PBMCs)-
Anti-HIV-1 (Raltegravir-resistant strains)Picomolar rangeRaltegravir Anti-HIV-1 (Raltegravir-resistant strains)-

Note: Some pyridone derivatives target reverse transcriptase (RT), while the main focus here is on integrase inhibitors for comparison.

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay [6][7][8]

  • Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (mimicking the viral DNA end), and a target DNA substrate (mimicking host DNA).

  • Inhibitor Addition: The 4-hydroxy-2-pyridone derivatives are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

  • Detection: The products of the strand transfer reaction are detected, often using methods like ELISA or real-time PCR. The IC50 is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

Antiviral Activity in Cell Culture [6]

  • Cell Infection: Susceptible cells (e.g., C8166 T-cells or PBMCs) are infected with HIV-1.

  • Compound Treatment: The infected cells are cultured in the presence of varying concentrations of the 4-hydroxy-2-pyridone derivative.

  • Virus Production Measurement: After a few days of culture, the amount of virus in the supernatant is quantified, typically by measuring the p24 antigen concentration using an ELISA.

  • EC50 Determination: The EC50 is the effective concentration of the compound that inhibits viral replication by 50%.

Experimental Workflow

hiv_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Enzyme_Assay HIV-1 Integrase Strand Transfer Assay Lead_Identification Lead Identification Enzyme_Assay->Lead_Identification Cell_Culture_Assay Antiviral Activity in Cell Culture (p24 ELISA) Cell_Culture_Assay->Lead_Identification PK_Studies Pharmacokinetic Studies (e.g., in Beagle dogs) Efficacy_Models Efficacy in Animal Models (e.g., humanized mice) PK_Studies->Efficacy_Models Preclinical_Candidate Preclinical Candidate Efficacy_Models->Preclinical_Candidate Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Lead_Optimization->Enzyme_Assay Lead_Optimization->Cell_Culture_Assay Lead_Optimization->PK_Studies

Conclusion

4-Hydroxy-2-pyridone derivatives represent a versatile and promising class of compounds with demonstrated efficacy in preclinical models of cancer, Alzheimer's disease, and HIV. Their performance, particularly in terms of in vitro potency, often rivals or exceeds that of established drugs. Further research into the optimization of their pharmacokinetic and toxicological profiles is warranted to translate these promising findings into clinical applications. This guide serves as a foundational resource for researchers to compare the performance of these derivatives and to inform the design of future studies.

References

A Comparative Analysis of 4(1H)-Pyridones and 4(1H)-Quinolones as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the fight against malaria: a head-to-head comparison of two promising classes of compounds.

The urgent need for novel antimalarial drugs, driven by the emergence of parasite resistance to current therapies, has propelled the investigation of new chemical scaffolds. Among these, 4(1H)-pyridones and 4(1H)-quinolones have emerged as potent inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite. Both classes of compounds share a common mechanism of action, targeting the parasite's cytochrome bc1 complex, a key component of the mitochondrial electron transport chain.[1] This guide provides a comprehensive comparison of their antimalarial performance, supported by experimental data, to aid researchers in the ongoing quest for next-generation malaria treatments.

In Vitro Antimalarial Activity: A Quantitative Comparison

Both 4(1H)-pyridones and 4(1H)-quinolones exhibit potent activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. The following tables summarize the 50% inhibitory concentrations (IC50) of representative compounds from each class.

Table 1: In Vitro Antiplasmodial Activity of Representative 4(1H)-Pyridone Analogs

CompoundP. falciparum Strain (Chloroquine-Sensitive) IC50 (nM)P. falciparum Strain (Atovaquone-Resistant) IC50 (nM)Reference
GSK932121Not specifiedActive against atovaquone-resistant parasites[2][3]
GW844520Not specifiedActive against atovaquone-resistant parasites[3]

Table 2: In Vitro Antiplasmodial Activity of Representative 4(1H)-Quinolone Analogs

CompoundP. falciparum Strain (Chloroquine-Sensitive, e.g., D6) IC50 (nM)P. falciparum Strain (Multidrug-Resistant, e.g., Dd2) IC50 (nM)P. falciparum Strain (Atovaquone-Resistant, e.g., Tm90-C2B) IC50 (nM)Reference
Endochin-like quinolone (ELQ) derivatives1.2 - ~301.2 - ~30Modest to significant cross-resistance noted[4]
3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone (6)1.21.2270[4]
3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone (Endochin)Potent activityPotent activityIncreased resistance observed (5.4-fold)[4]
Various 4(1H)-quinolone derivatives70 - 480Not specifiedNot specified[5]

Mechanism of Action: A Tale of Two Binding Sites

The primary target for both 4(1H)-pyridones and 4(1H)-quinolones is the cytochrome bc1 complex (Complex III) in the parasite's mitochondria.[2][4] Inhibition of this complex disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.[5]

While both classes target the same enzyme complex, a crucial difference lies in their specific binding sites. Many 4(1H)-quinolones, like the clinical antimalarial atovaquone, are thought to bind to the Qo (ubiquinol oxidation) site of the cytochrome bc1 complex.[4] However, crystallographic studies have revealed that some potent 4(1H)-pyridones, such as GSK932121 and GW844520, bind to the Qi (ubiquinone reduction) site.[3][6] This alternative binding site is significant because it can circumvent resistance mechanisms that arise from mutations in the Qo site, which is a common cause of atovaquone resistance.[3][6]

Antimalarial Mechanism of Action Mechanism of Action of 4(1H)-Pyridones and 4(1H)-Quinolones cluster_Mitochondrion Plasmodium Mitochondrion cluster_Inhibitors Inhibitors ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex (Complex III) ETC->Cyt_bc1 Electrons ATP_Synthase ATP Synthase Cyt_bc1->ATP_Synthase Proton Gradient Disruption Disruption of Electron Flow & Proton Gradient Cyt_bc1->Disruption Inhibition ATP ATP ATP_Synthase->ATP Pyridones 4(1H)-Pyridones Pyridones->Cyt_bc1 Inhibit at Qi site Quinolones 4(1H)-Quinolones Quinolones->Cyt_bc1 Inhibit at Qo site Parasite_Death Parasite Death Disruption->Parasite_Death

Caption: Mechanism of action of 4(1H)-pyridones and 4(1H)-quinolones.

Multi-Stage Activity and Transmission Blocking

A significant advantage of these compound classes is their activity against multiple stages of the parasite's life cycle.[1][7][8] Studies have shown that certain 4(1H)-quinolones are not only effective against the asexual blood stages responsible for clinical malaria but also exhibit activity against liver stages and possess transmission-blocking properties.[5][9][10] This multi-stage activity is crucial for malaria eradication efforts, as it can prevent the spread of the disease from infected individuals to mosquitoes.

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the parasite than to the host. While both classes have demonstrated promising antimalarial activity, some candidates have faced challenges. For instance, the development of the 4(1H)-pyridone GSK932121 was halted due to toxicity concerns observed in preclinical studies, suggesting a potentially narrow therapeutic index.[2][3] In contrast, several 4(1H)-quinolone derivatives have shown low cytotoxicity against mammalian cell lines, resulting in high selectivity indices (SI > 210).[5]

Table 3: Cytotoxicity and Selectivity Index

Compound ClassRepresentative CompoundCytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
4(1H)-PyridoneGSK932121Terminated due to toxicityNarrow therapeutic index indicated[2][3]
4(1H)-QuinoloneVarious derivativesLow cytotoxicity> 210[5]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the antimalarial activity and cytotoxicity of these compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by measuring parasite DNA content via SYBR Green I fluorescence.[11]

  • Plate Preparation: Serially dilute test compounds in a 96-well plate.

  • Parasite Culture: Add P. falciparum-infected red blood cells (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.[11]

Antiplasmodial Assay Workflow SYBR Green I-Based Antiplasmodial Assay Workflow Start Start Plate_Prep Prepare 96-well plate with serial dilutions of compounds Start->Plate_Prep Parasite_Addition Add P. falciparum-infected erythrocytes Plate_Prep->Parasite_Addition Incubation Incubate for 72 hours Parasite_Addition->Incubation Lysis_Staining Add Lysis Buffer with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Cytotoxicity Assay (Resazurin-based)

This assay assesses the toxicity of compounds against mammalian cell lines by measuring cell viability. Resazurin is reduced by viable cells to the fluorescent resorufin.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a 96-well plate and allow them to attach overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for a further 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]

Conclusion

Both 4(1H)-pyridones and 4(1H)-quinolones represent highly promising scaffolds for the development of novel antimalarial agents. Their potent activity against resistant parasite strains and their common mechanism of targeting the cytochrome bc1 complex make them attractive candidates. The key differentiator appears to be the specific binding site within this complex, with 4(1H)-pyridones' ability to bind to the Qi site offering a potential strategy to overcome atovaquone resistance. However, the therapeutic window remains a critical consideration, as highlighted by the toxicity issues encountered with a leading 4(1H)-pyridone candidate. Future research should focus on optimizing the efficacy and safety profiles of both classes to deliver a much-needed new generation of antimalarial drugs. The multi-stage activity demonstrated by some 4(1H)-quinolones further enhances their potential as tools for malaria eradication.

References

A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the confirmation of purity of 4-(Hydroxymethyl)pyridin-2(1H)-one. Detailed experimental protocols, data interpretation, and a comparison of the strengths of each method are presented to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical development. Ensuring the purity of this compound is critical for its use in research and as a precursor in drug synthesis. Spectroscopic methods offer powerful tools for both qualitative confirmation of the molecular structure and quantitative assessment of purity by detecting and identifying potential impurities. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) as primary analytical techniques.

Potential Impurities

Based on common synthetic routes, potential impurities in a sample of this compound may include unreacted starting materials or by-products. Two likely process-related impurities are:

  • Impurity A: 2-oxo-1,2-dihydropyridine-4-carboxylic acid: A potential precursor.

  • Impurity B: Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate: An ester intermediate.

The analytical methods described below are suitable for distinguishing the target compound from these and other potential impurities.

Spectroscopic and Chromatographic Purity Assessment

A multi-technique approach is recommended for the robust confirmation of the purity of this compound. The following sections detail the experimental protocols and expected results for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for unambiguous structure elucidation and purity assessment. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

Data Presentation:

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Potential Impurities in DMSO-d₆.

Compound Technique Chemical Shift (ppm) and Multiplicity
This compound ¹H NMR~11.0-12.0 (br s, 1H, N-H), ~7.3 (d, 1H, H-6), ~6.2 (d, 1H, H-5), ~6.1 (s, 1H, H-3), ~5.2 (t, 1H, -OH), ~4.3 (d, 2H, -CH₂-)
¹³C NMR~164 (C=O), ~145 (C-6), ~140 (C-4), ~120 (C-5), ~105 (C-3), ~60 (-CH₂OH)
Impurity A: 2-oxo-1,2-dihydropyridine-4-carboxylic acid ¹H NMR~12.0-13.0 (br s, 1H, -COOH), ~11.5 (br s, 1H, N-H), ~7.6 (d, 1H, H-6), ~6.8 (s, 1H, H-3), ~6.7 (d, 1H, H-5)
¹³C NMR~167 (COOH), ~164 (C=O), ~148 (C-4), ~142 (C-6), ~118 (C-5), ~110 (C-3)
Impurity B: Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate ¹H NMR~11.5 (br s, 1H, N-H), ~7.6 (d, 1H, H-6), ~6.9 (s, 1H, H-3), ~6.8 (d, 1H, H-5), ~3.8 (s, 3H, -OCH₃)
¹³C NMR~166 (COOCH₃), ~164 (C=O), ~147 (C-4), ~142 (C-6), ~119 (C-5), ~111 (C-3), ~52 (-OCH₃)

Purity Confirmation Logic: The absence of signals corresponding to the carboxylic acid proton (~12-13 ppm) or the methyl ester protons (~3.8 ppm) in the ¹H NMR spectrum, and the absence of the corresponding carboxyl or ester carbonyl signals in the ¹³C NMR spectrum, would indicate a high degree of purity with respect to Impurities A and B. The integration of the proton signals should correspond to the number of protons in the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Presentation:

Table 2: Key FTIR Absorption Bands for this compound and Potential Impurities.

Compound Functional Group Expected Absorption Range (cm⁻¹) Appearance
This compound O-H (alcohol)3200 - 3500Broad
N-H (amide)3100 - 3300Medium, broad
C-H (aromatic/alkene)3000 - 3100Medium
C=O (amide)1640 - 1680Strong, sharp
C=C (aromatic ring)1550 - 1620Medium
C-O (alcohol)1000 - 1100Strong
Impurity A: 2-oxo-1,2-dihydropyridine-4-carboxylic acid O-H (carboxylic acid)2500 - 3300Very broad
C=O (carboxylic acid)1680 - 1720Strong, sharp
C=O (amide)1640 - 1680Strong, sharp
Impurity B: Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate C=O (ester)1710 - 1740Strong, sharp
C=O (amide)1640 - 1680Strong, sharp
C-O (ester)1100 - 1300Strong

Purity Confirmation Logic: A pure sample of this compound should exhibit a broad O-H stretch from the alcohol and a characteristic amide C=O stretch.[1] The absence of a very broad O-H absorption extending to ~2500 cm⁻¹ (characteristic of a carboxylic acid dimer) and the absence of a distinct ester carbonyl peak around 1710-1740 cm⁻¹ would indicate the absence of Impurities A and B, respectively.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Experimental Protocol:

  • Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for direct infusion or LC-MS analysis.

  • Acquisition Parameters (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50 - 500.

Data Presentation:

Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound and Potential Impurities.

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ Expected [M-H]⁻ Key Fragments
This compound C₆H₇NO₂125.13126.05124.04Loss of H₂O, CH₂O
Impurity A: 2-oxo-1,2-dihydropyridine-4-carboxylic acid C₆H₅NO₃139.11140.03138.02Loss of H₂O, CO₂
Impurity B: Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate C₇H₇NO₃153.14154.05152.03Loss of OCH₃, COOCH₃

Purity Confirmation Logic: The presence of a prominent ion at m/z 126 in positive ion mode corresponding to the protonated molecule of this compound is a primary indicator of its presence. The absence of ions at m/z 140 and 154 would suggest the absence of Impurities A and B. Analysis of the fragmentation pattern can provide further structural confirmation.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components in a mixture, allowing for the quantification of purity and the detection of impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier. A starting point could be:

    • Aqueous Phase (A): 0.1% Formic Acid in Water.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Example Isocratic Condition: 90:10 (A:B). The ratio should be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the compound in the mobile phase (likely in the range of 220-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

Table 4: Comparison of Chromatographic Parameters.

Parameter This compound Impurity A Impurity B
Expected Retention Time Dependent on exact conditions, should be a sharp, well-defined peak.Expected to be more polar and thus have a shorter retention time than the target compound.Expected to be less polar and thus have a longer retention time than the target compound.
Purity Calculation Area % = (Area of main peak / Total area of all peaks) x 100--

Purity Confirmation Logic: A pure sample will show a single major peak in the chromatogram. The presence of other peaks indicates impurities. The area percentage of the main peak is a quantitative measure of purity. The method should be validated for linearity, accuracy, and precision.[5][6][7]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical process for purity confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_nmr Dissolve in deuterated solvent nmr NMR Spectroscopy (¹H and ¹³C) prep_nmr->nmr prep_ftir Prepare KBr pellet or use ATR ftir FTIR Spectroscopy prep_ftir->ftir prep_ms Dissolve in volatile solvent ms Mass Spectrometry prep_ms->ms prep_hplc Dissolve in mobile phase hplc HPLC Analysis prep_hplc->hplc interp_nmr Chemical shifts, integration, coupling nmr->interp_nmr interp_ftir Functional group identification ftir->interp_ftir interp_ms Molecular weight, fragmentation ms->interp_ms interp_hplc Retention time, peak area % hplc->interp_hplc purity Purity Confirmation interp_nmr->purity interp_ftir->purity interp_ms->purity interp_hplc->purity

Caption: Experimental workflow for spectroscopic and chromatographic analysis.

purity_confirmation_logic cluster_tests Analytical Tests start Analyze Sample of This compound nmr_check NMR: Correct shifts & integration? No impurity signals? start->nmr_check ftir_check FTIR: Expected functional groups? No impurity bands? start->ftir_check ms_check MS: Correct molecular ion? No impurity ions? start->ms_check hplc_check HPLC: Single major peak? Purity > 95%? start->hplc_check decision All Tests Pass? nmr_check->decision ftir_check->decision ms_check->decision hplc_check->decision pass Purity Confirmed decision->pass Yes fail Impurity Detected Further purification/ characterization needed decision->fail No

Caption: Logical diagram for purity confirmation.

Conclusion

The confirmation of purity for this compound is best achieved through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides definitive structural confirmation and is highly sensitive to structurally similar impurities. FTIR offers a rapid screen for the presence of key functional groups and the absence of those from common impurities. Mass spectrometry confirms the molecular weight, and HPLC provides a quantitative measure of purity. By using these methods in a complementary fashion, researchers, scientists, and drug development professionals can have a high degree of confidence in the purity of their material, ensuring the reliability and reproducibility of their subsequent experiments and syntheses.

References

A Head-to-Head Comparison of Pyridinone-Based HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and resilient antiretroviral agents is a cornerstone of HIV-1 research. Pyridinone-based compounds have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides an objective, data-driven comparison of the in vitro efficacy of several pyridinone-based inhibitors against HIV-1 reverse transcriptase (RT), benchmarked against established non-pyridinone NNRTIs.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 RT.[1][2][3] They bind to a hydrophobic pocket on the p66 subunit of the enzyme, located approximately 10 Å from the catalytic active site.[4] This binding event induces a conformational change in the enzyme, restricting the mobility of its "thumb" and "finger" subdomains.[4] This distortion of the active site ultimately inhibits the DNA polymerase activity of reverse transcriptase, preventing the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[1][2][3]

Performance Data: Pyridinone vs. Non-Pyridinone NNRTIs

The following table summarizes the in vitro activity of several pyridinone-based NNRTIs against wild-type HIV-1, compared with the clinically approved non-pyridinone NNRTIs Nevirapine, Rilpivirine, and Etravirine. The data presented includes the 50% inhibitory concentration (IC50) from enzymatic assays, the 50% effective concentration (EC50) in cell-based assays, and the 50% cytotoxic concentration (CC50), which is used to calculate the selectivity index (SI).

It is important to note that the following data is compiled from multiple studies, and direct comparison may be limited due to variations in experimental conditions.

Compound ClassCompoundIC50 (nM)EC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Pyridinone 26-trans enantiomer -4>300>75000[5]
Compound 22 ----
Compound 26 ----
Non-Pyridinone Nevirapine 84[6]40[6]>100[7]>2500
Rilpivirine 0.73[8]0.4 - 2.0[9]10[10]5000 - 25000
Etravirine -<5--

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the HIV-1 entry and reverse transcription signaling pathway, as well as a typical experimental workflow for evaluating NNRTI efficacy.

HIV1_Signaling_Pathway cluster_cell Host Cell cluster_rt_complex Reverse Transcription Complex CD4 CD4 Coreceptor CXCR4/CCR5 CD4->Coreceptor Conformational Change Cytoplasm Cytoplasm Coreceptor->Cytoplasm Fusion & Entry Viral_RNA Viral RNA Cytoplasm->Viral_RNA Nucleus Nucleus Proviral_DNA Proviral DNA Nucleus->Proviral_DNA Integration RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Viral_DNA->Nucleus Nuclear Import HIV1 HIV-1 Virion HIV1->CD4 gp120 binding NNRTI Pyridinone Inhibitor NNRTI->RT Inhibition NNRTI_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay RT_Inhibition_Assay HIV-1 RT Inhibition Assay IC50_Determination IC50 Determination RT_Inhibition_Assay->IC50_Determination Antiviral_Assay Antiviral Activity Assay EC50_Determination EC50 Determination Antiviral_Assay->EC50_Determination SI_Calculation Selectivity Index Calculation EC50_Determination->SI_Calculation Cytotoxicity_Assay Cytotoxicity Assay CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination CC50_Determination->SI_Calculation Compound_Synthesis Pyridinone Compound Synthesis Compound_Synthesis->RT_Inhibition_Assay Compound_Synthesis->Antiviral_Assay Compound_Synthesis->Cytotoxicity_Assay

References

Navigating the Selectivity Landscape of 4-(Hydroxymethyl)pyridin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(hydroxymethyl)pyridin-2(1H)-one scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. From kinase inhibitors to antimicrobial agents, derivatives of this core structure have shown promise in targeting various cellular pathways. However, a critical aspect of drug development is understanding a compound's selectivity – its propensity to interact with its intended target versus off-target proteins. This guide provides a comparative analysis of the cross-reactivity of pyridin-2(1H)-one derivatives, offering insights into their selectivity profiles and the experimental methodologies used to assess them.

Due to the limited availability of comprehensive public cross-reactivity data for a single this compound derivative, this guide utilizes data from closely related pyridin-2(1H)-one compounds to illustrate the typical selectivity profiles observed within this class of molecules. This approach provides a valuable framework for researchers to anticipate potential off-target interactions and design robust screening strategies.

Comparative Cross-Reactivity of Pyridin-2(1H)-one Derivatives

To illustrate the cross-reactivity of the pyridin-2(1H)-one scaffold, we present data from two representative studies. The first is a focused selectivity panel for a potent c-Src kinase inhibitor, and the second is a broader kinase screen of a 3-aminopyridin-2(1H)-one derivative.

Table 1: Selectivity Profile of a Pyridin-2(1H)-one Based c-Src Inhibitor

This table summarizes the inhibitory activity of compound 36 , a 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one derivative, against its primary target, c-Src, and a small panel of other kinases.[1][2][3][4]

Kinase TargetIC50 (µM)Comments
c-Src12.5Primary Target
EGFR>300No significant inhibition observed.[1][2][3][4]
MAPK>300No significant inhibition observed.[1][2][3][4]
PDK>300No significant inhibition observed.[1][2][3][4]

Table 2: Representative Kinase Selectivity Panel of a 3-Aminopyridin-2(1H)-one Derivative

The following table presents data from a study that screened a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one derivative against a panel of 26 kinases.[5][6][7][8] This broader screen provides a more comprehensive view of the potential off-target interactions of the pyridin-2(1H)-one core.

Kinase Target% Inhibition at 100 µM
MPS1High
Aurora AHigh
Aurora BHigh
AKT277
Other Kinases (22)Low to Moderate

Note: "High" and "Low to Moderate" are qualitative descriptors based on the findings of the study, as specific percentage values for all kinases were not provided in the abstract.

Experimental Protocols

The assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays commonly employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow for cross-reactivity studies.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Screening cluster_cell Cell-Based Validation cluster_analysis Data Analysis compound Compound Dilution plate Assay Plate Setup (Kinase, Substrate, ATP) compound->plate reagents Assay Reagent Preparation reagents->plate incubation Incubation plate->incubation detection Signal Detection (e.g., Luminescence) incubation->detection ic50 IC50 Determination detection->ic50 cell_culture Cell Culture treatment Compound Treatment cell_culture->treatment viability Viability Assay (e.g., MTT) treatment->viability viability->ic50 selectivity Selectivity Profiling ic50->selectivity

A typical experimental workflow for kinase inhibitor cross-reactivity profiling.

mapk_pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Pyridin-2(1H)-one Derivative inhibitor->raf Inhibits

Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyridin-2(1H)-one derivative.

References

Safety Operating Guide

Personal protective equipment for handling 4-(Hydroxymethyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(Hydroxymethyl)pyridin-2(1H)-one. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Hazard Identification

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes Safety gogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA fully buttoned, long-sleeved lab coat is required to protect skin and clothing from contamination.
Respiratory Use in a well-ventilated areaAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Receiving and Storage
  • Verification: Upon receipt, verify that the container is intact and properly labeled.

  • Labeling: Ensure the container is clearly marked with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Weighing and Dispensing

These operations should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Preparation: Don all required PPE. Prepare the work surface by laying down a disposable absorbent liner.

  • Taring: Place a clean, secondary container (e.g., a weigh boat or vial) on the analytical balance and tare the balance.

  • Dispensing: Carefully transfer the desired amount of the solid compound from the primary container to the tared secondary container using a clean spatula or scoop. Avoid generating dust.

  • Cleaning: Once the desired amount is weighed, securely close the primary container. Clean the spatula and the weighing area. Dispose of the absorbent liner and any contaminated materials as hazardous waste.

Experimental Use
  • Controlled Environment: All experimental procedures involving this compound must be carried out in a well-ventilated chemical fume hood.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound or its solutions.

  • Avoid Contact: Handle the compound with care to avoid direct contact with skin, eyes, and clothing.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as non-halogenated hazardous waste.

Waste Segregation
  • Solid Waste: Collect all solid waste contaminated with the compound, including used weigh boats, disposable liners, gloves, and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container for non-halogenated liquid waste.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Keep containers securely sealed when not in use.

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do Not: Never dispose of this chemical down the drain or in the regular trash.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don_PPE Don all required PPE Prepare_Workstation Prepare workstation in fume hood Don_PPE->Prepare_Workstation Receive_Store Receive and store chemical Weigh_Dispense Weigh and dispense solid Receive_Store->Weigh_Dispense Experimental_Use Conduct experiment Weigh_Dispense->Experimental_Use Segregate_Waste Segregate solid and liquid waste Experimental_Use->Segregate_Waste Label_Store_Waste Label and store waste containers Segregate_Waste->Label_Store_Waste Arrange_Disposal Arrange for professional disposal Label_Store_Waste->Arrange_Disposal

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Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)pyridin-2(1H)-one

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